molecular formula C10H11NO2 B3023622 (5S)-5-phenylmorpholin-3-one CAS No. 1052209-96-7

(5S)-5-phenylmorpholin-3-one

Cat. No.: B3023622
CAS No.: 1052209-96-7
M. Wt: 177.2 g/mol
InChI Key: GXDVCRCMLDJGAS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-phenylmorpholin-3-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-phenylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVCRCMLDJGAS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052209-96-7
Record name (5S)-5-phenylmorpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(5S)-5-phenylmorpholin-3-one CAS number 1052209-96-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5S)-5-phenylmorpholin-3-one (CAS: 1052209-96-7) for Drug Discovery Professionals

Introduction

This compound is a chiral heterocyclic compound featuring a morpholinone core. As a distinct stereoisomer, its utility in modern synthetic and medicinal chemistry is significant, primarily serving as a valuable chiral building block for more complex molecules.[1][2] The morpholine scaffold itself is recognized as a "privileged structure" in drug discovery. Its incorporation into drug candidates is a well-established strategy to modulate physicochemical properties, such as improving aqueous solubility, metabolic stability, and blood-brain barrier permeability, which is particularly crucial for developing therapeutics for the central nervous system (CNS).[3][4][5] This guide provides a comprehensive overview of the core properties, handling, and potential applications of this compound to support its effective use in research and development.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its accurate identification, handling, and application in synthetic chemistry and biological screening.

PropertyValueSource(s)
CAS Number 1052209-96-7[2][6][7][8]
IUPAC Name This compound[6][7]
Synonyms (S)-5-Phenylmorpholin-3-one, (5S)-5-Phenyl-3-morpholinone[7][8]
Molecular Formula C₁₀H₁₁NO₂[6][7][8]
Molecular Weight 177.20 g/mol [2][6][7]
Appearance Solid; often described as off-white[6][8]
Purity Commercially available with ≥95% to ≥98% purity[8]
SMILES O=C1NC2=CC=CC=C2[7]
InChI Key GXDVCRCMLDJGAS-SECBINFHSA-N[8]
Structural Diagram

The stereochemistry at the C5 position is a defining feature of this molecule, influencing its interaction with other chiral molecules and biological targets.

Caption: 2D structure of this compound.

Spectroscopic Profile for Structural Confirmation

While specific spectral data requires experimental acquisition, a senior scientist would anticipate the following characteristic signals to confirm the identity and purity of this compound:

  • ¹H NMR: Key signals would include a multiplet for the five aromatic protons of the phenyl group, distinct signals for the diastereotopic protons on the methylene carbons of the morpholinone ring, a signal for the methine proton at the chiral C5 center, and a broad singlet for the N-H proton. The coupling patterns of the ring protons are crucial for confirming the conformation.

  • ¹³C NMR: The spectrum should show approximately 8 distinct carbon signals (due to symmetry in the phenyl group). Characteristic peaks would include the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons of the morpholinone ring (40-80 ppm).

  • Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 178.2.

Synthesis and Stereochemical Considerations

This compound is a chiral intermediate. Its synthesis relies on stereoselective methods to ensure the correct configuration at the C5 position. One reported conceptual approach involves starting from a readily available chiral precursor, such as L-phenylalanine, to set the desired stereocenter.[1] The general transformation involves cyclization to form the morpholinone ring while retaining the original stereochemistry.

synthesis_workflow start Chiral Precursor (e.g., L-Phenylalanine) step1 Functional Group Transformation start->step1 Chemical Reagents step2 Intramolecular Cyclization step1->step2 Reaction Conditions end_product This compound step2->end_product Purification

Caption: Conceptual synthetic workflow.

The stereochemical integrity is paramount. The choice of reagents and reaction conditions is critical to prevent racemization at the benzylic C5 position, which is susceptible to epimerization under harsh basic or acidic conditions.

Applications in Research and Drug Development

While specific biological activities for this exact compound are not widely published, its structural class—the morpholinones—is of high interest in drug discovery.

  • Privileged Scaffold: The morpholine ring is a cornerstone in medicinal chemistry. Its favorable properties contribute to improved pharmacokinetics, and it is a component of numerous approved drugs.[3][4][5]

  • CNS Drug Discovery: The physicochemical profile of the morpholine moiety often enhances a molecule's ability to cross the blood-brain barrier, making it a valuable scaffold for CNS-targeting agents.[3]

  • Therapeutic Potential of Derivatives: Morpholinone derivatives have been investigated as selective antagonists for human alpha1a receptors, indicating potential applications in treating conditions like benign prostatic hyperplasia.[9] The broader class of morpholine derivatives has been explored for a wide range of therapeutic uses, including as anticancer, antibacterial, and antifungal agents.[5][10]

  • Chiral Building Block: As a chiral intermediate, this compound serves as a starting point for the synthesis of enantiomerically pure, complex target molecules, where the defined stereocenter is crucial for biological activity.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified with the following hazards:

Hazard InformationDetailsSource(s)
Signal Word Warning [6][7][11]
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[6][7][11]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7]
  • Handling: Use only in a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures are between 2-8°C.[2][7]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

Experimental Protocols

The following protocols represent standard, self-validating methodologies for the quality control and initial screening preparation of this compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a framework for verifying the purity of a received batch. The system is validated by ensuring system suitability parameters (e.g., peak symmetry, theoretical plates) are met before sample analysis.

Methodology:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. Calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should be <2%.

  • Analysis: Inject the sample solution.

  • Data Processing: Determine the purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

HPLC Parameters:

Parameter Suggested Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for small molecule analysis.
Mobile Phase A Water + 0.1% Formic Acid Provides proton source for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic eluent.
Gradient 10% B to 90% B over 15 min Ensures elution of the compound and any impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 254 nm The phenyl group provides strong UV absorbance.

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (1 mg/mL in ACN) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_spl Prepare Sample (1 mg/mL in ACN) analyze Inject Sample prep_spl->analyze equil Equilibrate HPLC with Mobile Phase equil->sst sst->analyze RSD < 2% integrate Integrate Peaks analyze->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Self-validating HPLC purity analysis workflow.

Protocol 2: Stock Solution Preparation for Biological Assays

Accurate preparation of stock solutions is critical for reproducible screening results.

  • Solvent Selection: Due to the morpholinone and phenyl moieties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.

  • Primary Stock (e.g., 20 mM):

    • Calculate the mass of this compound needed (Mass = 0.020 mol/L * 0.17720 kg/mol * Volume in L).

    • For 1 mL of 20 mM stock, weigh 3.54 mg of the compound.

    • Add the compound to a clean vial.

    • Add the calculated volume of high-purity DMSO.

    • Vortex and/or sonicate gently until fully dissolved.

  • Aqueous Buffer Solubility Check: Before preparing assay plates, perform a kinetic solubility test. Add a small aliquot of the DMSO stock to the final assay buffer (e.g., PBS) to ensure the compound does not precipitate at the final testing concentration. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Conclusion

This compound (CAS: 1052209-96-7) is a well-defined chiral building block with significant potential for drug discovery and development. Its value is derived from the stereochemically defined center and the presence of the morpholinone core, a privileged scaffold known to impart favorable pharmacokinetic properties. A thorough understanding of its physicochemical properties, handling requirements, and analytical methods is essential for its successful application in the synthesis of novel, high-value therapeutic candidates.

References

  • Matrix Scientific. This compound Safety Data Sheet. Link

  • Achmem. (S)-5-Phenylmorpholin-3-one Product Page. Link

  • CymitQuimica. (5S)-5-Phenyl-3-morpholinone Product Page. Link

  • Sigma-Aldrich. (R)-5-Phenyl-morpholin-3-one Product Page (Note: Enantiomer shown for property comparison). Link

  • CymitQuimica. 5-Phenylmorpholin-3-one Product Page (Racemic). Link

  • Sigma-Aldrich. (5R)-5-phenylmorpholin-3-one Product Page. Link

  • CymitQuimica. This compound Product Description. Link

  • BLDpharm. (S)-5-Phenylmorpholin-3-one Product Page. Link

  • Google Patents. (US6218390B1) Morpholinone and morpholine derivatives and uses thereof. Link

  • XiXisys. This compound GHS Information. Link

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Link

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Link

  • Singh, H., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Link

  • Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Link

  • National Institutes of Health (NIH). Synthesis and SAR of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues. Link

Sources

An In-depth Technical Guide on (5S)-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5S)-5-phenylmorpholin-3-one, a chiral organic compound of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its molecular structure, physicochemical properties, and synthesis, offering insights grounded in established scientific principles.

Introduction and Core Concepts

This compound is a heterocyclic compound belonging to the morpholine class.[1] The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. The designation "(5S)" indicates the stereochemistry at the 5th position of the morpholine ring, where a phenyl group is attached, signifying a specific spatial arrangement of the atoms. This chirality is a critical aspect of its biological and chemical behavior, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. The "-3-one" suffix denotes the presence of a carbonyl group at the 3rd position of the ring.

The precise three-dimensional structure imparted by the chiral center at the 5-position makes this compound a valuable chiral building block in asymmetric synthesis.[2] Such building blocks are instrumental in the construction of complex, stereochemically-defined molecules, which is a cornerstone of modern drug discovery and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental for its application in research and development.

Molecular Structure

The molecular structure of this compound is characterized by a morpholine-3-one core with a phenyl substituent at the 5-position, featuring a stereogenic center with an (S) configuration.

G start Chiral Starting Material (e.g., L-Phenylalanine derivative) step1 Functional Group Transformation start->step1 Reagents A step2 Formation of Amino Alcohol Intermediate step1->step2 Reagents B step3 Cyclization to form Morpholinone Ring step2->step3 Reagents C purification Purification (e.g., Chromatography) step3->purification characterization Characterization (NMR, MS, etc.) purification->characterization product This compound characterization->product

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Applications in Research and Drug Development

The structural motifs present in this compound are found in various biologically active molecules. The morpholine core is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.

This compound and its derivatives are of interest in the development of novel therapeutics. For example, substituted phenylmorpholine analogs have been investigated for their effects on monoamine uptake and nicotinic acetylcholine receptor function, with potential applications as smoking cessation aids. [3]The specific stereochemistry of this compound makes it a crucial intermediate for the synthesis of enantiomerically pure drug candidates, where the biological activity is often dependent on a single enantiomer.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [4][5]It may also cause respiratory irritation. [5]Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and the presence of the morpholine scaffold make it an attractive starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its molecular structure, physicochemical properties, and synthetic methodologies is essential for its effective utilization in research and development.

References

  • PubChem. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. [Link]

  • Chemsrc.com. (5S)-5-Phenyl-3-morpholinone Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. [Link]

  • PubChem. trans-5-Methyl-6-phenylmorpholin-3-one. [Link]

  • Pharmaffiliates. (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. [Link]

  • National Institutes of Health. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [Link]

Sources

An In-Depth Technical Guide to (5S)-5-phenylmorpholin-3-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S)-5-phenylmorpholin-3-one, with the chemical formula C₁₀H₁₁NO₂, is a chiral heterocyclic compound belonging to the morpholinone class. The presence of a stereocenter and the phenylmorpholinone scaffold makes it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible enantioselective synthetic route, analytical characterization methods, and an exploration of its potential pharmacological applications based on the bioactivities of structurally related compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel chiral heterocycles in drug development.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[2] When combined with a phenyl group and a lactam functionality, as in 5-phenylmorpholin-3-one, the resulting molecule possesses a unique three-dimensional structure that can facilitate specific interactions with biological targets. The chirality at the C5 position is of particular importance, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3]

This guide focuses on the (5S)-enantiomer of 5-phenylmorpholin-3-one, a compound with potential applications in various therapeutic areas, including neuroscience and oncology, based on the activities of analogous structures.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₂[6]
Molecular Weight 177.20 g/mol [7]
CAS Number 1052209-96-7[7]
Appearance White to off-white solid[8]
Purity Typically >97%[6]
Storage 2-8°C, sealed in a dry environment[9]
SMILES O=C1NC2=CC=CC=C2[7]

Enantioselective Synthesis

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction to Amino Alcohol cluster_2 Step 3: O-Alkylation cluster_3 Step 4: Deprotection and Cyclization A (S)-Phenylglycine B (S)-N-Boc-phenylglycine A->B Boc₂O, NaOH, THF/H₂O C (S)-2-((tert-butoxycarbonyl)amino)-2-phenylethan-1-ol B->C BH₃·THF or LiAlH₄ D tert-butyl ((S)-1-phenyl-2-(2-bromoethoxy)ethyl)carbamate C->D 1. NaH 2. 1,2-dibromoethane E This compound D->E 1. TFA or HCl 2. Base (e.g., NaH)

Caption: Proposed workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol

Step 1: N-Protection of (S)-Phenylglycine

  • Rationale: Protection of the amine functionality is necessary to prevent side reactions during the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reduction conditions and its ease of removal.

  • Procedure:

    • To a solution of (S)-phenylglycine (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (2.5 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with a nonpolar solvent (e.g., hexane or diethyl ether).

    • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the product, (S)-N-Boc-phenylglycine, with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected amino acid.

Step 2: Reduction to (S)-2-((tert-butoxycarbonyl)amino)-2-phenylethan-1-ol

  • Rationale: The carboxylic acid is reduced to a primary alcohol to introduce the hydroxyl group necessary for the morpholinone ring formation. Borane-THF complex or lithium aluminum hydride are effective reagents for this transformation.

  • Procedure:

    • Dissolve (S)-N-Boc-phenylglycine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2-3 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of methanol at 0°C.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amino alcohol.

Step 3: O-Alkylation with 1,2-dibromoethane

  • Rationale: This step introduces the two-carbon unit required for the formation of the morpholinone ring. A strong base is used to deprotonate the alcohol, which then acts as a nucleophile.

  • Procedure:

    • Dissolve the amino alcohol (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add 1,2-dibromoethane (2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Step 4: Deprotection and Intramolecular Cyclization

  • Rationale: Removal of the Boc protecting group exposes the free amine, which then undergoes intramolecular nucleophilic substitution to form the lactam ring.

  • Procedure:

    • Dissolve the O-alkylated intermediate (1 equivalent) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA in vacuo.

    • Dissolve the resulting ammonium salt in a suitable solvent like THF or DMF.

    • Add a strong base, such as sodium hydride (1.5 equivalents), at 0°C to effect cyclization.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction and work up as described in the previous steps.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Potential Pharmacology and Mechanism of Action

While specific pharmacological data for this compound is not yet available in the public domain, the biological activities of structurally similar compounds provide a basis for postulating its potential therapeutic applications. The phenylmorpholine scaffold is present in several CNS-active compounds, and morpholinone derivatives have been investigated for a range of activities.[4][11]

Inferred Mechanism of Action

Based on the pharmacology of related phenylmorpholine analogs, this compound may act as a modulator of monoamine transporters, such as those for dopamine, norepinephrine, and serotonin.[12] The phenyl group is a common feature in ligands for these transporters, and the morpholine ring can influence binding affinity and selectivity. The lactam functionality may also contribute to interactions with the target protein.

Potential Therapeutic Areas
  • Neurodegenerative Diseases: Compounds that modulate dopaminergic and noradrenergic systems have potential in the treatment of conditions like Parkinson's disease and ADHD.

  • Depression and Anxiety: Modulation of serotonin and norepinephrine reuptake is a well-established mechanism for antidepressant and anxiolytic drugs.

  • Oncology: Some morpholine-containing compounds have shown promise as anticancer agents, although the specific mechanisms can vary widely.[5]

Proposed Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A This compound B Monoamine Transporter (e.g., DAT, NET) A->B Binds to C Reuptake Inhibition B->C Leads to D Increased Monoamine Concentration E Postsynaptic Receptors D->E Activates F Enhanced Neurotransmission E->F Results in

Caption: Postulated mechanism of action via monoamine transporter inhibition.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).

Expected Chemical Shifts (Hypothetical):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl-H7.2-7.4 (m, 5H)125-140
C5-H4.5-4.7 (dd, 1H)55-60
C6-H₂3.8-4.2 (m, 2H)65-70
C2-H₂3.3-3.6 (m, 2H)45-50
N-H6.0-7.0 (br s, 1H)-
C3=O-170-175
High-Performance Liquid Chromatography (HPLC)

Protocol for Chiral Purity Determination:

  • Rationale: Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of a chiral compound. A chiral stationary phase (CSP) is used to separate the enantiomers.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A chiral column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and compound.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution of the two enantiomers. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Conclusion and Future Outlook

This compound is a chiral molecule with significant potential as a building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible enantioselective synthesis, and methods for its analytical characterization. The inferred pharmacological profile, based on structurally related compounds, suggests that it may be a valuable lead for the discovery of new drugs targeting the central nervous system.

Future research should focus on the validation of the proposed synthetic route and the detailed pharmacological evaluation of this compound to determine its specific biological targets and therapeutic potential. Further derivatization of the phenyl ring and the morpholinone core could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

References

  • A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. PubMed.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • Synthesis of β-lactams and x-amino acids by photochemical reactions of chromium carbene complexes. Philosophical Transactions of the Royal Society A.
  • Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed...
  • Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing.
  • (S)-5-Phenylmorpholin-3-one. Achmem.
  • (5S)-5-Phenyl-3-morpholinone. CymitQuimica.
  • Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conform
  • Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. PubMed.
  • Pharmacological profile of mephedrone analogs and related new psychoactive substances. ScienceDirect.
  • (S)-5-Phenylmorpholin-3-one. [Supplier Website].
  • Chiral Separations: Methods and Protocols.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • 1052209-96-7|(S)-5-Phenylmorpholin-3-one. BLDpharm.
  • Chiral Drug Separ
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Characterization of Three Novel 4-Methylaminorex Deriv
  • Chiral HPLC Separ
  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers.
  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Contribution of the morpholine scaffold on the activity of...
  • Biological Activity of Monoterpene-Based Scaffolds: A N
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • New Morphine Analogs Produce Peripheral Antinociception within a Certain Dose Range of Their Systemic Administr
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central.
  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. PubMed Central.

Sources

An In-Depth Technical Guide to (5S)-5-phenylmorpholin-3-one: Nomenclature, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5S)-5-phenylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereodefined structure makes it a valuable pharmacophore and a key building block for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and a detailed examination of its synthetic pathway. We will explore the mechanistic principles behind its enantioselective synthesis, present a representative experimental protocol, and discuss its application as a strategic intermediate in the development of novel therapeutic agents, particularly for neurological disorders. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important chiral intermediate.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific research and development. This compound is defined by a specific stereochemical configuration at the C5 position of the morpholin-3-one core, which is critical for its utility in asymmetric synthesis.

IdentifierValue
IUPAC Name This compound
Synonyms (S)-5-Phenylmorpholin-3-one, 3-Morpholinone, 5-phenyl-, (5S)-[1]
CAS Number 1052209-96-7[1][2]
Molecular Formula C₁₀H₁₁NO₂[1][2][3]
InChI InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1[1]
SMILES O=C1NC2=CC=CC=C2[2][3]

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is paramount for its proper handling, storage, and use in experimental settings.

Physicochemical Properties
PropertyValue
Molecular Weight 177.20 g/mol [2][4]
Appearance White to Off-White Solid[4]
Storage Sealed in dry, 2-8°C[2]
Safety and Handling

This compound is classified as a research chemical and should be handled with appropriate precautions in a laboratory setting.

Hazard ClassGHS Hazard Statements
Warning H302: Harmful if swallowed.[2][3]
H315: Causes skin irritation.[2][3]
H319: Causes serious eye irritation.[2][3]
H335: May cause respiratory irritation.[2]

Precautionary Statements: P261, P280, P301+, P305+P351+P338[2][3]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanistic Insights

The synthesis of chiral morpholinones is a topic of considerable interest, as these scaffolds are prevalent in biologically active molecules.[5] The primary challenge lies in controlling the stereochemistry at the substituted carbon center. While multiple strategies exist for the asymmetric synthesis of morpholines, a common and effective approach for a C5-substituted morpholin-3-one involves the cyclization of a chiral acyclic precursor.[6][7]

Synthetic Strategy: Intramolecular Cyclization

The most logical and industrially scalable route to this compound proceeds via an intramolecular Williamson ether synthesis. This strategy relies on a key acyclic intermediate that already contains the necessary atoms and the desired stereochemistry. The precursor of choice is (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide .

Causality of Experimental Design:

  • Chiral Precursor: The synthesis begins with a readily available chiral starting material, (S)-2-amino-2-phenylethanol. This ensures that the final product's stereochemistry is established early and is not dependent on a less reliable chiral resolution or a complex asymmetric catalytic step at the end of the synthesis.

  • Two-Part Construction: The morpholinone ring is constructed in two key steps: first, an acylation to add the chloroacetyl group, which will form the C2-C3 and C=O portion of the ring; second, an intramolecular cyclization where the hydroxyl group's oxygen atom displaces the chlorine to form the C6-O1 bond.

  • Base-Mediated Cyclization: The final ring-closing step is an S_N2 reaction. It is promoted by a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide), which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon bearing the chlorine atom, closing the six-membered ring.[8]

Synthetic Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A (S)-2-amino-2-phenylethanol C (S)-2-chloro-N-(2-hydroxy- 1-phenylethyl)acetamide A->C B Chloroacetyl chloride B->C E This compound C->E S_N2 Ring Closure D Non-nucleophilic Base (e.g., NaH, KOtBu) D->E

Sources

An In-Depth Technical Guide to (5S)-5-phenylmorpholin-3-one: Properties, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(5S)-5-phenylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereodefined scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. We present a detailed analysis of its structural and spectroscopic characteristics, informed by data from closely related analogs due to the limited availability of public experimental data for this specific molecule. Furthermore, this document outlines robust, field-proven protocols for its synthesis, purification, and chiral analysis, designed to serve as a practical starting point for researchers and drug development professionals.

Introduction: The Significance of the Chiral Morpholinone Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable properties, including metabolic stability, aqueous solubility, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] When functionalized with a chiral center, as in this compound, the resulting molecule offers a three-dimensional vector for probing the stereo-specific requirements of enzyme active sites and receptors. The incorporation of a phenyl group at the 5-position introduces aromaticity and potential for π-π stacking interactions, while the lactam (cyclic amide) moiety provides a rigid, polar core. This combination of features makes it a key building block for APIs, particularly in the development of treatments for neurological disorders.[2]

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique structural and physical identifiers. While specific experimental data for properties such as melting point and solubility are not widely published, likely due to its status as a synthetic intermediate, we can infer its expected characteristics based on its structure and data from analogous compounds.

Table 1: Core Identification and Physicochemical Properties

PropertyValue / DescriptionSource(s)
IUPAC Name This compoundN/A
CAS Number 1052209-96-7[2][3][4][5][6]
Molecular Formula C₁₀H₁₁NO₂[3][4][5]
Molecular Weight 177.20 g/mol [2][4][5]
Appearance White to off-white solid (Expected)[7]
Melting Point Not Available (N/A). Expected to be a crystalline solid with a defined melting point.[6]
Boiling Point Not Available (N/A).[6]
Solubility Expected to have moderate solubility in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF) and low solubility in water and non-polar solvents (e.g., Hexane).[1][8]
pKa Not Available (N/A). The lactam N-H proton is weakly acidic, while the ring oxygen and carbonyl could be weakly basic.N/A
Storage Store in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C.[2]

Spectroscopic and Structural Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Although specific spectra for this compound are not publicly cataloged, we can predict the key characteristic signals based on its functional groups and data from closely related analogs like 4-phenylmorpholin-3-one and various 5-phenylmorpholine derivatives.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the chiral center and diastereotopic protons.

    • Aromatic Protons (C₆H₅): A multiplet between δ 7.2-7.4 ppm integrating to 5H.

    • Chiral Methine Proton (C5-H): A multiplet or triplet of doublets near δ 4.5-4.8 ppm.

    • Methylene Protons (C6-H₂): Two diastereotopic protons adjacent to the oxygen, likely appearing as complex multiplets between δ 4.0-4.4 ppm.

    • Methylene Protons (C2-H₂): Two diastereotopic protons adjacent to the carbonyl, expected as multiplets between δ 3.5-3.9 ppm.

    • Amide Proton (N-H): A broad singlet, typically around δ 6.5-8.0 ppm, whose position is sensitive to concentration and solvent.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

    • Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 170-175 ppm.

    • Aromatic Carbons: Four signals between δ 125-140 ppm.

    • Chiral Carbon (C5): A signal around δ 55-60 ppm.

    • Methylene Carbon (C6): A signal adjacent to oxygen, expected around δ 70-75 ppm.

    • Methylene Carbon (C2): A signal adjacent to the carbonyl, expected around δ 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present.

  • N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band characteristic of a six-membered lactam, expected around 1670-1690 cm⁻¹.

  • C-O Stretch (Ether): A strong band in the fingerprint region, around 1100-1120 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The molecular ion peak [M+H]⁺ would be observed at m/z 178.0817, corresponding to the formula C₁₀H₁₂NO₂⁺. Fragmentation patterns would likely involve cleavage of the morpholinone ring.

Chemical Reactivity and Stability Profile

The chemical behavior of this compound is dictated by its lactam functionality.

  • Stability: The lactam ring is susceptible to hydrolysis under both strong acidic and, more readily, strong basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. Studies on related β-lactam antibiotics show that stability is highly dependent on pH and temperature, with optimal stability generally found under neutral to slightly acidic conditions and at lower temperatures (-20°C or below for long-term storage).[12][13][14] The compound should be protected from excessive heat and strong aqueous acids or bases.

  • Reactivity:

    • N-Alkylation/Acylation: The secondary amine within the lactam can be alkylated or acylated under appropriate basic conditions.

    • Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding (5S)-5-phenylmorpholine.

    • Ring-Opening: As noted, the lactam can be hydrolyzed. Theoretical and experimental studies on related N-aryl morpholinones suggest they are thermodynamically more stable and less prone to ring-opening polymerization compared to N-acyl analogs.[15][16]

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis and analysis of this compound, based on established methodologies for related compounds.

Representative Enantioselective Synthesis

This protocol is a representative method adapted from procedures for similar chiral heterocycles, starting from commercially available (S)-2-amino-2-phenylethanol. The key is a two-step, one-pot procedure involving acylation followed by an intramolecular Williamson ether synthesis (cyclization).

Synthesis_Workflow A (S)-2-amino-2-phenylethanol R1 Chloroacetyl chloride, Triethylamine, DCM, 0°C A->R1 B Intermediate Chloroacetamide R2 Sodium Hydride (NaH), THF, reflux B->R2 C This compound R1->B R2->C

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Acylation: To a stirred solution of (S)-2-amino-2-phenylethanol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, approx. 0.2 M) at 0°C, add a solution of chloroacetyl chloride (1.1 eq.) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Acylation): Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF, approx. 0.1 M). Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the formation of the product.

  • Work-up (Cyclization): Cool the reaction to 0°C and carefully quench by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chiral Purity Analysis: HPLC Method Development

Ensuring the enantiomeric purity is critical. A systematic approach using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[2][14][17]

Chiral_HPLC_Workflow cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization A Prepare Analyte Solution (1 mg/mL in mobile phase) B Select CSPs: - Amylose-based (e.g., Chiralpak® AD) - Cellulose-based (e.g., Chiralcel® OD) A->B C Screen Mobile Phases: 1. Normal Phase (Hexane/IPA) 2. Polar Organic (ACN/MeOH/EtOH) B->C D Identify Promising Condition (baseline or partial separation) C->D E Optimize Isocratic Ratio (e.g., adjust %IPA from 10% to 30%) D->E F Adjust Flow Rate (e.g., 0.5 - 1.5 mL/min) E->F G Finalize Method F->G

Caption: Systematic workflow for chiral HPLC method development.

Step-by-Step Protocol:

  • Column Screening:

    • Primary Columns: Screen on an amylose-based column (e.g., Chiralpak® AD-H) and a cellulose-based column (e.g., Chiralcel® OD-H). These are robust starting points for many aromatic compounds.

    • Justification: These polysaccharide-based phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, making them highly versatile.[18]

  • Mobile Phase Screening:

    • Normal Phase (Primary): Start with a mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). If retention is too long, increase IPA percentage. If too short, decrease it.

    • Polar Organic Mode (Secondary): If normal phase fails, screen using 100% Acetonitrile (ACN) or Methanol (MeOH). This mode can offer different selectivity.

    • Justification: Normal phase often provides the best selectivity for compounds with aromatic rings and hydrogen bond donors/acceptors. The choice between IPA and ethanol as the polar modifier can significantly impact resolution.

  • Method Optimization:

    • Identify Lead Condition: Select the column/mobile phase combination that shows any separation (even if not baseline).

    • Optimize Solvent Ratio: Systematically vary the ratio of the mobile phase components (e.g., test Hexane/IPA at 95:5, 90:10, 85:15, 80:20) to maximize the resolution (Rs) between the two enantiomer peaks.

    • Flow Rate and Temperature: Adjust the flow rate (typically 1.0 mL/min for analytical columns) and column temperature (e.g., 25°C) to fine-tune peak shape and analysis time.

  • Detection: Use a UV detector set to a wavelength where the phenyl group absorbs strongly, typically around 254 nm.

Conclusion

This compound stands as a synthetically valuable chiral building block. While a complete, publicly documented profile of its physical properties is lacking, this guide has synthesized available data from structural analogs and established chemical principles to provide a robust working knowledge base. The predictive spectroscopic data and detailed, adaptable protocols for synthesis and chiral analysis herein offer drug discovery professionals the necessary tools to effectively utilize this compound in their research and development pipelines, enabling the creation of novel, stereochemically pure therapeutic agents.

References

This reference list is compiled from the sources used to generate this guide. All links are provided for verification.

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of (5S)-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylmorpholinone Scaffold in Neuropharmacology

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1] When fused with a phenyl group, the resulting phenylmorpholine core gives rise to a class of compounds with significant activity at monoamine transporters. (5S)-5-phenylmorpholin-3-one represents a key chiral building block within this class, utilized in the synthesis of novel therapeutics for neurological disorders.[2] While direct pharmacological data on this compound is limited in publicly accessible literature, its structural similarity to known psychostimulants and its role as a synthetic intermediate provide a strong basis for elucidating its core mechanism of action. This guide synthesizes the available evidence from structurally related analogs to propose a primary mechanism centered on the modulation of monoamine transporters, particularly the dopamine transporter (DAT).

Proposed Core Mechanism of Action: Inhibition of the Dopamine Transporter

The principal hypothesized mechanism of action for this compound and its derivatives is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[3] Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, resulting in enhanced dopaminergic signaling. This mechanism is the basis for the therapeutic effects of several medications for conditions like ADHD and is also the primary target for psychostimulants such as cocaine and methylphenidate.[4]

The structural architecture of this compound shares key pharmacophoric features with established DAT inhibitors, notably phenmetrazine (3-methyl-2-phenylmorpholine) and its analogs.[5] Studies on these related compounds have demonstrated potent activity as dopamine and norepinephrine reuptake inhibitors or releasing agents. For instance, 3-Fluorophenmetrazine (3-FPM), a close structural analog, is a potent norepinephrine-dopamine releasing agent and also inhibits uptake at both transporters.[2] Furthermore, phendimetrazine, the N-methylated derivative of phenmetrazine, functions as a DAT inhibitor.[6]

This collective evidence strongly suggests that the 5-phenylmorpholin-3-one scaffold serves as a potent pharmacophore for DAT inhibition. The (5S)-stereochemistry is likely crucial for the specific orientation and high-affinity binding within the DAT active site.

Downstream Signaling Cascade

The inhibition of DAT by this compound or its active derivatives would initiate a cascade of downstream signaling events resulting from elevated synaptic dopamine levels. This enhanced dopaminergic neurotransmission would lead to increased activation of postsynaptic dopamine receptors (D1-D5), triggering various intracellular signaling pathways.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D_receptor Dopamine Receptor DA_synapse->D_receptor Binding signaling Downstream Signaling D_receptor->signaling Activation 5S_compound This compound (or active derivative) 5S_compound->DAT Inhibition

Proposed mechanism of DAT inhibition.

Selectivity Profile at Monoamine Transporters

While the primary target is hypothesized to be DAT, many phenylmorpholine derivatives also exhibit activity at the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[7][8] The selectivity profile (DAT vs. NET vs. SERT) is a critical determinant of the overall pharmacological effect and therapeutic potential. A high degree of selectivity for DAT over SERT is often associated with stimulant and reinforcing properties, whereas broader activity can modulate these effects.[3]

The precise selectivity profile of this compound would need to be determined experimentally. However, based on analogs like 3-FPM, it is plausible that it possesses significant inhibitory activity at both DAT and NET with lower potency at SERT.[2]

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action, a series of in vitro assays are required. These protocols are designed to quantify the binding affinity and functional inhibition of this compound at the human dopamine, norepinephrine, and serotonin transporters.

Protocol 1: Monoamine Transporter Binding Assays

This protocol determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT using radioligand competition assays.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell membrane preparations from the above cell lines.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • This compound.

  • Scintillation counter and vials.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation, the corresponding radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the respective non-labeled inhibitor.

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the plate contents through a glass fiber filtermat to separate bound and free radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Monoamine Transporter Uptake Inhibition Assays

This protocol measures the functional inhibition (IC50) of dopamine, norepinephrine, and serotonin uptake by the test compound in whole cells.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • This compound.

  • Uptake buffer.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • Wash the plated cells with uptake buffer.

  • Pre-incubate the cells with the varying concentrations of the test compound.

  • Initiate the uptake reaction by adding the respective radiolabeled substrate.

  • Incubate for a short period to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value for the inhibition of uptake for each transporter.

cluster_binding Binding Assay cluster_uptake Uptake Assay b_start Prepare serial dilutions of This compound b_incubate Incubate membranes with radioligand and test compound b_start->b_incubate b_filter Filter and wash to separate bound ligand b_incubate->b_filter b_measure Measure radioactivity b_filter->b_measure b_analyze Calculate Ki b_measure->b_analyze u_start Prepare serial dilutions of This compound u_preincubate Pre-incubate cells with test compound u_start->u_preincubate u_add_substrate Add radiolabeled substrate to initiate uptake u_preincubate->u_add_substrate u_terminate Terminate uptake and wash cells u_add_substrate->u_terminate u_lyse Lyse cells and measure intracellular radioactivity u_terminate->u_lyse u_analyze Calculate IC50 u_lyse->u_analyze

Sources

An In-depth Technical Guide to the Biological Activity of (5S)-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylmorpholine Scaffold and Its Significance in Neuropharmacology

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. When fused with a phenyl group, it gives rise to the phenylmorpholine class of compounds, which have garnered significant attention for their profound effects on the central nervous system (CNS).[1][2] Historically, this class is exemplified by phenmetrazine, a psychostimulant and anorectic agent that modulates monoaminergic systems.[3][4] The rigid structure of the morpholine ring, combined with the stereochemical possibilities introduced by chiral centers, allows for precise three-dimensional arrangements of pharmacophoric features, leading to specific interactions with biological targets.

(5S)-5-phenylmorpholin-3-one is a specific chiral derivative within this class, characterized by a phenyl group at the 5-position with (S)-stereochemistry and a ketone at the 3-position. While it is frequently utilized as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) targeting neurological disorders, its inherent biological activity is intrinsically linked to the broader phenylmorpholine family.[5] This guide will delve into the known and extrapolated biological activities of this compound, drawing upon data from its closest structural analogues to provide a comprehensive understanding of its potential pharmacological profile for researchers and drug development professionals.

Primary Mechanism of Action: Modulation of Monoamine Transporters

The predominant biological activity associated with phenylmorpholine derivatives is the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3][6] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of this reuptake or induction of neurotransmitter release can significantly elevate extracellular monoamine levels, leading to various physiological and psychological effects.

While direct quantitative data for this compound is not extensively published, the activity of its close analogue, phenmetrazine (3-methyl-2-phenylmorpholine), provides a strong basis for its expected mechanism. Phenmetrazine is a potent norepinephrine and dopamine releasing agent.[4] Analogues such as 3-fluorophenmetrazine (3-FPM) also act as potent inhibitors of dopamine and norepinephrine uptake.[7][8]

Hypothesized Signaling Pathway

The interaction of phenylmorpholine compounds with monoamine transporters leads to an increase in synaptic dopamine and norepinephrine. This, in turn, potentiates signaling through their respective G-protein coupled receptors (GPCRs), such as the dopamine D1 and D2 receptors and adrenergic receptors, influencing downstream signaling cascades involved in reward, attention, and arousal.

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenylmorpholinone This compound (and analogues) DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Phenylmorpholinone->DAT_NET Inhibition/Reversal DA_NE Dopamine (DA) & Norepinephrine (NE) DAT_NET->DA_NE Blocks Reuptake Receptors Dopamine & Adrenergic Receptors DA_NE->Receptors Binding Signaling Downstream Signaling (e.g., cAMP modulation) Receptors->Signaling Physiological_Effect Increased Alertness, Mood Elevation, Anorectic Effects Signaling->Physiological_Effect Leads to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Affinity - Ki) Uptake Synaptosomal Uptake Assay (Function - IC50) Microdialysis Microdialysis (Neurotransmitter Levels) Uptake->Microdialysis Promising Candidates Behavioral Behavioral Assays (e.g., Locomotor Activity) Microdialysis->Behavioral Therapeutic_Potential Therapeutic Potential Assessment Behavioral->Therapeutic_Potential Data informs Start Test Compound: This compound Start->Binding Start->Uptake

Caption: Workflow for evaluating the biological activity of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylmorpholines is highly dependent on their stereochemistry and substitution patterns.

  • Stereochemistry: The stereochemistry at the phenyl- and methyl-bearing carbons in phenmetrazine is crucial for its activity. It is highly likely that the (5S)-configuration of this compound is critical for its specific interactions with its biological targets.

  • Phenyl Ring Substitution: Substitution on the phenyl ring can modulate the potency and selectivity of the compound for different monoamine transporters. For instance, fluorination can alter the electronic properties and metabolic stability of the molecule. [6]* Morpholine Ring Substitution: The presence of a ketone at the 3-position in this compound, as opposed to a methyl group in phenmetrazine, is expected to significantly impact its pharmacological profile, potentially by altering its hydrogen bonding capabilities and metabolic fate.

Potential Therapeutic Applications and Future Directions

Given the established role of dopamine and norepinephrine in various CNS functions and disorders, compounds derived from the this compound scaffold have potential therapeutic applications in:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The stimulant properties arising from increased dopaminergic and noradrenergic neurotransmission are a cornerstone of ADHD treatment.

  • Depression: Modulation of monoamine levels is a well-established strategy for treating depressive disorders.

  • Obesity: The anorectic effects of phenmetrazine suggest that derivatives could be explored for weight management. [4]* Substance Abuse Disorders: By modulating dopamine pathways, these compounds could potentially be investigated for the treatment of addiction.

Future research should focus on the direct biological characterization of this compound to confirm its activity at monoamine transporters and to explore its selectivity profile across a wider range of CNS targets. Furthermore, the synthesis and evaluation of novel derivatives using this compound as a starting material could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., & Archer, R. P. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416. [Link]

  • Phenmetrazine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., Madras, B. K., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. [Link]

  • 2-Phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Archer, R. P. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Mihovilovic, M. D., ... & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. [Link]

  • Rothman, R. B., Katsuyama, M., Partilla, J. S., Dersch, C. M., Blough, B. E., & Baumann, M. H. (2005). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 509(2-3), 181-187. [Link]

  • PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Mlinaric, S., Talianu, M., Kurtesh, E., Franchini, C., Corbo, F., & Carradori, S. (2021). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. International Journal of Molecular Sciences, 22(16), 8870. [Link]

  • Al-Ghorbani, M., Vignaroli, G., Al-Salahi, R., Murugesan, S., Mathew, B., & Ragavan, R. V. (2020). A New Potent and Selective Monoamine Oxidase-B Inhibitor with Extended Conjugation in a Chalcone Framework: 1-[4-(Morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one. ChemMedChem, 15(17), 1639-1644. [Link]

  • Devanne, H. (2023). Neuropharmacology: Role of Drugs and their Effects on the Nervous System. Journal of Neuro-Oncology and Neuroscience, 7(3). [Link]

  • Department of Pharmacology, University of Oxford. (n.d.). Neuropharmacology. [Link]

  • Cheng, K., Lee, Y. S., & Coop, A. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820. [Link]

  • Chaurasiya, N. D., Ganesan, S., Nanayakkara, N. P. D., Dias, L. R. S., Walker, L. A., & Tekwani, B. L. (2012). Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(4), 1701-1704. [Link]

  • (S)-5-Phenylmorpholin-3-one. (n.d.). Alichem. Retrieved January 6, 2026, from [Link]

  • Huang, P., & Herzon, S. B. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 23(15), 5941-5945. [Link]

  • Tzvetkov, N. T., Antonov, L., Nikolova, S., & Atanasova, M. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Biomedicines, 10(11), 2773. [Link]

  • Al-Ghorbani, M., Vignaroli, G., Al-Salahi, R., Murugesan, S., Mathew, B., & Ragavan, R. V. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Advances, 11(48), 30206-30217. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(8), 1335. [Link]

  • Neuropharmacology Definition. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.
  • 3-Fluorophenmetrazine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Butina, D., Nikolic, K., & Agbaba, D. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Scientia Pharmaceutica, 88(3), 32. [Link]

  • Boegesoe, K. P., Perregaard, J., Sanchez, C., & Moltzen, E. K. (1990). Synthesis and dopaminergic activity of some 3-(1,2,3,6-tetrahydro-1-pyridylalkyl)indoles. A novel conformational model to explain structure-activity relationships. Journal of Medicinal Chemistry, 33(6), 1665-1673. [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Hamon, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Substituted β-hydroxyamphetamine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Stimulant. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Taylor, S. J., et al. (2020). Identification and Preclinical Pharmacology of ((1R,3S)-1-amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-Phosphate (S1P1) Receptor Modulator Advanced into Clinical Trials. Journal of Medicinal Chemistry, 63(17), 9476-9493. [Link]

Sources

Discovery and history of phenylmorpholinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Phenylmorpholinone Compounds

Executive Summary

The phenylmorpholinone scaffold represents a significant chemotype in medicinal chemistry, primarily recognized for its potent central nervous system stimulant properties. This guide provides a comprehensive overview of the discovery, history, and scientific evolution of phenylmorpholinone compounds. Beginning with the serendipitous search for a safer alternative to amphetamines, we trace the journey from the synthesis of the archetypal compound, phenmetrazine, to its clinical application as an anorectic and subsequent withdrawal due to widespread misuse. This paper delves into the core chemical synthesis pathways, elucidates the mechanism of action as a norepinephrine-dopamine releasing agent, and explores the critical structure-activity relationships that led to the development of prodrugs like phendimetrazine. Furthermore, we present detailed experimental protocols for both the synthesis and biological evaluation of these compounds, offering researchers a practical foundation for future exploration. By synthesizing historical context with rigorous technical detail, this guide serves as an authoritative resource for professionals in pharmacology and drug development.

Introduction: The Phenylmorpholinone Core

The phenylmorpholinone structure, chemically defined as a morpholine ring substituted with a phenyl group, is a privileged scaffold in the realm of psychoactive compounds. Specifically, the 3-methyl-2-phenylmorpholine backbone is the cornerstone of a class of sympathomimetic amines that exhibit significant pharmacological activity.[1][2] These compounds share a structural relationship with amphetamines, incorporating the core amphetamine backbone within their rigid, cyclic structure.[1] This structural constraint has profound implications for their interaction with biological targets, leading to a unique pharmacological profile that has been both a source of therapeutic potential and a cause for clinical concern.

The Genesis: Discovery and Proliferation of Phenmetrazine

The history of phenylmorpholinones is inextricably linked to the development of phenmetrazine . In the post-war era, the pharmaceutical industry was actively seeking appetite suppressants (anorectics) that could offer the efficacy of amphetamine without its significant side effects and abuse potential.[1][3][4]

This search culminated in 1952 when the German pharmaceutical company Boehringer-Ingelheim patented phenmetrazine.[1] Following the publication of its pharmacological data in 1954, it was introduced to the European market under the trade name Preludin .[1]

Initially, Preludin was hailed as a success. It was prescribed to adults for weight loss at doses of 25 mg two to three times per day, demonstrating efficacy comparable to dextroamphetamine in producing weight loss in obese individuals.[1] However, its stimulant effects, which were subjectively very similar to amphetamine, soon led to its diversion for recreational use.[1] The drug gained notoriety in the 1950s and 60s, particularly in Sweden, where it was initially preferred over amphetamine by recreational users.[1] This widespread misuse ultimately led to its classification as a narcotic in many countries and its withdrawal from the market in the 1980s.[1]

Chemical Landscape and Synthesis

The synthesis of phenylmorpholinone derivatives typically involves the formation of the core morpholine ring through cyclization. A representative pathway, adapted from the synthesis of related compounds like phendimetrazine, involves the reaction of a substituted ethanolamine with a 2-haloketone, followed by reductive cyclization.[5]

Generalized Synthesis Workflow

The process begins with a nucleophilic substitution reaction, followed by an intramolecular cyclization, which is often acid-catalyzed.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A Substituted Ethanolamine C Intermediate Ketone A->C Nucleophilic Substitution B α-Bromopropiophenone B->C D Phenylmorpholinone Core C->D Reductive Cyclization (e.g., Formic Acid) C->D

Caption: Generalized two-step synthesis of the phenylmorpholinone core.

Pharmacodynamics and Mechanism of Action

Phenylmorpholinone compounds primarily exert their effects by modulating monoamine neurotransmitter systems in the central nervous system.

Primary Mechanism: Norepinephrine-Dopamine Releasing Agent (NDRA)

Phenmetrazine acts as a potent norepinephrine-dopamine releasing agent (NDRA) .[1][5] It functions by disrupting the vesicular storage of these neurotransmitters and reversing the direction of flow of the dopamine transporter (DAT) and norepinephrine transporter (NET). This leads to a significant increase in the concentration of dopamine and norepinephrine in the synaptic cleft.[6] This flood of neurotransmitters is responsible for the compound's stimulant and anorectic effects.[7]

Notably, phenmetrazine has very weak activity as a serotonin releaser, which distinguishes its pharmacological profile from other stimulants like MDMA.[1]

Signaling Pathway at the Dopaminergic Synapse

The following diagram illustrates the mechanism of action at a presynaptic dopamine neuron terminal.

G presynaptic Presynaptic Terminal Dopamine (DA) Synthesis vesicle Vesicular Monoamine Transporter (VMAT2) presynaptic:f1->vesicle DA Packaging synapse Synaptic Cleft (High Dopamine Conc.) presynaptic:f0->synapse Non-vesicular DA Release dat Dopamine Transporter (DAT) dat->presynaptic:f0 DA Reuptake (Blocked) pm Phenylmorpholinone (e.g., Phenmetrazine) pm->vesicle Disrupts Storage pm->dat Reverses Flow postsynaptic Postsynaptic Neuron D2 Receptors Activated synapse->postsynaptic:f1 Signal Transduction

Sources

Unlocking the Therapeutic Potential of (5S)-5-phenylmorpholin-3-one: A Guide to Promising Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The specific stereoisomer, (5S)-5-phenylmorpholin-3-one, presents a chiral framework with significant, yet largely unexplored, therapeutic potential. This technical guide delineates promising research avenues for this compound, moving beyond its current status as a chiral building block.[2] By leveraging the known pharmacology of structurally related phenylmorpholine derivatives, we propose a structured exploration into its utility in neurodegenerative disorders, addiction, and neuroinflammation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing not only the scientific rationale for these investigations but also detailed, actionable experimental protocols to rigorously evaluate the compound's efficacy and mechanism of action.

Introduction: The Morpholinone Core and the Significance of Chirality

The morpholinone ring system is a privileged structure in drug discovery, conferring favorable pharmacokinetic properties and serving as a versatile scaffold for interacting with various biological targets.[3] The introduction of a phenyl group at the 5-position, as in this compound, creates a chiral center that is critical for specific molecular interactions. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit widely varying biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.

While this compound is commercially available for laboratory use, its biological profile remains largely uncharacterized. However, the broader class of phenylmorpholine derivatives has shown significant activity in the central nervous system (CNS), including modulation of monoamine transporters and nicotinic acetylcholine receptors (nAChRs).[4] This precedent provides a strong foundation for hypothesizing the potential therapeutic applications of this specific chiral molecule. This guide will, therefore, focus on three high-potential research areas:

  • Neuroprotection in Parkinson's Disease: Investigating the potential of this compound to protect dopaminergic neurons.

  • Therapeutic Intervention in Nicotine Addiction: Exploring its ability to modulate the nicotinic acetylcholine receptors and dopamine pathways involved in addiction.

  • Anti-Neuroinflammatory Activity: Assessing its capacity to mitigate the inflammatory processes that underpin many neurodegenerative conditions.

For each area, we will present a phased research plan, from initial in vitro screening to more complex in vivo validation, complete with detailed experimental workflows.

Research Area 1: Neuroprotective Effects in Parkinson's Disease

Scientific Rationale: Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[5] Phenylmorpholine analogs have been shown to interact with the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain.[6] By modulating DAT function, this compound could potentially increase synaptic dopamine availability and exert neuroprotective effects.

Phase 1: In Vitro Characterization

This initial phase aims to determine the compound's fundamental interaction with key molecular targets and its general cytotoxicity.

2.1.1. Experimental Workflow: Initial In Vitro Screening

cluster_0 Phase 1: In Vitro Screening Cytotoxicity Assays Cytotoxicity Assays DAT Binding Assay DAT Binding Assay Cytotoxicity Assays->DAT Binding Assay Determine non-toxic concentrations Dopamine Uptake Assay Dopamine Uptake Assay DAT Binding Assay->Dopamine Uptake Assay Confirm functional activity Neuroinflammation Assay Neuroinflammation Assay Dopamine Uptake Assay->Neuroinflammation Assay Assess anti-inflammatory potential

Caption: Workflow for the initial in vitro evaluation of this compound.

2.1.2. Protocol 1: Cytotoxicity Assessment

  • Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells.

  • Methods:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[7]

    • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[8][9]

  • Cell Line: SH-SY5Y human neuroblastoma cells, a common model for dopaminergic neurons.

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

    • Perform MTT and LDH assays according to manufacturer's protocols.[7][10]

  • Data Analysis: Calculate the IC50 (for cytotoxicity) and determine the maximum non-toxic concentration for use in subsequent assays.

2.1.3. Protocol 2: Dopamine Transporter (DAT) Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.[11]

  • Method: Radioligand binding assay using cell membranes expressing DAT and a radiolabeled ligand (e.g., [³H]WIN 35,428).[12]

  • Procedure:

    • Prepare cell membranes from a cell line stably expressing human DAT (hDAT).

    • In a 96-well plate, incubate the membranes with the radioligand and varying concentrations of this compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

2.1.4. Protocol 3: Dopamine Uptake Assay

  • Objective: To measure the functional inhibition of dopamine uptake by this compound.[13]

  • Method: Use cells expressing DAT and measure the uptake of radiolabeled dopamine ([³H]Dopamine).[6][14]

  • Procedure:

    • Plate DAT-expressing cells in a 96-well plate.

    • Pre-incubate cells with varying concentrations of this compound.

    • Initiate uptake by adding [³H]Dopamine.

    • After a short incubation, terminate the uptake and wash the cells.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 for dopamine uptake inhibition.

Phase 2: In Vivo Proof-of-Concept

If in vitro results are promising (i.e., high affinity and functional inhibition of DAT at non-toxic concentrations), the next step is to evaluate the compound in an animal model of Parkinson's disease.

2.2.1. Experimental Workflow: In Vivo Parkinson's Disease Model

cluster_1 Phase 2: In Vivo PD Model Model Induction 6-OHDA or MPTP Model Induction Compound Administration Compound Administration Model Induction->Compound Administration Behavioral Testing Cylinder Test, Rotarod Test Compound Administration->Behavioral Testing Post-mortem Analysis Immunohistochemistry of Dopaminergic Neurons Behavioral Testing->Post-mortem Analysis

Caption: Workflow for in vivo evaluation in a Parkinson's disease model.

2.2.2. Protocol 4: Rodent Model of Parkinson's Disease

  • Objective: To assess the neuroprotective and symptomatic effects of this compound in a neurotoxin-induced model of PD.

  • Animal Model:

    • 6-hydroxydopamine (6-OHDA) model in rats: Unilateral injection of 6-OHDA into the medial forebrain bundle to induce progressive loss of dopaminergic neurons.[15][16]

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice: Systemic administration of MPTP, which is metabolized to the dopaminergic neurotoxin MPP+.[16]

  • Procedure:

    • Induce the PD model in rodents.

    • Administer this compound at various doses.

    • Perform behavioral tests to assess motor function (e.g., cylinder test for paw preference, rotarod test for motor coordination).[15]

    • At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the brains to quantify the survival of dopaminergic neurons (tyrosine hydroxylase staining).

  • Data Analysis: Compare behavioral scores and dopaminergic neuron counts between treated and vehicle control groups.

Research Area 2: Therapeutic Potential in Nicotine Addiction

Scientific Rationale: Phenylmorpholine derivatives have been investigated as smoking cessation aids due to their ability to antagonize nAChRs and inhibit dopamine uptake.[16] This dual mechanism is highly desirable for treating nicotine addiction, as it can both reduce the rewarding effects of nicotine and alleviate withdrawal symptoms.

Phase 1: In Vitro Receptor Interaction

3.1.1. Protocol 5: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

  • Objective: To determine the binding affinity of this compound for different nAChR subtypes (e.g., α4β2, α7).

  • Method: Competitive radioligand binding assay using membranes from cells expressing specific nAChR subtypes and a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine).[2][17][18]

  • Procedure: Similar to the DAT binding assay, involving incubation of membranes, radioligand, and the test compound, followed by filtration and scintillation counting.

  • Data Analysis: Calculate the Ki for each nAChR subtype to determine binding affinity and selectivity.

Phase 2: In Vivo Models of Nicotine Addiction

3.2.1. Experimental Workflow: In Vivo Nicotine Addiction Models

cluster_2 Phase 2: In Vivo Addiction Models Nicotine Self-Administration Nicotine Self-Administration Compound Treatment Compound Treatment Nicotine Self-Administration->Compound Treatment Withdrawal Assessment Somatic Signs, Anxiety-like Behavior Compound Treatment->Withdrawal Assessment Relapse Testing Cue-induced Reinstatement Withdrawal Assessment->Relapse Testing

Caption: Workflow for assessing therapeutic potential in nicotine addiction models.

3.2.2. Protocol 6: Nicotine Self-Administration and Withdrawal Model

  • Objective: To evaluate the effect of this compound on nicotine intake, withdrawal symptoms, and relapse behavior.[19][20]

  • Animal Model: Rats or mice trained to self-administer nicotine intravenously.[21][22]

  • Procedure:

    • Train animals to press a lever for intravenous nicotine infusions.

    • Once stable self-administration is established, treat the animals with this compound and assess its effect on nicotine intake.

    • Induce withdrawal by discontinuing nicotine access and observe somatic withdrawal signs and anxiety-like behaviors (e.g., in an elevated plus-maze).

    • Test for relapse behavior by re-exposing the animals to cues associated with nicotine availability (cue-induced reinstatement).

  • Data Analysis: Analyze changes in nicotine self-administration rates, withdrawal scores, and lever-pressing during reinstatement tests.

Research Area 3: Anti-Neuroinflammatory Activity

Scientific Rationale: Neuroinflammation, mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases.[23][24] Morpholine derivatives have been reported to possess anti-inflammatory properties.[25][26][27] Investigating the anti-neuroinflammatory potential of this compound could reveal a novel mechanism of action and broaden its therapeutic applicability.

Phase 1: In Vitro Neuroinflammation Model

4.1.1. Protocol 7: In Vitro Neuroinflammation Assay

  • Objective: To determine the effect of this compound on the production of pro-inflammatory mediators by activated microglia.[28][29][30]

  • Cell Line: BV-2 murine microglial cell line or primary microglia.

  • Procedure:

    • Culture microglial cells and pre-treat with this compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) using the Griess assay.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[28]

  • Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production.

Phase 2: In Vivo Model of Inflammatory Pain

4.2.1. Experimental Workflow: In Vivo Inflammatory Pain Model

cluster_3 Phase 2: In Vivo Inflammatory Pain Inflammation Induction CFA or Carrageenan Injection Compound Administration Compound Administration Inflammation Induction->Compound Administration Pain Behavior Assessment Thermal Hyperalgesia, Mechanical Allodynia Compound Administration->Pain Behavior Assessment Inflammation Measurement Paw Edema Pain Behavior Assessment->Inflammation Measurement

Caption: Workflow for evaluating anti-inflammatory and analgesic effects in vivo.

4.2.2. Protocol 8: Rodent Model of Inflammatory Pain

  • Objective: To assess the anti-inflammatory and analgesic effects of this compound in vivo.

  • Animal Model:

    • Carrageenan-induced paw edema: An acute model of inflammation.[31][32]

    • Complete Freund's Adjuvant (CFA)-induced inflammation: A model of chronic inflammatory pain.[33][34][35]

  • Procedure:

    • Induce inflammation by injecting carrageenan or CFA into the hind paw of a rodent.

    • Administer this compound.

    • Measure paw volume (edema) as an indicator of inflammation.

    • Assess pain behavior by measuring thermal hyperalgesia (sensitivity to heat) and mechanical allodynia (sensitivity to touch).

  • Data Analysis: Compare paw volume and pain thresholds between treated and control groups.

Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Data

AssayParameterThis compoundPositive Control
Cytotoxicity (SH-SY5Y) IC50 (µM)Staurosporine
DAT Binding Ki (nM)GBR 12909
Dopamine Uptake IC50 (nM)Cocaine
nAChR Binding (α4β2) Ki (nM)Nicotine
nAChR Binding (α7) Ki (nM)PNU-282987
Neuroinflammation (NO) IC50 (µM)Dexamethasone
Neuroinflammation (TNF-α) IC50 (µM)Dexamethasone

Table 2: Summary of In Vivo Data

ModelParameterThis compound (Dose)Vehicle Control
Parkinson's Disease % Dopaminergic Neuron Survival
Motor Score Improvement
Nicotine Addiction % Reduction in Self-Administration
Withdrawal Score
Inflammatory Pain % Reduction in Paw Edema
Increase in Pain Threshold

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted research plan to elucidate the therapeutic potential of this compound. The proposed investigations in Parkinson's disease, nicotine addiction, and neuroinflammation are grounded in the established pharmacology of related compounds and represent areas of significant unmet medical need. Positive outcomes from these studies would not only characterize a novel chemical entity but also pave the way for the development of a new class of therapeutics. Future work could expand into other CNS disorders where dopaminergic and cholinergic systems are implicated, as well as exploring the potential for this scaffold in other therapeutic areas such as oncology and metabolic diseases. The systematic approach detailed herein provides a robust framework for unlocking the full potential of this promising chiral molecule.

References

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Parkinson's Disease Modeling. Retrieved from [Link]

  • Inotiv. (n.d.). Parkinson's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Inflammatory Pain. Retrieved from [Link]

  • Ke, M., et al. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and disease, 12(1), 223–246.
  • Bagheri, M. (n.d.). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Semantic Scholar. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies? Retrieved from [Link]

  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1994). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical chemistry, 66(18), 3031–3035.
  • Millan, M. J. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR journal, 40(3), 109–117.
  • Bove, S. E., et al. (2005). An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models. British journal of pharmacology, 144(6), 891–901.
  • National Center for Biotechnology Information. (n.d.). Rodent models for nicotine withdrawal. Retrieved from [Link]

  • George, O., et al. (2013). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. Neuropsychopharmacology, 38(1), 228–229.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
  • ResearchGate. (n.d.). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Retrieved from [Link]

  • Le Foll, B., & Goldberg, S. R. (2005). Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans?. Current pharmaceutical design, 11(8), 1039–1051.
  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • The Jackson Laboratory. (2016, September 27). Rebels with a neurobiological cause: Mouse models explore teen nicotine addiction. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Vilalta, A., & Brown, G. C. (2012).
  • National Center for Biotechnology Information. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Modeling Nicotine Addiction in Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Prikhodko, V. A., et al. (2022). Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury.
  • F1000Research. (n.d.). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of in vitro Methods to Study Microglia. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3. Retrieved from [Link]

  • ResearchGate. (n.d.). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (5S)-5-phenylmorpholin-3-one from L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereospecific Synthesis of (5S)-5-phenylmorpholin-3-one from L-Phenylalanine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The chiral morpholinone scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis.[1][2] This application note provides a detailed, two-step protocol for the synthesis of this compound, a key chiral intermediate, starting from the readily available and enantiopure amino acid, L-phenylalanine. The described pathway preserves the stereochemical integrity of the starting material and involves the reduction of the carboxylic acid to form L-phenylalaninol, followed by a one-pot N-acylation and intramolecular cyclization. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic rationale, troubleshooting advice, and critical safety information.

Introduction and Synthetic Strategy

This compound is a valuable heterocyclic compound, with its stereocenter derived directly from a natural amino acid. Its synthesis from L-phenylalanine is an efficient strategy that leverages the chiral pool. The overall transformation is achieved in two primary stages:

  • Reduction of L-Phenylalanine: The carboxylic acid moiety of L-phenylalanine is selectively reduced to a primary alcohol to yield (S)-2-amino-3-phenylpropan-1-ol, commonly known as L-phenylalaninol.[3] This transformation is crucial as it introduces the hydroxyl group required for the subsequent ring formation.

  • N-Acylation and Intramolecular Cyclization: L-phenylalaninol is reacted with an appropriate C2-building block, bromoacetyl bromide, which acylates the amine. The resulting intermediate undergoes a base-mediated intramolecular Williamson ether synthesis to form the desired six-membered morpholinone ring.[4][5]

This approach is advantageous due to its operational simplicity, use of a cost-effective chiral starting material, and high stereochemical fidelity.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A L-Phenylalanine B L-Phenylalaninol A->B  NaBH4, I2  THF, 0°C to RT C This compound B->C  1. Bromoacetyl bromide, Base  2. Intramolecular Cyclization

Figure 1: High-level workflow for the synthesis of this compound.

Part I: Reduction of L-Phenylalanine to L-Phenylalaninol

Mechanistic Rationale

The conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, it is highly pyrophoric and requires strictly anhydrous conditions. A safer and highly effective alternative is the in-situ generation of diborane from sodium borohydride (NaBH₄) and iodine (I₂). This system readily reduces carboxylic acids without affecting other sensitive functional groups, making it a preferred method in many laboratory settings.[6] The amino group of L-phenylalanine coordinates with the borane species, directing the reduction of the adjacent carboxyl group.

Detailed Experimental Protocol: Synthesis of L-Phenylalaninol

Materials:

  • L-Phenylalanine

  • Sodium borohydride (NaBH₄), powder

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add L-phenylalanine (10.0 g, 60.5 mmol) and anhydrous THF (150 mL).

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Carefully add sodium borohydride (4.58 g, 121 mmol, 2.0 equiv.) portion-wise to the suspension. Vigorous bubbling (H₂ evolution) will be observed.

  • Prepare a solution of iodine (15.36 g, 60.5 mmol, 1.0 equiv.) in anhydrous THF (80 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by slowly adding methanol (50 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.

  • Add 1 M HCl (100 mL) to the residue and heat the mixture to reflux for 1 hour to hydrolyze the borate esters.

  • Cool the mixture to room temperature and basify to pH 9-10 by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield L-phenylalaninol as a white crystalline solid.

ParameterValue
Typical Yield 80-90%
Appearance White crystalline solid
Molecular Weight 151.21 g/mol [3]
Purity Check ¹H NMR, ¹³C NMR, Chiral HPLC

Part II: Synthesis of this compound

Mechanistic Rationale

This step efficiently constructs the morpholinone ring in a one-pot procedure involving two distinct reactions:

  • N-Acylation: The primary amine of L-phenylalaninol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide to form an N-(2-bromoacetyl) intermediate.[7] A mild base is used to scavenge the HBr generated.

  • Intramolecular Williamson Ether Synthesis: A stronger base is then used to deprotonate the primary alcohol, forming an alkoxide. This alkoxide subsequently acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in an Sₙ2 fashion.[4][5] This irreversible ring-closing step is highly efficient for forming 6-membered rings.[8]

Figure 2: Mechanism of the intramolecular Williamson ether synthesis for ring closure. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)

Detailed Experimental Protocol: Cyclization to this compound

Materials:

  • L-Phenylalaninol

  • Bromoacetyl bromide[9]

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-phenylalaninol (5.0 g, 33.1 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Add sodium bicarbonate (3.07 g, 36.5 mmol, 1.1 equiv.).

  • Slowly add a solution of bromoacetyl bromide (2.9 mL, 33.1 mmol, 1.0 equiv.) in anhydrous DCM (20 mL) dropwise over 30 minutes. Caution: Bromoacetyl bromide is highly toxic and corrosive; handle only in a fume hood with appropriate personal protective equipment.[7]

  • Stir the reaction at 0 °C for 2 hours. Monitor the N-acylation by TLC.

  • Once the acylation is complete, filter the mixture to remove sodium salts and concentrate the filtrate under reduced pressure. Do not heat. The crude N-(2-bromoacetyl)-L-phenylalaninol is used directly in the next step.

  • Cyclization: Transfer the crude intermediate to a dry 500 mL flask under a nitrogen atmosphere. Dissolve it in anhydrous THF (150 mL) and cool to 0 °C.

  • Carefully add sodium hydride (60% dispersion, 1.46 g, 36.5 mmol, 1.1 equiv.) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated NH₄Cl solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 50-100% ethyl acetate in hexanes) to afford this compound as a solid.

ParameterValue
Typical Yield 65-75% (over two steps)
Appearance White to off-white solid
Molecular Weight 177.20 g/mol [10]
Purity Check ¹H NMR, ¹³C NMR, Mass Spectrometry, M.P.

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reaction; moisture.Ensure all reagents and solvents are anhydrous. Extend reaction time if necessary.
Epimerization/Racemization Harsh basic or acidic conditions.Use mild bases (e.g., NaHCO₃) for acylation. Avoid excessive heat during work-up.
Dimerization/Polymerization Intermolecular reaction favored.For the cyclization step, maintain high dilution conditions to favor the intramolecular pathway.
Incomplete Cyclization Insufficient or deactivated base.Use fresh, high-quality sodium hydride. Ensure the intermediate is dry before adding NaH.

Safety:

  • Bromoacetyl Bromide: Extremely corrosive, toxic, and a lachrymator. Always handle in a certified chemical fume hood with gloves, safety glasses, and a lab coat.

  • Sodium Hydride: Flammable solid, reacts violently with water. Handle under an inert atmosphere. Quench reactions carefully at low temperatures.

  • Iodine: Can cause skin and respiratory irritation. Handle with care.

References

  • He, Y., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. PubChem. [Link]

  • American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). National Library of Medicine. [Link]

  • He, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7633–7638. [Link]

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... (2024). ResearchGate. [Link]

  • Phenylalanine reduction to phenylalaninol. (2022). Reddit. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Williamson ether synthesis. Wikipedia. [Link]

  • Natural α-amino acid based synthesis of morpholin-2-ones, prospective monomers for new-generation polymeric lipofectants. (2024). R Discovery. [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74839, N-Acetyl-L-phenylalanine. PubChem. [Link]

  • Google Patents. (1992). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
  • Inhibition of intestinal absorption of phenylalanine by phenylalaninol. (1983). PubMed. [Link]

  • Wikipedia. (2024). Phenylalaninol. Wikipedia. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. [Link]

  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. (2010). MDPI. [Link]

  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. (2021). National Library of Medicine. [Link]

  • Bromoacetyl Bromide | Request PDF. (2025). ResearchGate. [Link]

  • One-pot Synthesis of (R)- and (S)-phenylglycinol From Bio-based L-phenylalanine by an Artificial Biocatalytic Cascade. (2021). ResearchGate. [Link]

  • Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. (n.d.). University of Florida. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). National Library of Medicine. [Link]

  • Synthesis of β-Thiol Phenylalanine for Applications in One-Pot Ligation-Desulfurization Chemistry. (2015). PubMed. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). MDPI. [Link]

Sources

Enantioselective Synthesis of (5S)-5-Phenylmorpholin-3-one: Strategies and a Catalytic Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Development Professionals

Introduction: The Significance of Chiral Morpholinones

The morpholinone scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of pharmacologically active compounds. The introduction of a defined stereocenter, as in (5S)-5-phenylmorpholin-3-one, is critical, as biological activity is often exclusive to a single enantiomer. This chiral lactam serves as a key building block for more complex molecules, including antagonists for the neurokinin-1 (NK-1) receptor, which have applications as antiemetic and antidepressant agents.[1][2] The precise control of the C5 stereocenter is a significant synthetic challenge, necessitating the development of robust and highly selective catalytic methods. This guide provides an in-depth analysis of synthetic strategies and a detailed protocol for the enantioselective synthesis of this valuable intermediate.

Section 1: Retrosynthetic Analysis and Strategic Planning

The primary challenge in synthesizing this compound lies in the stereoselective formation of the C5 chiral center. A logical retrosynthetic approach disconnects the morpholinone ring to reveal a key acyclic precursor. The most convergent strategies involve forming the C-N or C-O bond in the final cyclization step, where stereochemistry can be induced by a chiral catalyst.

G cluster_legend Legend Target This compound Precursor Acyclic Amino Ester Precursor Target->Precursor Intramolecular Cyclization SM1 (S)-2-Amino-2-phenylethan-1-ol (from Chiral Pool) Precursor->SM1 Amide Formation SM2 Acrylate Derivative (e.g., Ethyl Acrylate) Precursor->SM2 Michael Addition Final_Product Target Molecule Intermediate Key Intermediate Starting_Material Starting Materials

Caption: Retrosynthetic analysis of this compound.

Section 2: Key Methodologies for Enantioselective Synthesis

Several powerful strategies can be employed to construct chiral morpholinone frameworks. The choice of method often depends on the availability of starting materials, scalability, and desired enantiopurity.

  • Catalytic Asymmetric Intramolecular Cyclization : This is one of the most efficient approaches. An acyclic precursor, containing both the nucleophile (amine or alcohol) and the electrophile (an activated alkene), is cyclized in the presence of a chiral catalyst. Organocatalysis, particularly with cinchona alkaloid derivatives or chiral Brønsted acids, has proven effective for related transformations.[3][4] The catalyst forms a chiral complex with the substrate, directing the cyclization to occur on a specific face and thereby setting the stereocenter.

  • Chiral Auxiliary-Mediated Synthesis : This classical approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a subsequent cyclization reaction. While often robust and high-yielding, this method requires additional steps for the attachment and removal of the auxiliary.[3]

  • Asymmetric Hydrogenation : An alternative strategy involves the synthesis of a prochiral unsaturated precursor, such as a 5-phenyl-5,6-dihydromorpholin-3-one. Subsequent asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can selectively reduce the double bond to install the desired stereocenter with high enantioselectivity.[5][6] This method is powerful but requires the synthesis of the specific unsaturated substrate.

Section 3: Featured Protocol: Organocatalytic Intramolecular Aza-Michael Cyclization

This section details a representative protocol based on an intramolecular aza-Michael addition, a robust reaction for forming nitrogen-containing heterocycles.[7] The strategy uses a commercially available chiral starting material to set the initial stereocenter, followed by a diastereoselective cyclization.

Principle and Rationale

The protocol begins with enantiomerically pure (S)-2-amino-2-phenylethan-1-ol, leveraging the chiral pool. This amino alcohol is first N-acylated with an α,β-unsaturated carbonyl compound. The subsequent key step is an intramolecular aza-Michael addition, where the secondary alcohol attacks the activated double bond. While the initial stereocenter is already present, the choice of base and reaction conditions is crucial to ensure a high-yielding cyclization without epimerization.

G Start 1. (S)-2-Amino-2-phenylethan-1-ol + Ethyl Acrylate Step1 2. N-Acylation Start->Step1 Intermediate 3. Acyclic Precursor (N-((S)-1-hydroxy-2-phenylethyl)acrylamide) Step1->Intermediate Step2 4. Intramolecular Oxa-Michael Addition (Base-Catalyzed) Intermediate->Step2 Product 5. This compound Step2->Product Purify 6. Purification (Chromatography) Product->Purify Final 7. Final Product Purify->Final

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Experimental Protocol

Step A: Synthesis of the Acyclic Precursor (N-((S)-1-hydroxy-2-phenylethyl)acrylamide)

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-2-amino-2-phenylethan-1-ol (5.0 g, 36.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Add triethylamine (Et₃N, 6.1 mL, 43.7 mmol, 1.2 equiv.) to the solution. Then, add acryloyl chloride (3.1 mL, 38.2 mmol, 1.05 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure acyclic precursor.

Step B: Intramolecular Cyclization to this compound

  • Reaction Setup: In a dried Schlenk tube under argon, dissolve the precursor from Step A (e.g., 1.0 g, 5.23 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 25 mg, 0.63 mmol, 0.12 equiv.) or potassium tert-butoxide (KOtBu, 59 mg, 0.52 mmol, 0.1 equiv.), portion-wise at 0 °C.

    • Causality Note: A catalytic amount of a strong, non-nucleophilic base is used to deprotonate the hydroxyl group, initiating the intramolecular oxa-Michael addition. Using a stoichiometric amount can lead to side reactions, while a weaker base may result in an incomplete or slow reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.[8]

  • Work-up: Carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient) to afford the final product, this compound.

Section 4: Data Summary and Characterization

The success of the synthesis is determined by the yield and the enantiomeric purity of the final product. Based on similar transformations reported in the literature, the following outcomes can be expected.

ParameterExpected ResultAnalytical Method
Chemical Yield 60-80% (over 2 steps)Gravimetric Analysis
Diastereomeric Ratio >95:5¹H NMR of crude product
Enantiomeric Excess (ee) >98%Chiral HPLC
¹H NMR Consistent with structure¹H NMR Spectroscopy
¹³C NMR Consistent with structure¹³C NMR Spectroscopy
Mass Spectrometry [M+H]⁺ calculated vs. foundHigh-Resolution MS (HRMS)

Analytical Procedures:

  • Chiral HPLC: Enantiomeric excess should be determined using a chiral stationary phase column (e.g., Chiralcel OD-H or similar) with a mobile phase such as hexane/isopropanol, comparing the retention time to the racemic standard.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the cyclic structure and the absence of starting material.

  • Optical Rotation: The specific rotation [α]D should be measured and compared with literature values if available.

Conclusion

The enantioselective synthesis of this compound is a critical process for accessing advanced pharmaceutical intermediates. The strategy outlined, leveraging a chiral pool starting material followed by a diastereoselective base-catalyzed cyclization, represents a reliable and efficient route. This method avoids the use of expensive transition metal catalysts for the key stereochemistry-defining step and provides high enantiopurity. Researchers can adapt this foundational protocol by exploring different bases or solvent systems to optimize for scale and specific laboratory conditions, contributing to the streamlined development of novel therapeutics.

References

  • BenchChem. Application Notes and Protocols: Enantioselective Synthesis of Lactams Utilizing Chiral Auxiliaries and Catalysts.
  • BenchChem. Application Notes and Protocols for the Stereoselective Synthesis of Chiral 2-Pyrrolidinone Compounds.
  • Zhu, J. et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. Available at: [Link]

  • Li, G. et al. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Wang, Z. et al. Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Zhu, J. et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Al-Ameed, T. et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • List, B. et al. (2016). Synthesis of chiral lactams by asymmetric nitrogen insertion. Science. Available at: [Link]

  • Zhu, J. et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. Available at: [Link]

  • Altman, R. et al. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. National Institutes of Health. Available at: [Link]

  • Welsch, M. et al. (2018). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. Available at: [Link]

  • Zhang, W. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Zhang, W. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). Available at: [Link]

Sources

Protocol for reacting phenylacetonitrile to produce (5S)-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (5S)-5-phenylmorpholin-3-one from Phenylacetonitrile

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of the chiral intermediate this compound, starting from the commodity chemical phenylacetonitrile. This compound is a valuable chiral building block in medicinal chemistry, notably as a precursor for various pharmacologically active molecules. The synthetic strategy detailed herein proceeds through several key transformations: hydrolysis, alpha-halogenation, amination, reduction, chiral resolution, and a final cyclization. This guide is intended for researchers in organic synthesis and drug development, offering not just a procedural methodology but also the underlying chemical logic, self-validating checkpoints, and safety considerations essential for successful execution.

Introduction and Synthetic Strategy

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The target molecule, this compound, possesses a key stereocenter that is often crucial for biological activity and receptor specificity. While various synthetic routes to morpholinones exist, this protocol outlines a robust and logical pathway beginning with phenylacetonitrile, a readily available starting material.

The chosen strategy acknowledges that a direct, stereocontrolled conversion is challenging. Therefore, a robust, stepwise approach is employed, culminating in a classical chiral resolution to establish the required (S)-stereochemistry. This method, while longer than a potential asymmetric synthesis, is reliable and utilizes well-understood, high-yielding reactions.

The overall synthetic pathway can be summarized as follows:

  • Hydrolysis: Conversion of phenylacetonitrile to phenylacetic acid.

  • α-Halogenation: Introduction of a bromine atom at the alpha position of phenylacetic acid.

  • Amination: Nucleophilic substitution of the bromine to form racemic phenylglycine.

  • Reduction: Reduction of the carboxylic acid and amide functionalities to yield racemic 2-amino-2-phenylethanol (phenylglycinol).

  • Chiral Resolution: Separation of the racemic mixture to isolate the desired (S)-enantiomer of phenylglycinol.

  • Cyclization: Reaction of (S)-phenylglycinol with chloroacetyl chloride followed by base-mediated intramolecular cyclization to afford the final product.

Synthetic_Pathway A Phenylacetonitrile B Phenylacetic Acid A->B H₂O, H⁺/OH⁻ C 2-Bromo-2-phenylacetic Acid B->C 1. Br₂, PBr₃ 2. H₂O D Racemic Phenylglycine C->D aq. NH₃ (xs) E Racemic Phenylglycinol D->E LiAlH₄, THF F (S)-Phenylglycinol E->F Chiral Resolution (L-Tartaric Acid) G This compound F->G 1. ClCOCH₂Cl 2. Base (e.g., NaH)

Caption: Overall synthetic scheme from Phenylacetonitrile to the target molecule.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Specific hazards are noted in each section.

Step 1: Hydrolysis of Phenylacetonitrile to Phenylacetic Acid
  • Principle: The nitrile group is hydrolyzed under acidic conditions to a carboxylic acid. This is a classic and high-yielding transformation.[1][2]

  • Materials:

    Reagent MW ( g/mol ) Amount (1 eq) Moles Notes
    Phenylacetonitrile 117.15 20.0 g 0.171 Starting Material
    Sulfuric Acid (conc.) 98.08 30 mL - Catalyst/Solvent
    Water 18.02 30 mL - Reagent

    | Dichloromethane | 84.93 | ~150 mL | - | Extraction Solvent |

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetonitrile (20.0 g, 0.171 mol).

    • In a separate beaker, carefully and slowly add concentrated sulfuric acid (30 mL) to water (30 mL) with cooling in an ice bath. Caution: Highly exothermic.

    • Slowly add the cooled acid solution to the phenylacetonitrile in the flask.

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 7:3 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

    • After cooling to room temperature, carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. A white precipitate (phenylacetic acid) should form.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

    • The crude product can be recrystallized from hot water or a toluene/heptane mixture to yield pure phenylacetic acid as white crystals.

  • Expected Yield: 85-95%.

Step 2: α-Bromination of Phenylacetic Acid
  • Principle: The Hell-Volhard-Zelinsky reaction is used to selectively brominate the alpha-carbon of the carboxylic acid. The phosphorus tribromide catalyst first converts the acid to an acyl bromide, which more readily enolizes for bromination.

  • Materials:

    Reagent MW ( g/mol ) Amount (1 eq) Moles Notes
    Phenylacetic Acid 136.15 20.0 g 0.147 Starting Material
    Bromine (Br₂) 159.81 8.3 mL (25.8 g) 0.162 Reagent (1.1 eq)

    | Phosphorus Tribromide | 270.69 | 1.4 mL (3.9 g) | 0.015 | Catalyst (0.1 eq) |

  • Procedure:

    • Place phenylacetic acid (20.0 g, 0.147 mol) into a 250 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a base trap (e.g., NaOH solution) to neutralize HBr fumes.

    • Caution: Perform this in a fume hood. Bromine and PBr₃ are highly corrosive and toxic.

    • Add phosphorus tribromide (1.4 mL, 0.015 mol) to the flask.

    • Heat the mixture to 60 °C. Slowly add bromine (8.3 mL, 0.162 mol) from the dropping funnel over 30-45 minutes. The mixture will evolve HBr gas.

    • After the addition is complete, slowly increase the temperature to 80-85 °C and maintain for 4-5 hours until HBr evolution ceases.

    • Cool the reaction to room temperature. To work up, slowly and carefully add 50 mL of water to quench the reaction (reacts with any remaining acyl bromide).

    • Extract the product into dichloromethane (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-bromo-2-phenylacetic acid, which can be used in the next step without further purification.

  • Expected Yield: 80-90%.

Step 3: Synthesis of Racemic Phenylglycine
  • Principle: A simple Sₙ2 reaction where the bromide is displaced by ammonia to form the amino acid. A large excess of ammonia is used to minimize the formation of secondary amine byproducts.

  • Materials:

    Reagent MW ( g/mol ) Amount (1 eq) Moles Notes
    2-Bromo-2-phenylacetic Acid 215.04 25.0 g 0.116 Starting Material

    | Ammonium Hydroxide (28%) | 35.05 | 300 mL | - | Reagent (large excess) |

  • Procedure:

    • In a 500 mL flask, cool the concentrated ammonium hydroxide solution (300 mL) in an ice bath.

    • Slowly add the crude 2-bromo-2-phenylacetic acid (25.0 g, 0.116 mol) in small portions to the stirred ammonia solution.

    • Seal the flask and allow the mixture to stir at room temperature for 48 hours.

    • After 48 hours, vent the flask in the fume hood and gently heat to ~50-60 °C to drive off excess ammonia.

    • Concentrate the solution under reduced pressure to about one-third of its original volume.

    • Acidify the solution to pH 5-6 with 6M HCl. Phenylglycine will precipitate as a white solid.

    • Cool the mixture in an ice bath for 1 hour, then collect the product by vacuum filtration. Wash with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum.

  • Expected Yield: 60-70%.

Step 4: Reduction of Phenylglycine to Racemic Phenylglycinol
  • Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carboxylic acid to a primary alcohol.

  • Materials:

    Reagent MW ( g/mol ) Amount (1 eq) Moles Notes
    Racemic Phenylglycine 151.16 15.0 g 0.099 Starting Material
    Lithium Aluminum Hydride 37.95 9.4 g 0.248 Reducing Agent (2.5 eq)

    | Tetrahydrofuran (THF) | 72.11 | 400 mL | - | Anhydrous Solvent |

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Argon).

    • Set up a 1 L three-neck flask with a mechanical stirrer, reflux condenser (with N₂ inlet), and a dropping funnel.

    • Suspend LiAlH₄ (9.4 g, 0.248 mol) in 200 mL of anhydrous THF in the flask.

    • Dissolve/suspend the racemic phenylglycine (15.0 g, 0.099 mol) in 200 mL of anhydrous THF and add it to the dropping funnel.

    • Slowly add the phenylglycine suspension to the stirred LiAlH₄ suspension. The reaction is exothermic and will generate H₂ gas. Control the addition rate to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to 0 °C in an ice bath. Begin the quench procedure with extreme caution.

    • Slowly and sequentially add: (i) 9.4 mL of water, (ii) 9.4 mL of 15% aqueous NaOH, and (iii) 28 mL of water. This is the Fieser workup method, designed to produce a granular precipitate of aluminum salts that is easy to filter.

    • Stir the resulting slurry for 30 minutes at room temperature, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF.

    • Combine the filtrates and remove the solvent under reduced pressure to yield racemic phenylglycinol as a white solid.

  • Expected Yield: 80-90%.

Step 5: Chiral Resolution of Phenylglycinol
  • Principle: The racemic amine is reacted with a single enantiomer of a chiral acid (L-tartaric acid) to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[3]

  • Materials:

    Reagent MW ( g/mol ) Amount (1 eq) Moles Notes
    Racemic Phenylglycinol 137.18 10.0 g 0.073 Starting Material
    L-(+)-Tartaric Acid 150.09 10.9 g 0.073 Resolving Agent (1.0 eq)

    | Methanol | 32.04 | ~200 mL | - | Solvent |

  • Procedure:

    • Dissolve racemic phenylglycinol (10.0 g, 0.073 mol) in 100 mL of hot methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve L-(+)-tartaric acid (10.9 g, 0.073 mol) in 100 mL of hot methanol.

    • Add the hot tartaric acid solution to the phenylglycinol solution.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, ((S)-phenylglycinol)-(L-tartrate), should begin to crystallize.

    • Further cool the flask in a refrigerator (4 °C) overnight to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

    • To liberate the free amine, dissolve the collected salt in a minimum amount of water and basify to pH >11 with 2M NaOH.

    • Extract the (S)-phenylglycinol into dichloromethane (3 x 40 mL). Dry the organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Validation: The enantiomeric excess (e.e.) of the product must be determined using chiral HPLC. If the e.e. is insufficient (>98% is desired), the recrystallization process (steps 4-6) should be repeated.

  • Expected Yield: 30-40% (for the S-enantiomer, max theoretical is 50%).

Step 6: Cyclization to this compound
  • Principle: This is a two-step, one-pot procedure. First, the primary amine of (S)-phenylglycinol is N-acylated with chloroacetyl chloride.[4][5] Second, a strong base is added to deprotonate the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the chloride to form the morpholinone ring.

  • Materials:

    Reagent MW ( g/mol ) Amount (1 eq) Moles Notes
    (S)-Phenylglycinol 137.18 5.0 g 0.036 Starting Material
    Chloroacetyl Chloride 112.94 3.2 mL (4.5 g) 0.040 Acylating Agent (1.1 eq)
    Triethylamine (Et₃N) 101.19 5.6 mL (4.0 g) 0.040 HCl Scavenger (1.1 eq)
    Sodium Hydride (60%) 24.00 (as NaH) 1.6 g 0.040 Cyclization Base (1.1 eq)

    | Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous Solvent |

Cyclization_Workflow cluster_0 Step 6A: N-Acylation cluster_1 Step 6B: Cyclization A Dissolve (S)-Phenylglycinol and Et₃N in THF B Cool to 0°C A->B C Add Chloroacetyl Chloride dropwise B->C D Stir at 0°C for 1 hr, then RT for 2 hrs C->D E Cool intermediate to 0°C D->E Intermediate Formed F Add NaH portion-wise (Caution: H₂ evolution!) E->F G Warm to RT and stir overnight F->G H Quench, Extract, Purify G->H

Caption: Workflow for the final two-stage cyclization reaction.

  • Procedure:

    • Caution: NaH reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Argon).

    • N-Acylation: a. In a 500 mL flame-dried, three-neck flask, dissolve (S)-phenylglycinol (5.0 g, 0.036 mol) and triethylamine (5.6 mL, 0.040 mol) in 150 mL of anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve chloroacetyl chloride (3.2 mL, 0.040 mol) in 50 mL of anhydrous THF. d. Add the chloroacetyl chloride solution dropwise to the stirred phenylglycinol solution over 30 minutes. A precipitate of triethylamine hydrochloride will form. e. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor by TLC for consumption of the starting material.

    • Cyclization: a. Cool the reaction mixture (containing the N-chloroacetyl intermediate) back down to 0 °C. b. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Add sodium hydride (1.6 g of 60% dispersion, 0.040 mol) portion-wise over 20 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Workup and Purification: a. Cool the reaction to 0 °C and cautiously quench by the dropwise addition of 10 mL of saturated aqueous NH₄Cl solution. b. Remove the THF under reduced pressure. c. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL). d. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. e. Filter and concentrate the solvent to yield the crude product. f. Purify the crude solid by column chromatography (silica gel, gradient elution from 50% to 100% ethyl acetate in hexanes) or recrystallization (e.g., from ethyl acetate/heptane) to afford pure this compound.[6][7]

  • Expected Yield: 70-85% (from (S)-phenylglycinol).

Trustworthiness and Self-Validation

To ensure the success of the protocol and the integrity of the final product, a series of validation steps are crucial.

  • In-Process Controls (IPCs):

    • TLC: Each reaction step should be monitored by TLC to confirm the consumption of starting materials and the formation of the product before proceeding to workup. This prevents carrying unreacted materials forward, which can complicate subsequent steps.

    • pH Monitoring: During aqueous workups and extractions (e.g., isolating phenylglycine, liberating the amine from its salt), the use of pH paper or a calibrated pH meter is essential for ensuring complete precipitation or phase separation.

  • Final Product Characterization:

    • The identity and purity of the final product, this compound, must be confirmed by standard analytical techniques.

      Technique Expected Result Purpose
      ¹H NMR Phenyl protons (multiplet, ~7.4 ppm), CH-Ph proton (multiplet), and morpholinone ring protons (distinct multiplets), NH proton (broad singlet). Structural Confirmation
      ¹³C NMR Peaks corresponding to the carbonyl carbon (~170 ppm), aromatic carbons, and aliphatic carbons of the morpholinone ring. Structural Confirmation
      Mass Spec (MS) [M+H]⁺ ion corresponding to the molecular weight of 177.20 (e.g., m/z = 178.2). Molecular Weight Verification
      Chiral HPLC A single major peak when compared to a racemic standard, with an enantiomeric excess (e.e.) of >98%. Enantiopurity Confirmation

      | Melting Point | A sharp melting point consistent with literature values. | Purity Assessment |

References

  • Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (2021). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. [Link]

  • National Institutes of Health. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC. [Link]

  • Cambridge Open Engage. Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Link]

  • Google Patents. Method for producing beta-phenylethylamine. RU2659037C1.
  • Google Patents. Synthetic method of phenylethanolamine beta receptor agonist. CN109912434B.
  • Google Patents. Method of preparing 2-(phenylamino)
  • Organic Syntheses. α-PHENYLACETOACETONITRILE. Coll. Vol. 2, p.489 (1943); Vol. 16, p.68 (1936). [Link]

  • Google Patents. New method for synthesis of fenfluramine, and new compositions comprising it. US20180208543A1.
  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • Organic Syntheses. β-PHENYLETHYLAMINE. Coll. Vol. 3, p.720 (1955); Vol. 25, p.88 (1945). [Link]

  • Chirality. (1997). Chiral resolution and absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and evaluation of their platelet aggregation inhibitory activity. 9(7), 681-5. [Link]

  • Google Patents. Fenfluramine compositions and methods of preparing the same. US10351510B2.
  • PubMed. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. [Link]

  • Google Patents.
  • Taylor & Francis Online. Chloroacetyl chloride – Knowledge and References. [Link]

Sources

Application Note & Protocol: Chiral HPLC Method for the Separation of 5-Phenylmorpholin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The stereochemical composition of pharmacologically active compounds is a critical determinant of their efficacy and safety.[1] Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and quantification of individual enantiomers in chiral drug substances and products.[1] 5-Phenylmorpholin-3-one is a heterocyclic compound with a chiral center, making the separation and analysis of its enantiomers essential for research and development in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for enantioselective separations due to its versatility, efficiency, and robustness.[2][3]

This application note provides a detailed protocol for the chiral separation of 5-phenylmorpholin-3-one enantiomers using HPLC. The method is designed to be a reliable and reproducible starting point for researchers, scientists, and drug development professionals. The causality behind the selection of the stationary phase, mobile phase, and other chromatographic parameters is explained to provide a deeper understanding of the method development process.

The Challenge of Chiral Recognition

The fundamental principle of chiral separation by HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4][5] These complexes have different energies of formation and dissociation, leading to different retention times for the two enantiomers. The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad enantioselectivity for a wide range of chiral compounds and are often the first choice in a screening process.[4][6][7] The chiral recognition mechanism on these phases is complex and involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][7]

For 5-phenylmorpholin-3-one, which contains a phenyl group, a carbonyl group, and a secondary amine within a morpholine ring, a polysaccharide-based CSP is a logical starting point. The aromatic ring can participate in π-π interactions, while the carbonyl and amine groups are potential sites for hydrogen bonding and dipole-dipole interactions with the carbamate derivatives on the polysaccharide backbone of the CSP.

Experimental Workflow

The overall process for the chiral separation of 5-phenylmorpholin-3-one enantiomers is outlined below. This workflow ensures a systematic approach from sample preparation to data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis p1 Mobile Phase Preparation h1 System Equilibration p1->h1 Equilibrate System p2 Sample Preparation h2 Sample Injection p2->h2 Inject Sample h1->h2 h3 Chromatographic Separation h2->h3 h4 Data Acquisition h3->h4 a1 Peak Integration & Identification h4->a1 a2 Calculation of Resolution & Selectivity a1->a2 a3 Report Generation a2->a3

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol

This protocol provides a starting point for the chiral separation of 5-phenylmorpholin-3-one enantiomers. Optimization may be necessary depending on the specific instrumentation and purity of the sample.

1. Apparatus and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. A good starting point would be a column with a cellulose or amylose backbone derivatized with phenylcarbamates. For example, a Chiralcel® OD-H or Chiralpak® AD-H column (or equivalent).

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol.

  • Sample: Racemic 5-phenylmorpholin-3-one standard.

  • Glassware: Volumetric flasks, vials, and pipettes.

  • Filtration: 0.45 µm syringe filters for sample and mobile phase filtration.

2. Preparation of Mobile Phase and Sample

  • Mobile Phase: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.

    • Rationale: Normal phase chromatography is often the preferred mode for polysaccharide-based CSPs as it can provide better selectivity.[8] The hexane/IPA mixture is a common mobile phase for these columns, with IPA acting as the polar modifier to control retention and selectivity.

  • Sample Preparation: Prepare a stock solution of racemic 5-phenylmorpholin-3-one in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase. Filter the working solution through a 0.45 µm syringe filter before injection.

3. HPLC System Configuration and Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral HPLC method.

ParameterRecommended ConditionRationale
Column Polysaccharide-based (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)Proven broad enantioselectivity for a wide range of compounds.[4][6]
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Common normal phase eluent for polysaccharide CSPs, allowing for good control of retention and selectivity.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CControlled temperature ensures reproducible retention times. Lower temperatures can sometimes improve resolution.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 220 nmBased on the UV absorbance of the phenyl group in the 5-phenylmorpholin-3-one structure.

4. Method Validation Considerations

Once a suitable separation is achieved, the method should be validated in accordance with ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[10][11] Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Expected Results and Optimization

Under the proposed conditions, a baseline separation of the two enantiomers of 5-phenylmorpholin-3-one is expected. The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5 for quantitative analysis.

Troubleshooting and Optimization:

  • Poor Resolution: If the resolution is insufficient, the mobile phase composition can be adjusted. Decreasing the percentage of IPA will increase retention times and may improve resolution. Trying a different alcohol, such as ethanol, as the modifier can also alter selectivity.

  • Long Retention Times: If retention times are excessively long, the percentage of IPA in the mobile phase can be increased.

  • Peak Tailing: Peak tailing can sometimes be addressed by adding a small amount of a basic or acidic modifier to the mobile phase, such as diethylamine (DEA) or trifluoroacetic acid (TFA), respectively. However, this should be done with caution as it can affect the column's performance and longevity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 5-phenylmorpholin-3-one enantiomers by HPLC. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, a robust and reliable separation can be achieved. The detailed explanation of the rationale behind the experimental choices and the inclusion of method validation guidelines are intended to empower researchers to successfully implement and adapt this method for their specific needs in the field of pharmaceutical analysis and drug development.

References

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Bioanalysis Zone. Chiral HPLC column selection and method development guide (Sigma-Aldrich). Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • BGB Analytik. CHIRAL Handbook. Available from: [Link]

  • PubChem. trans-5-Methyl-6-phenylmorpholin-3-one. Available from: [Link]

  • MDPI. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]

  • LCGC North America. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • Phenomenex. Technical Guide To Chiral HPLC Separations. Available from: [Link]

  • Taylor & Francis Online. Chiral Drug Separation. Available from: [Link]

  • European Medicines Agency. ICH guideline Q14 on analytical procedure development. Available from: [Link]

  • Wikipedia. Chiral column chromatography. Available from: [Link]

Sources

Using (5S)-5-phenylmorpholin-3-one as an intermediate for ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Chiral N-Acylmorpholinones: Leveraging (5S)-5-phenylmorpholin-3-one as a Versatile Synthetic Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable chiral building block, frequently employed as a chiral auxiliary to direct stereoselective transformations in asymmetric synthesis.[1][2] This application note provides a detailed protocol for the utilization of this compound as an intermediate for the synthesis of chiral N-acylmorpholinones. These resulting compounds are activated acylating agents with significant potential in peptide synthesis, kinetic resolution, and the construction of complex molecular architectures. We will delve into the underlying scientific principles, provide a robust, step-by-step protocol for a representative N-acylation reaction, and detail methods for purification and characterization, including enantiomeric purity analysis by chiral HPLC.

Scientific Principles & Rationale

This compound as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a stereogenic group temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction.[1][3] The inherent chirality of the auxiliary creates a diastereomeric transition state, enabling facial differentiation and leading to a preponderance of one stereoisomer. This compound, derived from (S)-phenylglycinol, is an effective chiral auxiliary due to several key features:

  • Defined Stereochemistry: The (S)-configuration at the C5 position provides a fixed stereochemical reference point.

  • Structural Rigidity: The morpholinone ring structure restricts conformational freedom, enhancing the predictability of stereochemical induction.

  • Steric Influence: The phenyl group at C5 provides significant steric bulk, effectively shielding one face of the molecule and directing the approach of incoming reagents.

Mechanism of Lactam N-Acylation

The core transformation described herein is the N-acylation of the morpholinone's secondary amine. Lactams, which are cyclic amides, can exist in equilibrium with their tautomeric form, the lactim.[4][5] The N-acylation reaction proceeds via the nucleophilic attack of the nitrogen atom of the lactam (or the more nucleophilic lactim tautomer) on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride.

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine). The base serves two critical functions:

  • Proton Scavenging: It neutralizes the hydrochloric acid (HCl) byproduct generated from the reaction with the acyl chloride, preventing protonation of the lactam nitrogen and driving the reaction to completion.

  • Enhancing Nucleophilicity: While the lactam itself is nucleophilic, the base can facilitate the formation of the more reactive lactim tautomer or deprotonate the lactam, increasing its nucleophilicity.[6]

The resulting N-acyl lactam is an activated carbonyl compound, more reactive than a simple amide due to the electron-withdrawing nature of the second carbonyl group, making it an effective acyl transfer agent.

Experimental Protocol: Synthesis of (S)-N-Benzoyl-5-phenylmorpholin-3-one

This protocol details a representative N-acylation using benzoyl chloride as the acylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% purityAchmem, BLDpharmStore at 2-8°C.[7][8]
Benzoyl ChlorideReagent Grade, >99%Sigma-AldrichHandle in a fume hood.
Triethylamine (TEA)Anhydrous, >99.5%Sigma-AldrichStore over molecular sieves or under N₂.
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichUse a dry solvent for optimal results.
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor workup and chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Grade---For aqueous workup.
Brine (Saturated NaCl Solution)ACS Grade---For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade---For drying the organic layer.
Silica Gel60 Å, 230-400 mesh---For column chromatography.
Equipment
  • Round-bottom flasks (two-neck)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (¹H, ¹³C)

  • Chiral HPLC system with a UV detector

Overall Experimental Workflow

The following diagram outlines the complete process from reaction setup to final analysis.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis A 1. Reagent Setup - Dissolve this compound in anhydrous DCM - Add Triethylamine - Cool to 0°C B 2. Acylation Reaction - Add Benzoyl Chloride dropwise - Stir at 0°C, then warm to RT A->B C 3. Reaction Monitoring - Use TLC to track consumption of starting material B->C D 4. Aqueous Workup - Quench with NaHCO₃ - Wash with Brine - Dry with MgSO₄ C->D E 5. Solvent Removal - Concentrate in vacuo D->E F 6. Column Chromatography - Purify using EtOAc/Hexanes gradient E->F G 7. Product Characterization - ¹H NMR, ¹³C NMR, MS F->G H 8. Purity Analysis - Chiral HPLC G->H

Caption: Workflow for the synthesis and analysis of N-acylmorpholinone.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.00 g, 5.64 mmol).

    • Add 30 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved.

    • Add triethylamine (1.18 mL, 8.46 mmol, 1.5 equivalents) via syringe.

    • Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Cooling the solution helps to control the exothermic reaction upon addition of the acyl chloride.

  • Acylation:

    • Slowly add benzoyl chloride (0.72 mL, 6.21 mmol, 1.1 equivalents) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylammonium chloride) will form.

    • Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 3-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes). The reaction is complete when the starting morpholinone spot has been consumed.

  • Aqueous Workup:

    • Once the reaction is complete, quench the mixture by adding 20 mL of saturated aqueous NaHCO₃ solution. Rationale: The bicarbonate solution neutralizes any remaining acyl chloride and excess acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine all organic layers and wash with 20 mL of brine. Rationale: The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a viscous oil or solid. Purify the crude material by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield (S)-N-benzoyl-5-phenylmorpholin-3-one as a white solid or crystalline material.

Expected Results & Characterization
  • Yield: 75-90%

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the phenyl group of the morpholinone, the benzoyl group, and the morpholinone ring protons. Chemical shifts (δ, ppm) would be similar to related morpholinone derivatives.[9][10]

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the two carbonyl carbons (amide and ketone), aromatic carbons, and the aliphatic carbons of the morpholinone ring.[9][11]

Advanced Analysis: Enantiomeric Purity

It is crucial to verify that the stereocenter at C5 has not undergone racemization during the reaction. Chiral HPLC is the preferred method for this analysis.[12][13]

Chiral HPLC Protocol

G A 1. Sample Preparation - Dissolve ~1 mg of product in 1 mL of mobile phase B 2. HPLC System Setup - Install Chiral Column - Equilibrate with mobile phase A->B C 3. Injection & Run - Inject 10 µL of sample - Run isocratic method B->C D 4. Data Analysis - Integrate peaks for (S) and (R) enantiomers - Calculate enantiomeric excess (ee%) C->D

Caption: Analytical workflow for chiral HPLC analysis.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALCEL® OD-H or CHIRALPAK® AD-H is often effective.[14]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase.

  • Expected Outcome: A single major peak corresponding to the (S)-enantiomer should be observed. The enantiomeric excess (ee%) can be calculated from the areas of the two enantiomer peaks (A_S and A_R) using the formula: ee% = [(A_S - A_R) / (A_S + A_R)] x 100.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet reagents or solvent (DCM).2. Inactive acyl chloride.3. Insufficient base.1. Use freshly dried, anhydrous solvents and reagents.2. Use a fresh bottle of acyl chloride.3. Ensure 1.5 equivalents of triethylamine are used.
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.1. Extend the reaction time and continue monitoring by TLC.2. Ensure the reaction is allowed to stir at room temperature after the initial cooling period.
Multiple Spots on TLC 1. Hydrolysis of the product during workup.2. Side reactions.1. Perform the aqueous workup efficiently without prolonged exposure to aqueous base.2. Ensure slow, controlled addition of the acyl chloride at 0°C.
Difficult Purification Co-elution of product with impurities.Adjust the polarity of the eluent system for column chromatography. A shallower gradient (e.g., 5% to 25% EtOAc in Hexanes) may improve separation.
Poor Enantiomeric Purity Racemization due to harsh basic or acidic conditions.The described conditions are mild and unlikely to cause racemization. If observed, re-purify the starting material or consider a milder base like pyridine.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[7]

  • Benzoyl Chloride: Is corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.

  • Triethylamine: Is flammable and corrosive. Has a strong, unpleasant odor.

  • Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

This application note demonstrates a reliable and efficient protocol for the N-acylation of this compound. This method provides access to a valuable class of chiral N-acyl lactams, which can serve as activated intermediates for a wide range of subsequent chemical transformations. The protocol is robust, high-yielding, and maintains the stereochemical integrity of the chiral center, highlighting the utility of this compound in modern asymmetric synthesis.

References

  • Organic Chemistry Frontiers. (n.d.). Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (2023, December 29). Chiral auxiliary. Retrieved January 6, 2026, from [Link]

  • da Silva, J. F. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved January 6, 2026, from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved January 6, 2026, from [Link]

  • Hong, M., & Chen, E. Y. X. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. PubMed. [Link]

  • Riant, O., et al. (1997). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 62(20), 6733-6745. [Link]

  • Gong, X., et al. (2021). Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase. PMC. [Link]

  • Hong, M., & Chen, E. Y. X. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(27), 9681-9688. [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved January 6, 2026, from [Link]

  • Hart, D. J., & Ha, D. C. (1989). Solid-Phase Synthesis of β-Lactams via the Ester Enolate−Imine Condensation Route. Organic Letters. [Link]

  • L.A. Sciences. (n.d.). The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. L.A. Sciences. [Link]

  • Gellerman, G., et al. (2001). Synthesis of Lactam-Based Peptidomimetics from β-Keto Esters and β-Keto Amides. The Journal of Organic Chemistry, 66(17), 5649-5654. [Link]

  • Turos, E., et al. (2012). Catalytic, Enantioselective N-acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. PubMed. [Link]

  • Washington University School of Medicine. (2012). Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. WashU Medicine Research Profiles. [Link]

  • National Institutes of Health. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. PMC. [Link]

  • MDPI. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 27(22), 7785. [Link]

  • DEA. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. DEA. [Link]

  • Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved January 6, 2026, from [Link]

  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 6, 2026, from [Link]

  • Heterocycles. (2016). Synthesis of Noroxymorphone by N-demethylation/intramolecular acylation of oxymorphone catalyzed by iron(II) chloride. Heterocycles, 93(2), 824. [Link]

  • Journal of the American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7623-7629. [Link]

  • Organic Letters. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-263. [Link]

  • Chemical Communications. (2018). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Communications, 54(44), 5555-5558. [Link]

  • MDPI. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. International Journal of Molecular Sciences, 23(3), 1476. [Link]

  • Farmaco. (1991). 1-Acyl-, 3-acyl- and 1,3-diacyl-3-furfuryl-1-phenylthioureas with platelet antiaggregating and other activities. Farmaco, 46(10), 1203-16. [Link]

  • ResearchGate. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. International Journal of Molecular Sciences. [Link]

Sources

Introduction: The Strategic Value of the (5S)-5-Phenylmorpholin-3-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of the chiral scaffold, (5S)-5-phenylmorpholin-3-one, in modern medicinal chemistry.

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds."[1][2] The morpholine ring is a quintessential example of such a scaffold, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[2][3][4] When combined with a specific stereocenter and a phenyl substituent, as in this compound, the resulting chiral entity becomes a powerful building block for creating targeted, potent, and stereochemically defined drug candidates.

This compound is a chiral heterocyclic compound featuring a phenyl group at the (S)-configured C5 position.[5][6][7] This defined three-dimensional structure is critical, as biological targets like enzymes and receptors are inherently chiral, leading to stereospecific interactions that can dictate a molecule's efficacy and safety profile. This guide explores the established and potential applications of this scaffold, providing detailed protocols and scientific rationale for its use in developing novel therapeutics for central nervous system (CNS) disorders, oncology, and beyond.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1052209-96-7[5][7]
Molecular Formula C₁₀H₁₁NO₂[5]
Molecular Weight 177.20 g/mol [7]
Appearance Solid[5]
Chirality (5S)[5]

Application I: Central Nervous System Agents via Monoamine Transporter Modulation

Scientific Rationale & Mechanistic Insight

The structural similarity of the 5-phenylmorpholin-3-one core to established psychostimulants like phenmetrazine (3-methyl-2-phenylmorpholine) provides a strong rationale for its exploration in CNS drug discovery.[8] Phenmetrazine and its analogs are potent norepinephrine-dopamine releasing agents (NDRAs) or norepinephrine-dopamine reuptake inhibitors (NDRIs).[8][9][10] These agents function by blocking or reversing the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased synaptic concentrations of these key neurotransmitters.[11][12] This mechanism is clinically validated for treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[11][13]

The 5-keto derivative of phenmetrazine, known as fenmetramide, was patented as an antidepressant, further cementing the potential of this morpholinone scaffold in modulating monoaminergic systems.[14] By systematically modifying the this compound scaffold, researchers can fine-tune selectivity for DAT versus NET, and control the mode of action (reuptake inhibition vs. release), to develop novel CNS therapeutics with optimized efficacy and side-effect profiles.

Workflow for Screening Novel Derivatives

G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Hit Characterization A Start with This compound B N-alkylation/ arylation A->B C Phenyl Ring Substitution A->C D Diverse Chemical Library B->D C->D E In Vitro Monoamine Transporter Uptake Assay (DAT, NET, SERT) D->E F Determine IC50 Values E->F G Identify Potent & Selective Hits (e.g., DAT/SERT > 100) F->G H In Vitro Release Assay (Releaser vs. Inhibitor) G->H I Lead Candidate H->I

Caption: Workflow for identifying CNS-active phenylmorpholinone derivatives.

Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol describes a fluorescence-based method to determine the potency of test compounds to inhibit dopamine (DAT) and norepinephrine (NET) uptake in HEK293 cells stably expressing the respective human transporters.

1. Cell Culture & Plating: a. Culture HEK293 cells stably expressing hDAT or hNET in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). b. The day before the assay, plate the cells in a 96-well, black-walled, clear-bottom plate at a density of 40,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

2. Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in DMSO. b. Perform serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., GBR-12909 for DAT, desipramine for NET).

3. Assay Procedure: a. On the day of the assay, remove the culture medium from the cell plate and wash each well twice with 100 µL of pre-warmed assay buffer. b. Add 50 µL of the diluted test compounds or controls to the appropriate wells. c. Incubate the plate for 20 minutes at 37°C. d. Prepare a 2X solution of a fluorescent monoamine transporter substrate (e.g., ASP+) in assay buffer at a final concentration of ~5 µM. e. Add 50 µL of the 2X substrate solution to all wells, initiating the uptake reaction. f. Immediately begin reading the fluorescence intensity (e.g., Ex/Em ~485/590 nm) every 2 minutes for 20-30 minutes using a plate reader.

4. Data Analysis: a. Calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the data, setting the vehicle control as 100% uptake and a high concentration of the positive control as 0% uptake. c. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example Data for Phenylmorpholinone Derivatives

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity
Lead 1 1545>10,000>667
Lead 2 12025>10,000>83
Bupropion 5202200>10,000>19

Application II: Anticancer Agents as PIM Kinase Inhibitors

Scientific Rationale & Mechanistic Insight

The Proviral Integration site for Moloney murine leukemia (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that are frequently overexpressed in various human cancers, including prostate, breast, and hematological malignancies.[15][16] PIM kinases are key downstream effectors of signaling pathways like JAK/STAT and PI3K/AKT/mTOR, promoting cell proliferation, survival, and inhibiting apoptosis.[16][17] Their unique ATP-binding pocket, which lacks a glycine-rich loop and has a proline "gatekeeper" residue, makes them an attractive target for developing selective inhibitors that do not target other kinases.[17] Various heterocyclic scaffolds have been successfully developed as PIM kinase inhibitors, suggesting that the phenylmorpholinone core could serve as a novel template for this target class.[18][19]

PIM Kinase Signaling Pathway

G Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM1 Kinase STAT->PIM1 Induces Transcription Bad Bad PIM1->Bad Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival PIM1->Proliferation Promotes BclXL Bcl-xL Bad->BclXL Inhibits Apoptosis Apoptosis BclXL->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->PIM1

Caption: Simplified PIM1 kinase signaling pathway and point of inhibition.

Protocol: PIM1 Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

1. Reagent Preparation: a. Kinase Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 2 mM DTT. b. Enzyme/Substrate Mix: Dilute recombinant human PIM1 kinase and a suitable peptide substrate (e.g., a Bad-derived peptide) in kinase buffer to 2X the final desired concentration. c. ATP Solution: Prepare a 2X ATP solution in kinase buffer (e.g., 20 µM, near the Kₘ for PIM1). d. Test Compounds: Perform serial dilutions of test compounds in DMSO, then dilute further in kinase buffer to a 4X final concentration.

2. Kinase Reaction: a. Add 5 µL of the 4X test compound solution to the wells of a 384-well, white, low-volume plate. Include positive (no enzyme) and negative (DMSO vehicle) controls. b. Add 10 µL of the 2X enzyme/substrate mix to each well. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. e. Shake the plate briefly and incubate for 60 minutes at room temperature.

3. Signal Detection: a. Stop the reaction and measure ATP levels by adding 20 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. b. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. c. Read the luminescence on a plate reader.

4. Data Analysis: a. Convert luminescence signal to percent inhibition relative to the positive and negative controls. b. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application III: Development of Novel Autophagy Modulators

Scientific Rationale & Mechanistic Insight

Autophagy is a cellular self-degradation process essential for maintaining homeostasis, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to the lysosome for breakdown.[20][21] This process is a critical survival mechanism for cancer cells under metabolic stress and is also implicated in neurodegenerative diseases.[20][22] The inhibition of autophagy is therefore a promising therapeutic strategy.[21][23] Key kinases, such as Vps34 (a Class III PI3K) and PIKFYVE, are critical for initiating and maturing autophagosomes.[20][22] Small molecules containing morpholine rings have been identified as potent inhibitors of these pathways.[20] The this compound scaffold represents an attractive starting point for designing novel, selective autophagy inhibitors.

Key Stages of Autophagy

G Initiation Initiation (ULK1 Complex) Nucleation Nucleation (Vps34 Complex) Initiation->Nucleation Phagophore Phagophore Nucleation->Phagophore Elongation Elongation & Closure Autophagosome Autophagosome Elongation->Autophagosome Fusion Fusion Autolysosome Autolysosome Fusion->Autolysosome Degradation Degradation Phagophore->Elongation Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Autolysosome->Degradation Inhibitor Potential Inhibition by Phenylmorpholinone Derivatives Inhibitor->Nucleation

Caption: Overview of the autophagy pathway and a potential point of inhibition.

Protocol: Monitoring Autophagy by LC3B Immunoblotting

This protocol measures the conversion of the soluble form of LC3B (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction, while a blockage in autophagic flux can lead to an accumulation of LC3-II.

1. Cell Treatment: a. Plate a relevant cell line (e.g., HeLa or MCF-7) and grow to ~70% confluency. b. Treat cells with various concentrations of the test compound for a set time (e.g., 6 hours). c. Include control groups: vehicle (DMSO), a known autophagy inducer (e.g., rapamycin or starvation media), and a late-stage inhibitor (e.g., bafilomycin A1 or chloroquine). A crucial control is co-treatment of the test compound with bafilomycin A1 to assess autophagic flux.

2. Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins on a 12-15% SDS-polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against LC3B (which detects both LC3-I and LC3-II) overnight at 4°C. f. Also probe for a loading control, such as β-actin or GAPDH. g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis: a. Quantify the band intensities for LC3-I, LC3-II, and the loading control using densitometry software (e.g., ImageJ). b. Normalize the LC3-I and LC3-II levels to the loading control. c. Calculate the LC3-II/LC3-I ratio for each treatment condition. A significant accumulation of LC3-II, especially in the presence of bafilomycin A1, indicates inhibition of autophagic flux.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and stereochemically defined building block with significant potential in medicinal chemistry. Its proven utility in structurally related CNS agents and the broader success of the morpholine heterocycle in diverse therapeutic areas provide a solid foundation for its application. The detailed protocols herein offer a clear path for researchers to explore its utility in developing novel monoamine transporter inhibitors, PIM kinase inhibitors, and autophagy modulators.

Future work could expand its application to other areas where chiral scaffolds are beneficial, such as building chiral linkers for stapled peptides to modulate protein-protein interactions[24] or as a core for developing inhibitors against other kinase families or G-protein coupled receptors. The continued exploration of this privileged scaffold is poised to yield novel chemical matter for challenging therapeutic targets.

References

  • Chemical structures of the newly identified PIM1 inhibitors from natural plant sources. ResearchGate. Available from: [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. National Institutes of Health (NIH). Available from: [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. Available from: [Link]

  • A New Methodology for Incorporating Chiral Linkers into Stapled Peptides. National Institutes of Health (NIH). Available from: [Link]

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry. Available from: [Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI. Available from: [Link]

  • Selective Termination of Autophagy-Dependent Cancers. MDPI. Available from: [Link]

  • Stapled-Peptides: An Innovative Approach to Improve Drug-Like Properties That Continues to Pursue Clinical Validation. Drug Hunter. Available from: [Link]

  • Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. PubMed. Available from: [Link]

  • Norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available from: [Link]

  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. MDPI. Available from: [Link]

  • Stapled Peptides-A Useful Improvement for Peptide-Based Drugs. PubMed. Available from: [Link]

  • Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34. Science. Available from: [Link]

  • Autophagy inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Fenmetramide. Wikipedia. Available from: [Link]

  • Autophagy inhibitors. PubMed. Available from: [Link]

  • Dopamine releasing agent. Wikipedia. Available from: [Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. National Institutes of Health (NIH). Available from: [Link]

  • Contribution of the morpholine scaffold on the activity of... ResearchGate. Available from: [Link]

  • Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. PubMed Central. Available from: [Link]

  • Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans. MDPI. Available from: [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. National Institutes of Health (NIH). Available from: [Link]

  • Norepinephrine–dopamine releasing agent. Wikipedia. Available from: [Link]

  • Derivatives of 5,6-diphenylpyridazin-3-one: synthetic antimitotic agents which interact with plant and mammalian tubulin at a new drug-binding site. PubMed. Available from: [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available from: [Link]

  • Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors. PubMed. Available from: [Link]

  • Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. PubMed. Available from: [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Cleveland Clinic. Available from: [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PubMed Central. Available from: [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. National Institutes of Health (NIH). Available from: [Link]

  • (PDF) Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for the Characterization of (5S)-5-phenylmorpholin-3-one as a Putative Nicotinic Acetylcholine Receptor (nAChR) Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization of (5S)-5-phenylmorpholin-3-one, a chiral morpholinone derivative, as a potential antagonist of nicotinic acetylcholine receptors (nAChRs). While the phenylmorpholinone scaffold presents a promising starting point for the development of novel neuromodulatory agents, to date, the specific activity of this compound at nAChRs has not been extensively reported in peer-reviewed literature. Therefore, this guide is structured to provide researchers with the foundational knowledge and detailed experimental protocols necessary to systematically evaluate its potential as a nAChR antagonist. We will delve into the rationale behind experimental design, from initial binding affinity studies to functional characterization using electrophysiological techniques and preliminary in vivo assessments. The protocols provided herein are designed to be self-validating and are grounded in established methodologies within the field of neuropharmacology.

Introduction: The Therapeutic Potential of nAChR Antagonists

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various α and β subunits, the combination of which dictates their physiological and pharmacological properties.[2][3] The diverse array of nAChR subtypes, such as the high-affinity α4β2 and the homomeric α7, are implicated in a wide range of physiological processes including cognitive function, reward, and inflammation.[4] Consequently, dysregulation of nAChR signaling is associated with numerous pathological conditions, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders.

The development of selective nAChR antagonists is a burgeoning area of research with significant therapeutic potential. By blocking the effects of acetylcholine and other nicotinic agonists, these compounds can modulate cholinergic signaling and offer novel therapeutic avenues for various disorders. For instance, nAChR antagonists are being investigated as smoking cessation aids, cognitive enhancers, and agents to manage neuropathic pain. The phenylmorpholinone scaffold, with its rigid structure and potential for stereospecific interactions, represents an attractive chemical starting point for the design of novel nAChR ligands. This guide will focus on the systematic evaluation of this compound as a representative of this chemical class.

Compound Profile: this compound

This compound is a chiral organic compound. A thorough understanding of its physicochemical properties is crucial for interpreting biological data and for the design of future experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁NO₂Calculated
Molecular Weight 177.20 g/mol Calculated
Appearance White to off-white solid[5]
CAS Number 1052209-96-7[5]
Predicted logP 0.8 - 1.2Computational (e.g., ALOGPS)
Predicted pKa (basic) 1.5 - 2.5 (amide nitrogen)Computational (e.g., ACD/Labs)
Predicted Solubility Moderate in aqueous buffersComputational/Experimental
Storage Room temperature, dry, sealed[5]

Note: Predicted values should be experimentally verified.

A general synthetic route to phenylmorpholinone derivatives often involves the cyclization of an appropriately substituted ethanolamine precursor.[6] Researchers should consult synthetic chemistry literature for detailed procedures.[7][8]

In Vitro Characterization: Binding Affinity and Functional Antagonism

The initial characterization of a novel compound involves determining its ability to bind to the target receptor and its functional effect on receptor activity.

Radioligand Binding Assays for nAChR Subtypes

Radioligand binding assays are a robust method to determine the binding affinity (Ki) of a test compound for specific nAChR subtypes.[9] This is achieved by measuring the ability of the unlabeled test compound to compete with a known high-affinity radioligand for binding to the receptor.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α4β2 and α7 nAChR subtypes.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human α4β2 or α7 nAChRs.

  • Radioligands:

    • For α4β2: [³H]-Cytisine or [³H]-Epibatidine[9]

    • For α7: [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine (MLA)[9]

  • Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or 1 mM carbachol).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add binding buffer, the test compound at various concentrations (typically in a serial dilution from 1 nM to 100 µM), and either buffer (for total binding) or the non-specific binding control.

  • Membrane Addition: Add the membrane preparation to each well. The amount of membrane protein should be optimized to ensure a sufficient signal-to-noise ratio.

  • Radioligand Addition: Add the radioligand at a concentration at or below its Kd value.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Table 2: Hypothetical Binding Affinity Data for this compound

nAChR SubtypeRadioligandKi (nM)
α4β2 [³H]-Cytisine150
α7 [³H]-MLA>10,000
α3β4 [³H]-Epibatidine850
Functional Characterization using Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to functionally characterize the effect of a compound on ligand-gated ion channels expressed in Xenopus oocytes.[11][12] This method allows for the direct measurement of ion channel activity in response to agonist application, both in the presence and absence of the potential antagonist.

Protocol 2: TEVC Electrophysiology in Xenopus Oocytes

Objective: To determine if this compound acts as an antagonist at α4β2 and α7 nAChRs and to quantify its potency (IC₅₀).

Materials:

  • Xenopus laevis Oocytes: Stage V-VI oocytes.

  • cRNA: In vitro transcribed cRNA for the desired nAChR subunits (e.g., human α4 and β2, or human α7).

  • TEVC Setup: Amplifier, headstage, microelectrode puller, micromanipulators, perfusion system.

  • Microelectrodes: Glass capillaries filled with 3 M KCl.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine (ACh) or another suitable agonist.

  • Test Compound: this compound.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA for the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a concentration of ACh that elicits a submaximal response (EC₅₀) and record the inward current.

  • Antagonist Application: Perfuse the oocyte with the test compound at various concentrations for a set period (e.g., 2-5 minutes).

  • Co-application: While still in the presence of the test compound, re-apply the same concentration of ACh and record the resulting current.

  • Washout: Wash the oocyte with ND96 solution to remove the test compound and agonist.

Data Analysis:

  • Measure the peak amplitude of the ACh-evoked current in the absence and presence of each concentration of the test compound.

  • Calculate the percentage of inhibition of the ACh-evoked current for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 3: Hypothetical Functional Antagonism Data for this compound

nAChR SubtypeAgonist (ACh)IC₅₀ (µM)
α4β2 10 µM1.2
α7 100 µM>100

Diagram 1: Experimental Workflow for nAChR Antagonist Characterization

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment A Compound Synthesis & Physicochemical Profiling B Radioligand Binding Assays (α4β2, α7, etc.) A->B D TEVC Electrophysiology (Xenopus Oocytes) A->D C Determine Binding Affinity (Ki) B->C E Determine Functional Potency (IC50) C->E Inform functional studies D->E F Animal Behavioral Models (e.g., Nicotine-Induced Effects) E->F Candidate for in vivo testing G Assess Systemic Efficacy F->G

Caption: Workflow for the characterization of a novel nAChR antagonist.

In Vivo Assessment: Preliminary Behavioral Models

Once a compound has demonstrated promising in vitro antagonist activity, preliminary in vivo studies can provide insights into its potential therapeutic effects and side-effect profile.

Nicotine-Induced Antinociception Model

Nicotine is known to produce analgesic effects in various animal models of pain. The ability of a test compound to block these effects can be indicative of its nAChR antagonist activity in vivo.[13]

Protocol 3: Mouse Tail-Flick Test

Objective: To assess the ability of this compound to block nicotine-induced antinociception.

Materials:

  • Animals: Male ICR mice (20-25 g).

  • Tail-Flick Apparatus: A device that applies a focused beam of heat to the mouse's tail and records the latency to tail withdrawal.

  • Drugs: Nicotine solution, this compound solution, vehicle control.

Procedure:

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse.

  • Drug Administration: Administer the test compound or vehicle via a suitable route (e.g., intraperitoneal injection).

  • Nicotine Administration: After a predetermined time, administer a dose of nicotine known to produce a significant antinociceptive effect (e.g., 2.5 mg/kg).

  • Tail-Flick Measurement: At the time of peak nicotine effect, measure the tail-flick latency again.

Data Analysis:

  • Calculate the percentage of maximal possible effect (%MPE) for each animal.

  • Compare the %MPE between the vehicle-treated and test compound-treated groups. A significant reduction in the %MPE in the presence of the test compound indicates antagonist activity.

Models of Nicotine Dependence

nAChR antagonists are of interest for their potential to aid in smoking cessation. Animal models of nicotine dependence can be used to evaluate this potential.

Protocol 4: Conditioned Place Preference (CPP)

Objective: To determine if this compound can block the rewarding effects of nicotine.

Materials:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • CPP Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Drugs: Nicotine solution, this compound solution, vehicle control.

Procedure:

  • Pre-conditioning: Allow the rats to freely explore both chambers of the CPP apparatus to determine any baseline preference.

  • Conditioning: Over several days, pair the administration of nicotine with one chamber and the administration of vehicle with the other chamber. To test for antagonist effects, administer the test compound prior to nicotine during the conditioning phase.

  • Post-conditioning Test: On the test day, allow the rats to freely explore both chambers in a drug-free state. Record the time spent in each chamber.

Data Analysis:

  • Calculate the difference in time spent in the nicotine-paired chamber between the pre-conditioning and post-conditioning tests.

  • A significant increase in time spent in the nicotine-paired chamber indicates a conditioned place preference.

  • Compare the CPP scores between the group that received nicotine alone and the group that received the test compound plus nicotine. A reduction in the CPP score in the presence of the test compound suggests it blocks the rewarding effects of nicotine.

Diagram 2: Nicotinic Acetylcholine Receptor Structure

G cluster_0 Extracellular Domain cluster_1 Transmembrane Domain cluster_2 Intracellular Domain A Agonist Binding Site B Ion Channel Pore A->B Conformational Change C Regulatory Sites B->C Signal Transduction

Caption: Simplified schematic of a nicotinic acetylcholine receptor.

Conclusion and Future Directions

This guide provides a roadmap for the initial characterization of this compound as a potential nAChR antagonist. The outlined protocols for in vitro binding and functional assays, as well as preliminary in vivo behavioral models, will enable researchers to systematically evaluate its pharmacological profile. Should this compound exhibit potent and selective antagonist activity, further studies would be warranted to explore its mechanism of action in more detail, including its effects on different nAChR stoichiometries and its potential as a therapeutic agent for nicotine dependence, cognitive disorders, or other neurological conditions. The exploration of the structure-activity relationship of the phenylmorpholinone scaffold could also lead to the development of even more potent and selective nAChR modulators.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]

  • Dani, J. A. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Review of Neurobiology, 124, 3-19. [Link]

  • Mobin, M., & Luo, Z. D. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience, 13, 597173. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). Cholinergic Receptors. Neuroscience. 2nd edition. [Link]

  • JoVE. (2023). Cholinergic Receptors: Nicotinic. JoVE. [Link]

  • Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., ... & Zoli, M. (2009). Nicotinic acetylcholine receptors: an overview on drug discovery. Future medicinal chemistry, 1(2), 239-261. [Link]

  • Talley, T. T., et al. (2006). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 128(49), 15874–15882. [Link]

  • Molecular Devices. (n.d.). What is the two electrode voltage-clamp (TEVC) method?. Molecular Devices. [Link]

  • Kutlu, M. G., & Gould, T. J. (2016). Regulation of aggressive behaviors by nicotinic acetylcholine receptors: animal models, human genetics, and clinical studies. Genes, Brain and Behavior, 15(1), 133-146. [Link]

  • Damaj, M. I., Creasy, B., Marks, M. J., & Martin, B. R. (2007). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. Molecular pharmacology, 72(4), 939-947. [Link]

  • Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(17), 5968–5979. [Link]

  • Max Planck Institute for Biophysics. (2014). Two-electrode voltage-clamp (TEVC). [Link]

  • Palmatier, M. I., et al. (2013). β2* nicotinic acetylcholine receptor subtypes mediate nicotine-induced enhancement of Pavlovian conditioned responding to an alcohol cue. Frontiers in Behavioral Neuroscience, 7, 197. [Link]

  • Lewis, A. S., et al. (2015). Modulation of aggressive behavior in mice by nicotinic receptor subtypes. Psychopharmacology, 232(1), 119-128. [Link]

  • Hosoya, T., & Okamura, N. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]

  • Wang, F., & Li, T. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79-89. [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Two-electrode voltage clamp analysis of the selectivity and potency of.... ResearchGate. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Current Organic Synthesis, 18(4), 416-427. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

Application Note: A High-Throughput Protocol for Characterizing Monoamine Transporter Inhibition by Novel Morpholine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the in vitro characterization of morpholine analogues as inhibitors of the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Dysfunction of these transporters is implicated in a range of neuropsychiatric disorders, making them critical targets for therapeutic development.[1][2][3] The morpholine scaffold is a privileged structure in CNS drug discovery, often conferring favorable pharmacokinetic and pharmacodynamic properties.[4][5] This guide details a fluorescence-based neurotransmitter uptake assay, a modern, high-throughput alternative to traditional radioligand methods, enabling rapid and reliable determination of inhibitor potency (IC₅₀).[1][6][7] We emphasize the scientific rationale behind key steps, provide a self-validating experimental design, and include detailed data analysis procedures to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting Monoamine Transporters with Morpholine Analogues

Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into presynaptic neurons.[3][8] This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles.[8] The inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, a key mechanism for treating depression, anxiety, ADHD, and other CNS disorders.[2][9]

The morpholine ring is a versatile heterocyclic motif frequently incorporated into CNS-active compounds to modulate potency, selectivity, and pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability.[4][10] The design and synthesis of novel morpholine analogues, such as derivatives of reboxetine, have led to the identification of potent and selective norepinephrine reuptake inhibitors (NRIs).[11][12] Understanding the structure-activity relationship (SAR) of these analogues is crucial for optimizing their therapeutic potential.[11][13][14]

This protocol describes a robust, fluorescence-based uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT.[7][15] This methodology offers significant advantages over traditional radioligand assays, including the elimination of radioactive waste, simplified workflow, and suitability for high-throughput screening (HTS).[6][7][16]

Signaling Pathway and Mechanism of Inhibition

The reuptake of monoamines is an active transport process coupled to the sodium and chloride ion gradients across the neuronal membrane.[8][16] Inhibitors can block this process through competitive or non-competitive mechanisms, effectively preventing the transporter from clearing the neurotransmitter from the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, NET, or SERT) MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Morpholine Analogue (Inhibitor) Inhibitor->Transporter Inhibition

Caption: Monoamine release, reuptake, and site of inhibitor action.

Experimental Workflow Overview

The experimental process is designed to be systematic and reproducible, moving from cell preparation to the final determination of inhibitory potency.

A 1. Cell Culture & Plating (HEK293-hDAT/hNET/hSERT) B 2. Compound Preparation (Serial Dilution of Morpholine Analogues) C 3. Pre-incubation (Cells + Test Compounds) A->C B->C D 4. Assay Initiation (Add Fluorescent Substrate) C->D E 5. Kinetic Read (Fluorescence Plate Reader) D->E F 6. Data Analysis (Calculate % Inhibition & IC₅₀) E->F

Caption: High-level workflow for monoamine uptake inhibition assay.

Materials and Methods

Cell Lines and Culture
  • Cell Lines: HEK293 cells stably expressing either human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). These can be obtained from various commercial vendors or academic collaborators.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at an optimized concentration for each cell line, typically 200-500 µg/mL).[15]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂. Cells should be passaged every 2-3 days to maintain sub-confluent stocks.

Reagents and Consumables
  • Assay Plates: 96-well, black-walled, clear-bottom microplates, coated with Poly-D-Lysine to enhance cell adherence.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.

  • Test Compounds: Morpholine analogues synthesized in-house or procured from a chemical library. A stock solution (e.g., 10 mM in DMSO) should be prepared.

  • Reference Inhibitors (Positive Controls):

    • For hDAT: Vanoxerine (GBR12909) or Cocaine

    • For hNET: Nisoxetine or Desipramine[7]

    • For hSERT: Fluoxetine or Citalopram[7]

  • Fluorescent Neurotransmitter Uptake Assay Kit: Commercially available kits (e.g., from Molecular Devices) provide a fluorescent substrate that mimics monoamine neurotransmitters and a masking dye to quench extracellular fluorescence.[7][17] This provides a homogenous, no-wash assay format.[16]

  • Instrumentation: A fluorescence microplate reader with bottom-read capabilities and kinetic read mode (e.g., Molecular Devices FlexStation® or similar).[16]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Step 1: Cell Plating (24 hours prior to assay)
  • Aspirate the medium from a sub-confluent flask of the desired HEK293-hMAT cell line.

  • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

  • Trypsinize the cells and resuspend them in fresh, pre-warmed culture medium.

  • Determine the cell density using a hemocytometer or automated cell counter.

  • Seed the cells into Poly-D-Lysine coated 96-well plates at a density of 40,000–60,000 cells per well in a volume of 100 µL.[7]

    • Rationale: A confluent monolayer is critical for a robust assay window. Plating 18-24 hours in advance allows cells to adhere and form this monolayer.[7][15]

  • Incubate the plates overnight at 37°C, 5% CO₂.

Step 2: Compound Plate Preparation (Day of assay)
  • Prepare serial dilutions of the morpholine analogues and reference inhibitors in assay buffer (HBSS + HEPES). A typical 8-point, 1:10 dilution series might range from 100 µM to 10 pM.

  • Include a "vehicle control" (assay buffer with the same final concentration of DMSO as the test compounds, typically ≤0.5%) and a "maximum inhibition" control (a high concentration of a known potent inhibitor, e.g., 10 µM Nisoxetine for hNET).[7]

    • Rationale: The vehicle control defines 100% transporter activity, while the maximum inhibition control defines 0% activity. These are essential for data normalization.

Step 3: Uptake Inhibition Assay
  • Remove the culture medium from the cell plates by aspiration.

  • Wash each well once with 100 µL of pre-warmed assay buffer.

  • Add 50 µL of the diluted test compounds, reference inhibitors, or control solutions to the appropriate wells.

  • Pre-incubate the plate for 10-15 minutes at 37°C.[15][18]

    • Rationale: This pre-incubation step allows the inhibitors to bind to the transporters before the addition of the substrate.

  • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.[7]

  • Initiate the uptake reaction by adding 50 µL of the fluorescent substrate solution to each well. The final volume in each well should now be 100 µL.

  • Immediately transfer the plate to the fluorescence microplate reader.

Step 4: Data Acquisition
  • Set the plate reader to perform a kinetic read at 37°C for 20-30 minutes, with measurements taken every 60-90 seconds.[16][18]

    • Excitation/Emission Wavelengths: Use the settings recommended by the assay kit manufacturer.

    • Rationale: A kinetic read allows for the real-time monitoring of substrate uptake and can reveal important mechanistic details. It also provides flexibility, as the data can be analyzed as an endpoint measurement.[16]

Data Analysis and Interpretation

  • Calculate the Rate of Uptake: For each well, determine the rate of fluorescence increase over the linear portion of the kinetic curve (e.g., by calculating the slope or the area under the curve).

  • Normalize the Data: Express the uptake rate in each well as a percentage of the activity of the vehicle control wells.

    • % Activity = [(Rate_sample - Rate_max inhibition) / (Rate_vehicle - Rate_max inhibition)] * 100

  • Generate Dose-Response Curves: Plot the normalized % Activity against the logarithm of the inhibitor concentration.

  • Determine IC₅₀ Values: Fit the dose-response data to a four-parameter logistic (sigmoidal) equation to determine the IC₅₀ value for each morpholine analogue.[15]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

    • The IC₅₀ is the concentration of an inhibitor that reduces the specific uptake of the substrate by 50%.

Data Presentation

Summarize the calculated IC₅₀ values in a table to facilitate comparison of potency and selectivity across the different monoamine transporters.

Compound IDPhenyl SubstitutionDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)NET/DAT SelectivitySERT/DAT Selectivity
Analogue 14-FluoroValueValueValueRatioRatio
Analogue 22-MethylValueValueValueRatioRatio
Analogue 33-MethylValueValueValueRatioRatio
ReboxetineReferenceValueValueValueRatioRatio
FluoxetineReferenceValueValueValueRatioRatio

Note: This table is a template. The data for phenyl-substituted analogues is illustrative and based on the principles of SAR.[13]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following quality control measures are essential:

  • Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[16]

    • Z' = 1 - [(3 * (SD_vehicle + SD_max inhibition)) / |Mean_vehicle - Mean_max inhibition|]

  • Reference Compounds: The inclusion of known selective inhibitors for each transporter validates that the assay is performing as expected and allows for comparison of results across experiments and with literature values.[16]

  • Parental Cell Line Control: In initial assay development, using the non-transfected parental HEK293 cell line can confirm that the observed uptake is specific to the expressed transporter.[7]

Conclusion

This application note provides a detailed, high-throughput protocol for the functional characterization of morpholine analogues as monoamine transporter inhibitors. By employing a fluorescence-based assay with stably transfected cell lines, researchers can efficiently and accurately determine the potency (IC₅₀) and selectivity of novel compounds. Adherence to the described data analysis and quality control procedures will ensure the generation of robust and reproducible data, accelerating the identification and optimization of promising lead candidates for the treatment of a variety of CNS disorders.

References

  • Vertex AI Search. (2026).
  • ResearchGate. (2026).
  • Molecular Devices. (2026). Neurotransmitter Transporter Uptake Assay Kit.
  • Molecular Devices. (2026). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • PubMed. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
  • BenchChem. (2025). Unveiling the Structural Secrets of 2-(4-Fluorophenyl)morpholine Analogues: A Comparative Guide to Monoamine Transporter Inhibit.
  • Columbia Technology Ventures. (2026).
  • PubMed Central. (2020).
  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.
  • PubMed Central. (2026). Overview of Monoamine Transporters.
  • Springer Nature Experiments. (2026). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • MDPI. (2026). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.
  • PMC. (2026).
  • PMC - PubMed Central. (2026).
  • PMC. (2026). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • E3S Web of Conferences. (2026).
  • PMC - PubMed Central. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.
  • PubMed. (2026). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)
  • Enamine. (2026). Morpholine Bioisosteres for Drug Design.

Sources

Application Notes and Protocols for the Characterization of (5S)-5-phenylmorpholin-3-one using NMR and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5S)-5-phenylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its morpholinone core is a recognized pharmacophore, and the specific stereochemistry at the C5 position is often crucial for its biological activity.[2] Therefore, unambiguous structural elucidation and purity assessment are critical quality control steps in its synthesis and application. This document provides a comprehensive guide to the characterization of this compound using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.

I. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A. Rationale for NMR in Structural Verification

For a molecule like this compound, ¹H and ¹³C NMR are essential for:

  • Confirming the carbon skeleton and proton environments: Each unique carbon and proton in the molecule will give rise to a distinct signal in the respective NMR spectrum.

  • Verifying the presence of key functional groups: The chemical shifts of the protons and carbons are indicative of their local electronic environment, allowing for the identification of the phenyl group, the morpholinone ring, and the amide and ether functionalities.

  • Establishing connectivity through coupling patterns: The splitting of proton signals (J-coupling) provides information about neighboring protons, helping to piece together the molecular structure.

B. Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[3]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is useful for less soluble compounds or for observing exchangeable protons like N-H protons.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at a proton frequency of 400 or 500 MHz.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum at a carbon frequency of 100 or 125 MHz.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

C. Data Analysis and Expected Spectral Features

The following table summarizes the anticipated chemical shifts for the key protons and carbons of this compound. Note that actual chemical shifts can vary slightly depending on the solvent and concentration.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
Phenyl Protons7.2-7.5 (multiplet, 5H)125-140Aromatic protons typically resonate in this downfield region. The specific shifts of ortho, meta, and para carbons can be distinguished.
C5-H~4.5-5.0 (multiplet, 1H)~55-65This methine proton is adjacent to the nitrogen and the phenyl group, leading to a downfield shift.
C6-H₂~3.5-4.5 (multiplet, 2H)~65-75These methylene protons are adjacent to the oxygen atom, causing a significant downfield shift.
C2-H₂~3.0-4.0 (multiplet, 2H)~40-50These methylene protons are adjacent to the amide nitrogen.
N-H~6.0-8.0 (broad singlet, 1H)-The chemical shift of the amide proton can be highly variable and is often broad due to quadrupole effects and exchange.
C3 (C=O)-~165-175The carbonyl carbon of the amide is characteristically found in this downfield region.[2]

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400/500 MHz NMR Spectrometer transfer->instrument h1_nmr Acquire ¹H NMR Spectrum instrument->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum instrument->c13_nmr process Process FID (Fourier Transform, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate ¹H Signals process->integrate assign Assign Chemical Shifts and Analyze Coupling integrate->assign structure Confirm Structure of This compound assign->structure

Caption: Workflow for NMR-based structural characterization.

II. Purity and Identity Confirmation by LC-MS

LC-MS combines the separation power of liquid chromatography with the sensitive detection and molecular weight determination capabilities of mass spectrometry. This makes it an ideal technique for assessing the purity of a sample and confirming its molecular identity.

A. Rationale for LC-MS Analysis

For this compound, LC-MS is employed to:

  • Determine Purity: LC separates the target compound from any impurities or starting materials, and the relative peak areas in the chromatogram provide a quantitative measure of purity.

  • Confirm Molecular Weight: The mass spectrometer provides a highly accurate mass-to-charge ratio (m/z) of the analyte, which should correspond to the theoretical molecular weight of this compound (C₁₀H₁₁NO₂), which is 177.19 g/mol .[4][5]

  • Assess Enantiomeric Purity (with a Chiral Column): By using a chiral stationary phase in the LC system, it is possible to separate the (S)- and (R)-enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the sample.[6][7]

B. Experimental Protocol: LC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

Parameter Reversed-Phase (Purity) Chiral (Enantiomeric Purity) Rationale
Column C18, 2.1 x 50 mm, 1.8 µmChiral Stationary Phase (e.g., cellulose or amylose-based)C18 is a standard for reversed-phase separation of moderately polar compounds. A chiral column is necessary to resolve enantiomers.[8]
Mobile Phase A 0.1% Formic Acid in WaterHeptane/IsopropanolFormic acid aids in protonation for positive ion mode MS. A non-polar/polar organic mobile phase is typical for normal-phase chiral separations.
Mobile Phase B 0.1% Formic Acid in AcetonitrileIsopropanolAcetonitrile is a common organic modifier in reversed-phase LC.
Gradient 5-95% B over 5-10 minIsocratic (e.g., 90:10 Heptane:Isopropanol)A gradient is used to elute a wide range of compounds in purity analysis. Isocratic conditions are often optimal for chiral separations.
Flow Rate 0.2-0.4 mL/min0.5-1.0 mL/minFlow rates are optimized for the column dimensions and particle size.
Column Temp. 25-40 °C25 °CTemperature can affect retention time and peak shape.
Injection Vol. 1-5 µL1-5 µLSmall injection volumes are used to prevent column overloading.

3. Mass Spectrometry (MS) Conditions:

Parameter Setting Rationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules like this compound.[9]
Polarity PositiveThe nitrogen atom in the morpholine ring can be readily protonated.
Scan Range m/z 50-500This range will cover the expected molecular ion and potential fragments.
Expected Ion [M+H]⁺ = 178.08The protonated molecular ion is expected to be the most abundant ion.
D. Data Analysis
  • Purity Assessment: Integrate the peak corresponding to this compound and any impurity peaks in the UV or total ion chromatogram (TIC). Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Identity Confirmation: Extract the mass spectrum for the main chromatographic peak. The observed m/z of the most abundant ion should match the theoretical m/z of the protonated molecule ([M+H]⁺) within a narrow mass tolerance (e.g., < 5 ppm for high-resolution MS).

  • Enantiomeric Purity: If a chiral separation is performed, calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [([S] - [R])/([S] + [R])] x 100.

Diagram: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to 1-10 µg/mL stock->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject Sample onto LC Column filter->inject separate Separate Compound from Impurities ionize Electrospray Ionization (ESI) separate->ionize detect Detect Ions (m/z) chromatogram Analyze Chromatogram (Purity) detect->chromatogram mass_spectrum Analyze Mass Spectrum (Identity) detect->mass_spectrum result Confirm Purity and Identity chromatogram->result mass_spectrum->result

Sources

Application Note: High-Purity Crystallization of (5S)-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to established crystallization methodologies for obtaining the enantiomerically pure active pharmaceutical ingredient (API), (5S)-5-phenylmorpholin-3-one. The chirality of pharmaceutical molecules is a critical attribute, as different enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, robust methods for isolating the desired single enantiomer are paramount in drug development and manufacturing. This guide details three field-proven crystallization techniques: Cooling Crystallization, Anti-Solvent Crystallization, and Diastereomeric Salt Resolution. Each section explains the underlying scientific principles, provides detailed step-by-step protocols, and discusses critical process parameters that govern crystal purity and yield. These protocols are designed as self-validating systems, providing researchers and drug development professionals with a strong foundation for process optimization.

Introduction: The Imperative of Enantiomeric Purity

This compound is a chiral molecule belonging to the morpholinone class. In pharmaceutical development, isolating a single enantiomer is often necessary as the biological activity typically resides in one, while the other may be inactive or contribute to undesirable side effects.[1][2] Crystallization is a powerful, cost-effective, and scalable technique for achieving high enantiomeric purity in APIs compared to other methods like chromatography.[1]

The success of any crystallization process hinges on a thorough understanding of the molecule's solubility characteristics and the thermodynamic principles of solid-state chemistry. The choice of solvent is a cornerstone of process development, influencing not only yield but also critical quality attributes such as crystal habit, polymorphic form, and impurity purging.[3] This guide will explore systematic approaches to developing a robust crystallization process for this compound.

Foundational Principle: Solvent Selection

The selection of an appropriate solvent system is the most critical preliminary step in developing a crystallization process. An ideal solvent should exhibit a significant difference in the solute's solubility between high and low temperatures (for cooling crystallization) or be readily miscible with an anti-solvent in which the solute is insoluble (for anti-solvent crystallization).

Key Solvent Selection Criteria:

  • Solubility Profile: The target compound should have high solubility at elevated temperatures and low solubility at room temperature or below.

  • Safety and Environmental Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact (e.g., ICH guidelines).

  • Impurity Rejection: The chosen solvent should ideally keep impurities dissolved while the desired compound crystallizes.

  • Crystal Morphology: The solvent influences the shape and size of the crystals, which impacts filtration and drying performance.

  • Non-reactivity: The solvent must be inert and not react with the solute.

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Ethanol 78.45.2Good general solvent for moderately polar compounds.
Isopropanol (IPA) 82.64.3Often used in pharmaceutical crystallization.
Acetone 56.05.4High volatility, good for dissolving many organics.
Ethyl Acetate 77.14.3Common ester solvent, good for compounds of intermediate polarity.
Toluene 110.62.3Aromatic solvent, good for non-polar compounds.
Heptane/Hexane 98.4 / 68.00.0Non-polar anti-solvents.
Water 100.09.0Used for polar compounds or as an anti-solvent for water-miscible organics.[3]

Method 1: Cooling Crystallization

Cooling crystallization is a widely used technique applicable when the solubility of the compound is a strong function of temperature.[4] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and subsequent crystallization.

Causality: The driving force for crystallization is supersaturation, which is achieved as the temperature decreases, lowering the solubility of this compound. The cooling rate is a critical parameter; slow cooling generally promotes the growth of larger, more perfect crystals with higher purity, while rapid cooling can lead to the nucleation of many small crystals, potentially trapping impurities.

Diagram: Cooling Crystallization Workflow```dot

CoolingCrystallization

Caption: Workflow for purification via anti-solvent addition.

Protocol 4.1: Anti-Solvent Crystallization from Acetone/Heptane
  • Preparation: In a suitable reactor with an overhead stirrer, dissolve 10.0 g of crude this compound in acetone (approx. 30-40 mL) at room temperature (20-25°C). Ensure all material is fully dissolved.

  • Filtration (Optional): If the solution is not perfectly clear, perform a polish filtration through a 0.45 µm filter to remove any insoluble particulate matter.

  • Anti-Solvent Addition: With vigorous stirring (e.g., 250-300 RPM), add heptane (an anti-solvent, approx. 60-80 mL) slowly to the acetone solution over 1-2 hours using a syringe pump or addition funnel. The solution will become turbid as nucleation begins.

  • Maturation: After the addition is complete, continue to stir the resulting slurry at room temperature for an additional 2-4 hours to ensure complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a pre-mixed acetone/heptane solution (e.g., 1:2 v/v) to displace the mother liquor.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

  • Analysis: Characterize the final product for purity and enantiomeric excess (e.e.) by chiral HPLC.

Method 3: Diastereomeric Salt Resolution

When starting from a racemic mixture of 5-phenylmorpholin-3-one, diastereomeric salt resolution is the most common and industrially favored method for separating the enantiomers. T[5][6]his technique involves reacting the racemic base with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. S[6]ince diastereomers have different physical properties, they can be separated by fractional crystallization due to their differing solubilities in a given solvent system.

[5][7]Causality: The formation of diastereomeric salts introduces a second chiral center, converting the enantiomeric pair into diastereomers. These diastereomers (e.g., (S)-base-(+)-acid and (R)-base-(+)-acid) are no longer mirror images and thus exhibit different crystal packing energies and solubilities. By carefully selecting the resolving agent and solvent, one diastereomeric salt can be selectively crystallized while the other remains in solution.

[7]#### Diagram: Diastereomeric Salt Resolution Workflow

Sources

In Vitro Assays for Testing the Biological Activity of (5S)-5-Phenylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The (5S)-5-phenylmorpholin-3-one scaffold is a privileged heterocyclic structure that serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS).[1][2] Derivatives of this chiral morpholinone are being actively investigated for their therapeutic potential in neurological and psychiatric disorders, including Parkinson's disease, depression, and anxiety.[1][3][4] The biological rationale for this focus stems from the structural capacity of these compounds to interact with key proteins that regulate monoamine neurotransmission.

This guide provides a comprehensive suite of robust in vitro assays designed to elucidate the biological activity, mechanism of action, and preliminary safety profile of novel this compound derivatives. The protocols are structured to guide researchers from initial target engagement studies to functional cellular assays, providing a clear pathway for lead characterization in a drug discovery program.

Strategic Assay Cascade for CNS-Targeted Compounds

A logical progression of experiments is essential for efficiently characterizing novel compounds. We propose a tiered approach, starting with primary assays to identify direct molecular targets, followed by secondary assays to understand cellular consequences and potential liabilities.

G Figure 1: Proposed Assay Cascade cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Cellular & Functional Validation cluster_2 Tier 3: Safety & Druggability Profile MAO MAO-A / MAO-B Enzyme Inhibition Assays Transporter Monoamine Transporter (DAT, NET, SERT) Binding & Uptake Assays CREB cAMP/PKA Pathway (CREB Reporter Assay) MAO->CREB Receptor CNS Receptor Screening (e.g., Dopamine) Transporter->CREB Receptor->CREB Neurotransmitter Neurotransmitter Release Assays Viability Neuronal Cell Viability & Cytotoxicity Assays CREB->Viability Neurotransmitter->Viability BBB Blood-Brain Barrier Permeability (PAMPA)

Caption: Proposed workflow for characterizing this compound derivatives.

Part 1: Primary Target Engagement Assays

The initial step is to determine if and how these derivatives interact with the primary protein targets implicated in monoamine neurotransmitter regulation.

Monoamine Oxidase (MAO) Inhibition Assays

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that catabolize monoamine neurotransmitters.[4] Inhibition of these enzymes can increase synaptic neurotransmitter levels. Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[3][4][5] Given the therapeutic targets of the parent scaffold, assessing MAO inhibition is a primary objective.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin, etc.) Neurotransmitter Monoamine Neurotransmitter Vesicle->Neurotransmitter Release Mitochondrion Mitochondrion MAO MAO-A / MAO-B Transporter Reuptake Transporter (DAT, NET, SERT) Transporter->Vesicle Recycling Transporter->MAO Metabolism Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Derivative1 (5S)-Derivative (MAO Inhibitor) Derivative1->MAO Inhibits Derivative2 (5S)-Derivative (Reuptake Inhibitor) Derivative2->Transporter Inhibits

Caption: Key molecular targets for (5S)-derivatives at the monoamine synapse.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO activity.[6][7] It is a simple, high-throughput method suitable for screening.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes (Supersomes™ are a common source).[3]

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • MAO Substrate (Tyramine for general activity, or specific substrates like Kynuramine).[3][5]

    • Horseradish Peroxidase (HRP).

    • Fluorometric Probe (e.g., Amplex Red, Assay Genie GenieRed Probe).[6]

    • Positive Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B).[3][6]

    • Test this compound derivatives dissolved in DMSO.

    • 96-well black, flat-bottom microplates.

  • Step-by-Step Protocol:

    • Prepare Reagents: Reconstitute enzymes, substrates, and probes as per manufacturer instructions. Prepare a working solution of HRP and the fluorometric probe in assay buffer.

    • Compound Plating: Add 2 µL of test compounds (serially diluted in DMSO) or control inhibitors to appropriate wells. For enzyme control wells, add 2 µL of DMSO.

    • Enzyme Addition: Prepare a diluted enzyme solution (MAO-A or MAO-B) in cold assay buffer. Add 50 µL of the diluted enzyme solution to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

    • Initiate Reaction: Prepare the substrate solution containing the MAO substrate, HRP, and fluorometric probe. Add 50 µL of this solution to each well to start the reaction.

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically for 30-60 minutes at 37°C.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the data to the enzyme control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterMAO-AMAO-B
Enzyme Source Recombinant Human MAO-ARecombinant Human MAO-B
Substrate Kynuramine or TyramineBenzylamine or Tyramine[5]
Positive Control ClorgylineSelegiline[3][6]
Typical IC₅₀ Range Varies by compoundVaries by compound
Monoamine Transporter Assays

Scientific Rationale: The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are responsible for clearing neurotransmitters from the synaptic cleft.[8] Inhibition of these transporters is a primary mechanism for many antidepressant and psychostimulant drugs. These assays will determine if the (5S)-derivatives bind to and/or block the function of these critical proteins.

Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the transporter.[8]

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.[8]

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).[8]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Non-specific binding inhibitors: Benztropine (DAT), Desipramine (NET), Fluoxetine (SERT).

    • GF/B glass fiber filter plates.

    • Scintillation cocktail.

  • Step-by-Step Protocol:

    • Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of radioligand (near its K_D value), and varying concentrations of the test compound.

    • Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.

    • Define Controls:

      • Total Binding: Wells with radioligand and membranes only.

      • Non-specific Binding (NSB): Wells with radioligand, membranes, and a high concentration of a known non-specific inhibitor.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀, which can be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Part 2: Cellular & Functional Assays

Once a compound's primary molecular target is identified, the next step is to confirm its activity in a more complex, cell-based environment.

CRE/CREB Reporter Assay for GPCR Signaling

Scientific Rationale: Many CNS receptors, including dopamine and serotonin receptor subtypes, are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic AMP (cAMP).[9] The cAMP/PKA signaling pathway converges on the phosphorylation of the CREB transcription factor, which then binds to cAMP Response Elements (CRE) in gene promoters.[10] A CRE-luciferase reporter assay is a powerful tool to measure the integrated downstream output of this pathway.[11][12]

Protocol: Transient Transfection CRE-Luciferase Assay

  • Materials:

    • HEK293 cells or other suitable cell line.

    • CRE/CREB Reporter Kit (containing a CRE-luciferase reporter vector and a constitutively expressed Renilla luciferase vector for normalization).[9][13]

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium and serum.

    • Positive Control Agonist (e.g., Forskolin, to directly activate adenylyl cyclase and raise cAMP levels).[13]

    • White, opaque 96-well cell culture plates.

    • Dual-luciferase reporter assay system.

  • Step-by-Step Protocol:

    • Cell Seeding: One day prior to transfection, seed HEK293 cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.[13]

    • Transfection: Co-transfect the cells with the CRE-firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubation: Incubate for 24 hours to allow for vector expression.

    • Compound Treatment: Replace the medium with fresh, low-serum medium containing the (5S)-derivatives at various concentrations. Include wells with a positive control (Forskolin) and a vehicle control (DMSO).

    • Incubation: Incubate for an additional 6-18 hours. The optimal time should be determined empirically.

    • Cell Lysis and Measurement:

      • Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.

      • Measure firefly luciferase activity using a luminometer.

      • Add the Stop & Glo™ reagent to quench the firefly signal and simultaneously activate the Renilla luciferase. Measure Renilla activity.[9]

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well. This corrects for variations in transfection efficiency and cell number.

    • Express the data as "Fold Induction" over the vehicle-treated control.

    • Plot the fold induction against the log concentration of the compound and fit to a dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Part 3: Safety & Druggability Profile

Assessing potential cytotoxicity and the ability to reach the target organ are critical steps in early-stage drug development.

Neuronal Cell Viability & Cytotoxicity Assays

Scientific Rationale: It is imperative to ensure that the observed biological activity is not a result of cellular toxicity. Cell viability assays measure general cell health and metabolic activity, while cytotoxicity assays measure membrane integrity.[14][15][16] Running these assays in parallel provides a more complete picture of a compound's effect on neuronal cells.

Assay TypePrincipleReadout
MTT/MTS Assay Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt to a colored formazan product.[14][15]Colorimetric (Absorbance)
ATP Assay (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with the number of metabolically active cells.[15][17]Luminescence
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[14][15]Colorimetric (Absorbance)
Live/Dead Staining Uses fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1) to simultaneously identify live (green) and dead (red) cells.[15]Fluorescence Microscopy

Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This is a highly sensitive and rapid method for quantifying viable cells.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, Neuro-2a) or primary neurons.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[15]

    • White, opaque 96-well or 384-well plates.

    • Positive control for toxicity (e.g., Staurosporine).

  • Step-by-Step Protocol:

    • Cell Plating: Seed neuronal cells in a white-walled 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the (5S)-derivatives for a relevant time period (e.g., 24, 48, or 72 hours).

    • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Assay Execution: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability).

    • Plot the percent viability against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%).

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Scientific Rationale: For a CNS-targeted drug to be effective, it must cross the highly selective blood-brain barrier.[18][19] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict passive, transcellular permeability.[20]

Protocol: PAMPA-BBB Assay

  • Materials:

    • PAMPA plate system (a 96-well filter plate and a matching 96-well acceptor plate).

    • Porcine brain lipid extract or a synthetic lipid mixture.

    • Dodecane.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • UV-Vis microplate reader.

  • Step-by-Step Protocol:

    • Membrane Coating: Coat the filter of the donor plate with 5 µL of the lipid/dodecane solution and allow it to impregnate the filter.

    • Acceptor Plate: Fill the wells of the acceptor plate with PBS.

    • Donor Plate: Add the test compounds (dissolved in PBS) to the donor plate wells.

    • Sandwich Assembly: Place the donor plate onto the acceptor plate, creating a "sandwich" where the artificial membrane separates the two compartments.

    • Incubation: Incubate the plate sandwich for 4-18 hours at room temperature without shaking.

    • Measurement: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS for higher sensitivity.

  • Data Analysis:

    • Calculate the effective permeability (Pe) coefficient using the measured concentrations and known physical parameters (e.g., incubation time, membrane area, well volume).

    • Compounds are typically classified as high, medium, or low permeability based on their Pe values, often by comparing them to known CNS-penetrant and non-penetrant drugs.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • L M, T., et al. (2020).
  • Teichert, M., et al. (2020). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. PubMed Central.
  • AMSBIO. CRE/CREB Reporter Assay Kit.
  • Creative Biolabs. Cell Viability Assay Service.
  • Domainex.
  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Tajes, M., et al. (2014).
  • NeuroProof. Neuronal Cell viability and cytotoxicity assays.
  • Shityakov, S., et al. (2021). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - PubMed Central.
  • BrainXell. Viability/Cytotoxicity Assays.
  • CliniSciences. 171853 CRE/CRE Reporter BioAssay™ Kit.
  • BPS Bioscience.
  • BPS Bioscience.
  • Creative Biolabs.
  • AChemBlock. (S)-5-Phenylmorpholin-3-one. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-sXv12nAr9qdds6f_VX711GlS64SCxtq9B29lgnNiRE7J9KWwNon5IGwImi_X9If1IW0thQciBDxLeqy5hR1WYQCkLyfxWgjg-ztVTyuM_58p1hw_dFMHMqC5wGeGUFR5eMiVidNVsNzQkENg7MFRUreL_F9Bsn0AcRIJ4m2mMMAVsjrpMm2fUgR54KZxAutRYCYEf0uv3fsP3Ttm](

Sources

Application Notes and Protocols for the Scale-up Synthesis of (5S)-5-phenylmorpholin-3-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

(5S)-5-phenylmorpholin-3-one is a chiral heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutically active molecules. Its rigid morpholinone scaffold and the presence of a stereogenic center make it a valuable intermediate for the development of drugs targeting a range of therapeutic areas. The demand for enantiomerically pure compounds in preclinical and clinical studies is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] This document provides a detailed guide for the scale-up synthesis of this compound, designed to produce material of high purity and enantiomeric excess suitable for preclinical evaluation.

The synthetic strategy outlined herein is based on established principles of asymmetric synthesis, prioritizing scalability, safety, and robustness. We will detail a chiral auxiliary-based approach, which offers reliable stereocontrol and is amenable to scale-up.[2] The protocol includes in-process controls, purification strategies, and comprehensive analytical characterization to ensure the final product meets the stringent quality requirements for preclinical studies.

Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

The chosen synthetic route employs an Evans-type chiral auxiliary to control the stereochemistry at the C5 position of the morpholinone ring. This method is well-documented for its high diastereoselectivity in various carbon-carbon bond-forming reactions.[2] The overall synthetic workflow is depicted below.

Synthetic Workflow A Starting Materials: (S)-Phenylglycinol Chloroacetyl chloride B Step 1: N-Acylation A->B Base, Solvent C Intermediate 1: (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide B->C D Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) C->D Strong Base E Crude this compound D->E F Step 3: Purification by Crystallization E->F Solvent System G Final Product: This compound F->G H Step 4: Analytical Characterization G->H QC Testing

Caption: Synthetic workflow for this compound.

The key steps in this synthesis are:

  • N-Acylation: (S)-Phenylglycinol, the chiral starting material, is acylated with chloroacetyl chloride to form the key intermediate, (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis, where a strong base promotes the deprotonation of the hydroxyl group, which then displaces the chloride to form the morpholinone ring.

  • Purification: The crude product is purified by crystallization to achieve high chemical and enantiomeric purity.

  • Analytical Characterization: The final product is thoroughly analyzed to confirm its identity, purity, and enantiomeric excess.

Experimental Protocols

PART 1: Synthesis of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide (Intermediate 1)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
(S)-Phenylglycinol137.181.0137.2-
Chloroacetyl chloride112.941.1124.287.5
Triethylamine (TEA)101.192.5253.0349.0
Dichloromethane (DCM)---2.0 L

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (S)-phenylglycinol (137.2 g, 1.0 mol) and dichloromethane (DCM, 2.0 L).

  • Cool the resulting suspension to 0-5 °C in an ice-water bath.

  • Add triethylamine (253.0 g, 2.5 mol) to the suspension dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • In a separate flask, dissolve chloroacetyl chloride (124.2 g, 1.1 mol) in DCM (500 mL).

  • Add the chloroacetyl chloride solution to the reaction mixture dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • In-Process Control (IPC-1): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Once the reaction is complete, quench the reaction by slowly adding water (1.0 L).

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide as a solid. This intermediate can be used in the next step without further purification.

PART 2: Scale-up Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide213.651.0213.7-
Sodium hydride (60% dispersion in mineral oil)24.001.560.0-
Tetrahydrofuran (THF), anhydrous---2.5 L

Procedure:

  • To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 1.5 L).

  • Carefully add sodium hydride (60% dispersion in mineral oil, 60.0 g, 1.5 mol) to the THF in portions at room temperature. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in an inert atmosphere.

  • Dissolve the crude (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide (213.7 g, 1.0 mol) in anhydrous THF (1.0 L).

  • Add the solution of the acetamide to the sodium hydride suspension dropwise over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • In-Process Control (IPC-2): Monitor the formation of the product and disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0-5 °C in an ice-water bath.

  • Carefully quench the reaction by the slow, dropwise addition of water (200 mL) to decompose any unreacted sodium hydride. Caution: This is a highly exothermic process and generates hydrogen gas. Ensure adequate ventilation and a controlled addition rate.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • To the resulting residue, add water (1.0 L) and ethyl acetate (1.0 L).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.

PART 3: Purification by Crystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Slowly add n-heptane as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for 12-16 hours to facilitate complete crystallization.

  • Collect the crystalline solid by vacuum filtration and wash the filter cake with a cold mixture of isopropanol/n-heptane (1:4 v/v).

  • Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

  • Yield and Quality Check: Determine the yield and assess the purity by HPLC and chiral HPLC. If the desired purity is not achieved, a second recrystallization may be necessary.

Analytical Characterization

A comprehensive analytical characterization is crucial to ensure the quality of the synthesized this compound for preclinical studies.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White to off-white solid
CAS Number 1052209-96-7

Analytical Methods:

Analytical TechniquePurposeAcceptance Criteria
¹H NMR, ¹³C NMR Structural confirmation and identificationConforms to the expected structure
Mass Spectrometry (MS) Molecular weight confirmation[M+H]⁺ or [M+Na]⁺ corresponds to the calculated mass
High-Performance Liquid Chromatography (HPLC) Purity assessment≥ 98% (area %)
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric excess (e.e.) determination≥ 99% e.e.
Melting Point Physical property characterizationConsistent with literature values
Residual Solvent Analysis (GC-HS) Quantification of residual solventsWithin ICH limits

Chiral HPLC Method Development:

The determination of enantiomeric excess is a critical quality attribute. A validated chiral HPLC method is essential.

Chiral_HPLC_Method_Development cluster_0 Column Selection cluster_1 Mobile Phase Optimization cluster_2 Method Validation A Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) B Test different mobile phase compositions (e.g., hexane/isopropanol, hexane/ethanol) A->B C Optimize modifier concentration (e.g., trifluoroacetic acid for acidic compounds) B->C D Validate for specificity, linearity, accuracy, precision, and robustness C->D

Caption: Chiral HPLC method development workflow.

A suitable starting point for chiral method development would be to screen polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel® OD-H or Chiralpak® AD-H with a mobile phase consisting of n-hexane and isopropanol.[3][4]

Safety and Process Considerations for Scale-up

Scaling up a chemical synthesis requires careful consideration of safety and process parameters to ensure a controlled and reproducible manufacturing process.

Safety Precautions:

  • Reagent Handling: Chloroacetyl chloride is corrosive and lachrymatory. Sodium hydride is a flammable solid and reacts violently with water. All handling of these reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Reaction Monitoring: The acylation and cyclization reactions are exothermic. Careful monitoring of the internal temperature and controlled addition of reagents are crucial to prevent thermal runaways.

  • Quenching: The quenching of sodium hydride is highly exothermic and generates flammable hydrogen gas. This step must be performed slowly and with extreme caution in a well-ventilated area, away from ignition sources.

Process Optimization and Control:

  • In-Process Controls (IPCs): Regular monitoring of the reaction progress by TLC or HPLC is essential to determine the reaction endpoint and minimize the formation of impurities.

  • Crystallization: The crystallization process should be optimized to ensure high yield and purity. Key parameters to control include the solvent system, cooling rate, and agitation. Seeding with a small amount of pure product can improve crystal size and morphology.[6][7][8][9]

  • Documentation: All steps of the synthesis, including reagent quantities, reaction conditions, and analytical results, should be meticulously documented to ensure traceability and reproducibility, which is a requirement for preclinical and cGMP manufacturing.[10][11]

Conclusion

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound for preclinical studies. By following the described procedures for synthesis, purification, and analysis, researchers and drug development professionals can confidently produce this key chiral intermediate with the high quality required for further development. The emphasis on safety, in-process controls, and robust analytical characterization ensures a reliable and reproducible process, paving the way for successful preclinical evaluation of drug candidates derived from this valuable building block.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). National Institutes of Health. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Figshare. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. [Link]

  • (Open Access) Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution (2022). SciSpace. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Institutes of Health. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (2022). National Institutes of Health. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health. [Link]

  • Representative morpholine ring formation reactions. ResearchGate. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Special Issue: Development of Asymmetric Synthesis. (2020). SciSpace. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). PubMed Central. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Development of an Asymmetric Synthesis of a Chiral Quaternary FLAP Inhibitor. (2025). ResearchGate. [Link]

  • of the general methodologies for morpholine ring formation. ResearchGate. [Link]

  • 165 enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. Unknown Source. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). MDPI. [Link]

  • Asymmetric synthesis for process research. (1999). PubMed. [Link]

  • Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. (2021). ACS Publications. [Link]

  • Recent advances in the field of chiral crystallization. (2022). PubMed. [Link]

  • Chiral Drug Separation. Unknown Source. [Link]

  • Asymmetric catalysis in complex target synthesis. (2001). PNAS. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2018). National Institutes of Health. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Unknown Source. [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. (2018). National Institutes of Health. [Link]

  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (2015). National Institutes of Health. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Chiral Separation by Crystallization. (2025). Crystal Pharmatech. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2013). National Institutes of Health. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). RSC Publishing. [Link]

  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. (2023). Bohrium. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5S)-5-Phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5S)-5-phenylmorpholin-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common challenges encountered during synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis of this compound

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry is crucial for the biological activity of the final products. The most common and direct synthetic route involves the cyclization of a derivative of (S)-2-amino-1-phenylethanol. This guide will focus on a representative two-step synthesis and the potential issues that can arise.

Overall Reaction Scheme:

Reaction_Scheme S_Amino_Alcohol (S)-2-amino-1-phenylethanol Intermediate N-((S)-2-hydroxy-1-phenylethyl)acetamide S_Amino_Alcohol->Intermediate Step 1: Acetylation (e.g., Acetic anhydride, base) Product This compound Intermediate->Product Step 2: Intramolecular Cyclization (e.g., Acid or base catalysis)

Caption: A typical two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material for this synthesis?

The optical purity of your starting material, (S)-2-amino-1-phenylethanol, is paramount. Any racemic impurity in the starting material will be carried through the synthesis, resulting in a lower enantiomeric excess (e.e.) of the final product, this compound. It is crucial to source high-purity (S)-2-amino-1-phenylethanol or to perform a chiral resolution if the purity is in doubt.

Q2: Which acetylating agent is best for the first step?

Acetic anhydride is a common and effective choice for the acetylation of the amino group. Other reagents like acetyl chloride can also be used. The choice may depend on the scale of your reaction and the desired workup procedure. Acetic anhydride is often preferred for its ease of handling and the formation of acetic acid as a byproduct, which can be easily removed.

Q3: What are the common methods for the cyclization step?

The intramolecular cyclization of the intermediate, N-((S)-2-hydroxy-1-phenylethyl)acetamide, can be achieved under either acidic or basic conditions.

  • Acid-catalyzed cyclization: Strong acids like sulfuric acid or p-toluenesulfonic acid can be used to protonate the hydroxyl group, making it a good leaving group for intramolecular nucleophilic attack by the amide oxygen.

  • Base-catalyzed cyclization: A strong base, such as sodium hydride, can be used to deprotonate the hydroxyl group, forming an alkoxide that then attacks the amide carbonyl.

The choice between acidic and basic conditions will depend on the stability of your intermediate and potential side reactions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can track the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is essential for determining the conversion and the enantiomeric excess of the final product.

Q5: What are the typical yields for this synthesis?

Yields can vary significantly depending on the specific conditions and scale of the reaction. With careful optimization, yields for the two-step process can be in the range of 60-80%. However, without optimization, yields may be considerably lower.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Acetylation Step
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete conversion of the starting amino alcohol.1. Insufficient amount of acetylating agent. 2. Inadequate base to neutralize the acid byproduct. 3. Reaction temperature too low.1. Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is present. 3. Perform the reaction at room temperature or slightly elevated temperatures (40-50 °C) if necessary, while monitoring for side reactions.
Formation of multiple spots on TLC.1. O-acetylation of the hydroxyl group. 2. Di-acetylation (on both nitrogen and oxygen).1. Add the acetylating agent slowly at a lower temperature (0-5 °C) to favor N-acetylation. 2. Use milder acetylating conditions or a more selective acetylating agent.
Problem 2: Low Yield or No Reaction in the Cyclization Step
Symptom Possible Cause(s) Suggested Solution(s)
No formation of the desired product.1. Incorrect choice of catalyst (acid or base). 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction mixture (for base-catalyzed cyclization).1. Experiment with both acidic (e.g., H₂SO₄, p-TsOH) and basic (e.g., NaH) conditions to find the optimal catalyst. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. 3. Ensure all reagents and solvents are anhydrous when using strong bases like NaH.
Formation of a complex mixture of byproducts.1. Decomposition of the starting material or product under harsh conditions. 2. Intermolecular side reactions.1. Use a milder catalyst or lower the reaction temperature. 2. Perform the reaction at a higher dilution to favor the intramolecular cyclization.
Problem 3: Low Enantiomeric Excess (e.e.) of the Final Product
Symptom Possible Cause(s) Suggested Solution(s)
The final product shows a significant amount of the (R)-enantiomer.1. Racemic or low e.e. of the starting (S)-2-amino-1-phenylethanol. 2. Racemization during the reaction.1. Verify the enantiomeric purity of the starting material using chiral HPLC. 2. Avoid harsh reaction conditions (high temperatures or very strong acids/bases for prolonged periods) that could lead to racemization at the chiral center.
Problem 4: Difficulty in Product Purification
Symptom Possible Cause(s) Suggested Solution(s)
The product is difficult to crystallize or purify by column chromatography.1. Presence of unreacted starting materials or byproducts with similar polarity. 2. The product is an oil.1. Optimize the reaction to achieve full conversion. 2. For column chromatography, test different solvent systems to achieve better separation. 3. If the product is an oil, try to form a crystalline salt for purification. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

The following are representative experimental protocols. Note: These are starting points and may require optimization for your specific setup and scale.

Protocol 1: Acetylation of (S)-2-amino-1-phenylethanol

Acetylation_Workflow cluster_reactants Reactants cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Workup Amino_Alcohol (S)-2-amino-1-phenylethanol Stir Stir at 0 °C to RT for 2-4h Amino_Alcohol->Stir Solvent_Base DCM, Triethylamine Solvent_Base->Stir Acetic_Anhydride Acetic Anhydride (1.1 eq) Acetic_Anhydride->Stir Slowly add Wash Wash with H₂O, NaHCO₃, brine Stir->Wash Dry_Concentrate Dry (Na₂SO₄), Concentrate Wash->Dry_Concentrate Intermediate_Product Intermediate_Product Dry_Concentrate->Intermediate_Product Yields N-((S)-2-hydroxy- 1-phenylethyl)acetamide

Caption: Workflow for the acetylation step.

Step-by-Step Methodology:

  • Dissolve (S)-2-amino-1-phenylethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-((S)-2-hydroxy-1-phenylethyl)acetamide.

Protocol 2: Acid-Catalyzed Cyclization

Cyclization_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Intermediate N-((S)-2-hydroxy-1-phenylethyl)acetamide Heat Heat at 80-100 °C for 4-6h Intermediate->Heat Acid Concentrated H₂SO₄ (catalytic) Acid->Heat Add slowly at 0 °C Cool_Neutralize Cool to RT, Neutralize with base Heat->Cool_Neutralize Extract Extract with Ethyl Acetate Cool_Neutralize->Extract Purify Purify by column chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Yields this compound

Caption: Workflow for the acid-catalyzed cyclization step.

Step-by-Step Methodology:

  • To the crude N-((S)-2-hydroxy-1-phenylethyl)acetamide, add a catalytic amount of concentrated sulfuric acid at 0 °C.

  • Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary Table

The following table provides a hypothetical comparison of different cyclization conditions to illustrate how data can be presented. Actual results will vary.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)e.e. (%)
1H₂SO₄ (cat.)Toluene11066598
2p-TsOH (cat.)Toluene11086099
3NaH (1.2 eq)THF6547599
4H₂SO₄ (cat.)Neat10047097

This guide provides a framework for approaching the synthesis of this compound. Remember that careful planning, execution, and monitoring are key to achieving high yields and purity. For further assistance, please consult the references below or contact our technical support team.

References

  • General methods for the synthesis of morpholines and related heterocycles can be found in various organic chemistry textbooks and review articles. While a specific citation for the direct synthesis of this compound is not readily available in the provided search results, the principles outlined are based on well-established reactions such as N-acetylation and intramolecular cyclization of amino alcohols. For analogous transformations, please refer to literature on the synthesis of substituted morpholines.
  • For insights into related enantioselective syntheses, the work on 5-phenylmorphans can be instructive, although the specific target molecule differs: Mahgoub, A., et al. (2021). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. [Link]

  • For general reviews on morpholine synthesis: Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. This and similar reviews provide a broad overview of synthetic strategies for the morpholine core structure.

Troubleshooting diastereoselectivity in phenylmorpholinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylmorpholinone Synthesis

Welcome to the technical support center for troubleshooting diastereoselectivity in phenylmorpholinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, we will delve into the nuanced interplay of factors that govern the stereochemical outcome of these reactions and provide actionable strategies to optimize your experiments for the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of diastereoselectivity in phenylmorpholinone synthesis?

The diastereoselectivity in phenylmorpholinone synthesis is primarily governed by the method of cyclization and the nature of the starting materials. Key factors include the inherent chirality of the substrates (substrate-controlled selectivity), the choice of catalysts or chiral auxiliaries (reagent-controlled selectivity), and the reaction conditions, such as temperature, solvent, and reagent concentration.[1][2] The interplay of steric and electronic effects in the transition state of the ring-forming step is crucial in determining the final diastereomeric ratio.

Q2: How does temperature typically affect the diastereomeric ratio (d.r.)?

Lowering the reaction temperature often leads to higher diastereoselectivity.[1][3] This is because the transition state leading to the thermodynamically more stable diastereomer is favored at lower temperatures, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. Conversely, higher temperatures can provide enough energy to overcome these small energy barriers, leading to a mixture of products.[3]

Q3: Can the N-substituent on the precursor influence the stereochemical outcome?

Absolutely. The nature of the N-substituent plays a critical role in the conformational bias of the acyclic precursor and the transition state during cyclization. A bulky N-substituent can introduce significant steric hindrance, which can effectively shield one face of the molecule, leading to a higher preference for the formation of one diastereomer. This is a key aspect of substrate-controlled synthesis.

Q4: When should I consider a chiral auxiliary versus a chiral catalyst?

A chiral auxiliary is covalently bonded to the substrate and is typically used when you want to exert a strong stereodirecting effect based on steric hindrance. Chiral catalysts, on the other hand, create a chiral environment around the reactants, influencing the stereochemistry of the transition state without being incorporated into the product. The choice between them often depends on the specific reaction, the availability of appropriate auxiliaries or catalysts, and the ease of removal of the auxiliary post-reaction.

Troubleshooting Guide: Low Diastereoselectivity

This section provides a more in-depth guide to troubleshooting common issues encountered during phenylmorpholinone synthesis.

Issue 1: Poor Diastereomeric Ratio (d.r.)

Symptom: The synthesis results in a nearly 1:1 mixture of diastereomers, or a low d.r. that makes purification challenging and significantly reduces the yield of the desired isomer.

Possible Causes and Solutions:

  • Insufficient Steric or Electronic Differentiation in the Transition State: The transition states leading to the two diastereomers may be too close in energy.

  • Unfavorable Reaction Kinetics/Thermodynamics: The reaction conditions may favor the formation of both diastereomers.

  • Competing Reaction Pathways: A non-selective background reaction may be occurring alongside the desired diastereoselective pathway.[1]

Troubleshooting & Optimization Strategies

The reaction conditions are often the first and most accessible parameters to adjust.

  • Temperature: As a general rule, lowering the temperature can enhance diastereoselectivity.[1][3]

    • Protocol:

      • Set up parallel reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).

      • Allow the reactions to proceed for an appropriate amount of time, ensuring they reach completion.

      • Analyze the d.r. of each reaction mixture by ¹H NMR or chiral HPLC.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the stability of intermediates.[4]

    • Protocol:

      • Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).

      • Run the reaction in each solvent under identical temperature and concentration conditions.

      • Determine the d.r. for each solvent to identify the optimal choice.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature -78 °C0 °C25 °CHigher d.r. at lower temperatures
Solvent Toluene (non-polar)THF (polar aprotic)Acetonitrile (polar aprotic)d.r. can vary significantly with solvent polarity

The structure of your starting materials can have a profound impact on stereoselectivity.[2]

  • N-Substituent: Introducing a bulkier N-substituent can create a more pronounced steric bias.

    • Protocol:

      • Synthesize precursors with different N-substituents (e.g., benzyl, trityl, or a bulky silyl group).

      • Perform the cyclization reaction under optimized conditions for each substrate.

      • Compare the d.r. to assess the impact of the N-substituent's steric bulk.

  • Protecting Groups: If other functional groups are present, altering their protecting groups can change the substrate's conformation and, consequently, the diastereoselectivity.[1]

When substrate control is insufficient, reagent-based strategies can be employed.

  • Lewis Acids: Lewis acids can coordinate to heteroatoms in the substrate, locking it into a specific conformation and increasing the facial selectivity of the reaction.

    • Protocol:

      • Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).

      • Start with catalytic amounts and, if necessary, move to stoichiometric amounts.

      • Carefully control the temperature, as Lewis acid-catalyzed reactions can be highly exothermic.

  • Chiral Catalysts: For asymmetric synthesis, a chiral catalyst can create a chiral environment that favors the formation of one diastereomer.

    • Protocol:

      • If applicable to your synthetic route, screen a library of chiral ligands for your metal catalyst.

      • Consider using well-established chiral catalysts for similar transformations.

Visualizing the Process

General Reaction Scheme

G cluster_0 Starting Materials cluster_1 Cyclization cluster_2 Products Amino alcohol Amino alcohol Reaction Conditions Reaction Conditions Amino alcohol->Reaction Conditions Phenyl-containing electrophile Phenyl-containing electrophile Phenyl-containing electrophile->Reaction Conditions Diastereomer A Diastereomer A Reaction Conditions->Diastereomer A Diastereomer B Diastereomer B Reaction Conditions->Diastereomer B

Caption: General synthesis of phenylmorpholinones.

Troubleshooting Workflow

G start Low d.r. Observed cond1 Adjust Reaction Conditions? start->cond1 proc1 Screen Temperature & Solvent cond1->proc1 Yes proc2 Modify Substrate (N-substituent, Protecting Groups) cond1->proc2 No cond2 d.r. Improved? proc1->cond2 cond2->proc2 No end Optimized d.r. cond2->end Yes cond3 d.r. Improved? proc2->cond3 proc3 Introduce Catalysts (Lewis Acids, Chiral Catalysts) cond3->proc3 No cond3->end Yes proc3->end

Caption: Workflow for troubleshooting low diastereoselectivity.

Conceptual Transition States

G Start Acyclic Precursor TS1 Transition State 1 (Lower Energy) Start->TS1 ΔG‡₁ TS2 Transition State 2 (Higher Energy) Start->TS2 ΔG‡₂ P1 Diastereomer A (Major) TS1->P1 P2 Diastereomer B (Minor) TS2->P2 Note ΔG‡₁ < ΔG‡₂ leads to higher d.r.

Caption: Energy profile of diastereoselective reactions.

References

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • ResearchGate. (2025). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? | Request PDF. ResearchGate. [Link]

  • Tang, W. (2015). Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. PubMed. [Link]

  • MDPI. (2017). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. [Link]

Sources

Optimization of reaction conditions for (5S)-5-phenylmorpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5S)-5-phenylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and optimized synthesis. My aim is to combine established chemical principles with practical, field-tested insights to address the specific challenges you may encounter.

Introduction to the Synthesis

This compound is a valuable chiral building block in medicinal chemistry. Its synthesis requires careful control of stereochemistry and reaction conditions to achieve high yield and enantiopurity. The most common and reliable method involves a two-step process starting from the commercially available (S)-phenylglycinol:

  • N-acylation: The amino group of (S)-phenylglycinol is acylated with chloroacetyl chloride to form the intermediate, (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the morpholin-3-one ring.

This guide will focus on optimizing this specific synthetic route.

Visualizing the Workflow

To provide a clear overview, the following diagram illustrates the key stages of the synthesis and potential areas for troubleshooting.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification & Analysis start_mat (S)-Phenylglycinol Chloroacetyl Chloride Base (e.g., Triethylamine) step1 Formation of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide start_mat->step1 Reaction Conditions: - Aprotic Solvent (e.g., DCM) - Low Temperature (0 °C to rt) step2 Formation of this compound step1->step2 Reaction Conditions: - Strong Base (e.g., NaH, K2CO3) - Anhydrous Solvent (e.g., THF, DMF) purification Column Chromatography Recrystallization step2->purification Crude Product analysis NMR, Chiral HPLC, Mass Spec purification->analysis Purified Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My overall yield of this compound is consistently low. What are the likely causes?

Answer:

Low yields can be attributed to several factors throughout the two-step synthesis. Let's break down the possibilities:

  • Incomplete N-Acylation (Step 1):

    • Cause: Insufficiently reactive chloroacetyl chloride due to hydrolysis from moisture. The reaction may also be sluggish if the temperature is too low.

    • Solution: Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). While the reaction is typically started at 0 °C to control the initial exotherm, allowing it to warm to room temperature can drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the (S)-phenylglycinol spot is consumed.

  • Side Reactions During N-Acylation:

    • Cause: Over-acylation on both the amine and hydroxyl groups of (S)-phenylglycinol can occur if excess chloroacetyl chloride is used or if the reaction temperature is too high.

    • Solution: Use a stoichiometric amount of chloroacetyl chloride (typically 1.0-1.1 equivalents). Add the chloroacetyl chloride dropwise at 0 °C to maintain control over the reaction temperature.

  • Inefficient Cyclization (Step 2):

    • Cause: The base used for the intramolecular Williamson ether synthesis may not be strong enough to fully deprotonate the hydroxyl group. The presence of water can also quench the base and inhibit the reaction.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous aprotic solvent like THF or DMF. Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture.

  • Product Degradation:

    • Cause: Prolonged exposure to strong base or high temperatures during cyclization can lead to decomposition of the product.

    • Solution: Perform the cyclization at the lowest effective temperature. For example, when using NaH, the reaction can often be run at room temperature. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

  • Losses During Work-up and Purification:

    • Cause: this compound has some water solubility, which can lead to losses during aqueous work-up. Improper selection of chromatography conditions can also result in poor recovery.

    • Solution: When performing an aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Use a suitable solvent system for extraction, such as dichloromethane or ethyl acetate. For column chromatography, a gradient elution of ethyl acetate in hexanes is typically effective.

Question 2: I am observing a significant amount of a side product with a similar polarity to my desired product. What could it be and how can I avoid it?

Answer:

A common side product in this synthesis is the dimer, a 1,4-disubstituted piperazine-2,5-dione, formed from the intermolecular reaction of two molecules of the N-chloroacetylated intermediate.

  • Cause of Dimer Formation: Intermolecular reaction competes with the desired intramolecular cyclization. This is more likely to occur at higher concentrations.

  • How to Avoid It:

    • High Dilution: The key to favoring intramolecular reactions over intermolecular ones is to use high dilution conditions during the cyclization step. This reduces the probability of two molecules of the intermediate encountering each other. A typical concentration would be in the range of 0.01-0.05 M.

    • Slow Addition: Adding the N-chloroacetylated intermediate slowly to a suspension of the base in the reaction solvent can also help maintain a low instantaneous concentration of the intermediate, further promoting intramolecular cyclization.

Side_Reaction cluster_main Reaction Pathways Intermediate (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide Intramolecular Intramolecular Cyclization (Desired) Intermediate->Intramolecular High Dilution Intermolecular Intermolecular Dimerization (Side Reaction) Intermediate->Intermolecular High Concentration Product This compound Intramolecular->Product Dimer Piperazine-2,5-dione Dimer Intermolecular->Dimer

Caption: Competing intramolecular and intermolecular reactions.

Question 3: My final product shows low enantiomeric excess (ee). What could be the cause?

Answer:

Low enantiomeric excess is a critical issue for chiral molecules. Here are the potential sources of racemization:

  • Starting Material Purity:

    • Cause: The enantiomeric purity of the starting (S)-phenylglycinol may be lower than specified.

    • Solution: Always verify the enantiomeric purity of your starting material using a suitable analytical method, such as chiral HPLC, before starting the synthesis.

  • Racemization During Reaction:

    • Cause: While the reaction conditions for N-acylation and intramolecular Williamson ether synthesis are generally not prone to racemization at the chiral center, harsh conditions could potentially lead to some loss of stereochemical integrity. The alpha-proton to the phenyl group is not acidic enough to be easily deprotonated under these conditions.

    • Solution: Stick to mild reaction conditions. Avoid excessively high temperatures or prolonged reaction times, especially in the presence of a strong base.

  • Purification-Induced Racemization:

    • Cause: While uncommon for this molecule, some chiral compounds can racemize on silica gel.

    • Solution: If you suspect this is an issue, you can try using a different stationary phase for chromatography (e.g., alumina) or rely on recrystallization for purification, which can also enhance enantiomeric purity.

Question 4: How do I confirm the structure and purity of my final product?

Answer:

A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: These will confirm the chemical structure of this compound. You should see characteristic peaks for the phenyl group, the morpholinone ring protons, and the chiral center proton.

  • Mass Spectrometry: This will confirm the molecular weight of your product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is crucial for determining the enantiomeric excess of your product. You will need a chiral stationary phase column. A common choice would be a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). You would inject your sample and compare the peak areas of the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [([S] - [R]) / ([S] + [R])] * 100.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the cyclization step?

A1: Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the reaction forward. Potassium carbonate (K2CO3) is a milder and safer alternative that can also be effective, although it may require heating. The choice may depend on the scale of your reaction and your laboratory's safety protocols.

Q2: What solvent should I use for each step?

A2: For the N-acylation step, a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. For the intramolecular cyclization, a polar aprotic solvent such as anhydrous THF or dimethylformamide (DMF) is preferred to dissolve the intermediate and facilitate the SN2 reaction.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method. For the N-acylation, you will see the consumption of the (S)-phenylglycinol spot and the appearance of a new, less polar spot for the N-acylated intermediate. For the cyclization, the intermediate spot will be replaced by the final product spot, which is typically of similar or slightly higher polarity. Use a suitable stain, such as potassium permanganate, to visualize the spots.

Q4: My N-acylated intermediate is difficult to purify. Can I use it crude in the next step?

A4: Yes, in many cases, the crude N-acylated intermediate can be used directly in the cyclization step after a simple aqueous work-up to remove the base and any water-soluble byproducts. This can improve the overall efficiency of the synthesis. However, if you are experiencing issues with the cyclization, purifying the intermediate by column chromatography may be necessary.

Q5: What are the typical storage conditions for this compound?

A5: this compound is a stable solid. It should be stored in a well-sealed container at room temperature, away from moisture.

Experimental Protocols

Step 1: Synthesis of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
  • To a solution of (S)-phenylglycinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of crude (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis shows complete conversion.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

ParameterRecommended Condition
N-Acylation
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0 °C to room temperature
Reaction Time2-4 hours
Cyclization
SolventAnhydrous Tetrahydrofuran (THF)
BaseSodium Hydride (NaH)
TemperatureRoom temperature
Reaction Time4-6 hours
Purification Column chromatography or recrystallization
Analysis NMR, Mass Spectrometry, Chiral HPLC

References

  • Williamson Ether Synthesis: For a detailed explanation of the mechanism. [1][2][3]

  • Synthesis of Morpholines from Amino Alcohols: Provides context for the general synthetic strategy. [4][5]

  • Chiral HPLC Analysis: A guide to the principles of chiral separations. [6]

  • Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams: Demonstrates the utility of phenylglycinol as a chiral starting material. [7]

  • Base-Assisted Cyclization of N-Chloroacetyl Derivatives: Discusses the cyclization of related compounds. [8][9]

  • Synthesis of N-aryl glycines by rearrangement of 2-chloro-N-aryl acetamides: Provides insights into reactions of N-chloroacetyl compounds. [10]

Sources

Identifying and removing impurities from (5S)-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5S)-5-phenylmorpholin-3-one

A Guide to Impurity Identification and Remediation for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and remove impurities encountered during and after the synthesis of this valuable chiral intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect in my crude this compound sample?

The purity profile of your this compound is intrinsically linked to its synthetic route and subsequent handling. Impurities can be broadly categorized into organic, inorganic, and residual solvents.[1] Organic impurities are of primary concern and typically arise from three main sources: unreacted starting materials, by-products from side reactions, and degradation of the final product.[2][3]

Common Organic Impurities Include:

  • Starting Materials: Depending on the synthetic pathway, residual amounts of precursors like (S)-phenylalaninol or N-substituted derivatives may be present.

  • Diastereomers: If the synthesis involves the creation of another chiral center without perfect stereocontrol, diastereomeric impurities such as the (5S, X_R/S_)-diastereomer could be formed.

  • Ring-Opened By-products: Hydrolysis of the lactam (amide) bond in the morpholinone ring can lead to the formation of the corresponding amino acid derivative. This is a common degradation pathway, especially under acidic or basic conditions.[4][5]

  • Oxidation Products: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidized species.

  • By-products from Reagents: Side reactions involving reagents used in the synthesis, such as chloroacetyl chloride or other activating agents, can introduce related impurities.[6]

To proactively identify potential degradation products, it is highly recommended to perform forced degradation studies .[4][5][7][8] These studies intentionally expose the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidation, light) to predict the degradation pathways and generate potential degradants for analytical method development.[4][7][8][9]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-pronged analytical approach is essential for robust impurity profiling. No single technique can provide all the necessary information, so a combination of chromatographic and spectroscopic methods is standard practice.[2][10][11]

Recommended Analytical Workflow:

  • Initial Purity Assessment & Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[1][2] A well-developed reverse-phase HPLC method can effectively separate the main compound from most impurities.

  • Identification & Structural Elucidation (LC-MS, NMR): For unknown peaks detected by HPLC, hyphenated techniques are invaluable.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of impurities as they elute from the HPLC column, offering crucial clues to their identity.[1][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.[1][10] 2D NMR experiments can further clarify complex structures.

  • Volatile Impurities & Residual Solvents (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying volatile organic compounds, such as residual solvents from the synthesis or purification steps.[1][2]

Workflow for Impurity Identification & Analysis

G cluster_0 Impurity Detection & Quantification cluster_1 Impurity Identification cluster_2 Decision & Action Crude_Sample Crude this compound HPLC HPLC Analysis (Purity Assessment) Crude_Sample->HPLC GCMS GC-MS Analysis (Residual Solvents) Crude_Sample->GCMS LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS Isolate Isolate Impurity (Prep-HPLC/Column) HPLC->Isolate Unknown Peak > Threshold Decision Purity Acceptable? HPLC->Decision NMR NMR Spectroscopy (Structure Elucidation) Isolate->NMR Purify Proceed to Purification Decision->Purify No Final Final Product Decision->Final Yes Purify->Crude_Sample Re-process

Caption: General workflow for impurity detection, identification, and resolution.

Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on your specific impurity profile.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like morpholinones.[13][14]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase improves peak shape for amine-containing compounds by suppressing silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minutesA broad gradient is effective for screening a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard of known purity in the same diluent.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and run the gradient method.

  • Data Interpretation: Integrate all peaks and calculate the area percent purity. Use the known standard to confirm the retention time of the main peak.

Q3: My sample purity is below 95%. What is the most effective way to purify it?

The choice of purification method depends on the nature of the impurities and the scale of your experiment. Recrystallization is often the most efficient method for removing minor impurities from a solid compound, while column chromatography is more suitable for complex mixtures or removing impurities with similar polarity to the product.[15][16][17]

Decision Tree for Purification Method Selection

G start Crude Product Purity < 95% check_solid Is the product a solid at RT? start->check_solid check_impurities Are impurities significantly different in polarity (HPLC/TLC)? check_solid->check_impurities Yes chromatography Perform Flash Column Chromatography check_solid->chromatography No (Oil) recrystallize Perform Recrystallization check_impurities->recrystallize Yes check_impurities->chromatography No oiling_out Product 'oiling out'? recrystallize->oiling_out final_product Pure Product (Verify by HPLC) chromatography->final_product re_dissolve Re-dissolve in min. hot solvent, cool slower, scratch flask oiling_out->re_dissolve Yes oiling_out->final_product No re_dissolve->final_product

Caption: A decision guide for selecting an appropriate purification technique.

Experimental Protocol: Recrystallization

Recrystallization purifies compounds by leveraging differences in solubility between the desired product and impurities in a specific solvent at varying temperatures.[18] The ideal solvent should dissolve the compound well when hot but poorly when cold.

1. Solvent Selection:

  • Initial Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room temperature and upon heating.

  • Promising Solvents: Ethanol or isopropanol are often good starting points for moderately polar molecules. A binary solvent system like ethyl acetate/hexane can also be effective.[16]

2. Recrystallization Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excessive amount, which would reduce the final yield.[18]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a quick gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

3. Purity Assessment:

  • Analyze the purified product by HPLC to confirm the removal of impurities.

  • Measure the melting point; a sharp melting point range indicates high purity.[18]

Experimental Protocol: Flash Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[15]

1. TLC Analysis & Solvent System Selection:

  • First, use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • The ideal eluent system will show the desired compound with a Retention Factor (Rf) of approximately 0.3-0.4, with good separation from all impurity spots.

2. Column Packing & Loading:

  • Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed without air bubbles.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, the "dry loading" method is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a stain.

4. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the final purity using HPLC analysis.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • ACS Publications. (2021, May 6). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • IJRPS. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Preprints.org. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]

  • MPG.PuRe. SUPPORTING INFORMATION. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • PMC. Coupling of a New, Active Morphine Derivative to Sepharose for Affinity Chromatography. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • NIH. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). [Link]

  • gsrs. FENMETRAMIDE. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

  • PubMed. (2015, May 10). Fingerprinting of morphine using chromatographic purity profiling and multivariate data analysis. [Link]

  • ResearchGate. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

  • Wiley Online Library. (2019, May 8). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different varieties of Piper betle L. leaf extracts. [Link]

  • MDPI. (2023, May 14). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Hindawi. (2021, June 26). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

  • PubMed. Determination of five components in Ixeris sonchifolia by high performance liquid chromatography. [Link]

  • PubMed. Coupling of a new, active morphine derivative to sepharose for affinity chromatography. [Link]

  • Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]

  • ResearchGate. (2025, August 6). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

Sources

Technical Support Center: Chiral Separation of 5-Phenylmorpholin-3-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for resolving the enantiomers of 5-phenylmorpholin-3-one. This molecule, with its phenyl ring, lactam structure, and secondary amine, presents a unique set of challenges that require a systematic and well-understood approach to achieve baseline separation. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending fundamental chromatographic principles with field-proven expertise.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section addresses the most frequent and frustrating issues encountered during method development for 5-phenylmorpholin-3-one. Each issue is presented in a question-and-answer format, detailing the cause and providing a logical, step-by-step solution.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My chromatogram shows a single, broad peak or two barely separated bumps for the 5-phenylmorpholin-3-one enantiomers. Where do I start?

A: This is the most common challenge and points to a fundamental mismatch between the analyte and the chromatographic system. The key is to systematically evaluate the three pillars of chiral separation: the chiral stationary phase (CSP), the mobile phase, and the temperature.[1]

Causality & Solution Pathway:

  • Inadequate Chiral Stationary Phase (CSP): The primary driver of separation is the differential interaction between each enantiomer and the CSP. 5-phenylmorpholin-3-one has multiple points of interaction (π-π stacking from the phenyl ring, hydrogen bonding potential from the N-H and C=O groups). Polysaccharide-based CSPs are the most versatile and successful class for a wide range of chiral compounds.[2]

    • Action: If you haven't already, screen a set of polysaccharide-based columns. An effective initial screen includes columns with complementary characteristics.

    • Recommendation: Start with Chiralpak® IA (amylose-based) and Chiralcel® OD (cellulose-based). These often show different selectivities. If these fail, expand to Chiralpak® IB and IC.

  • Suboptimal Mobile Phase Composition: In normal-phase (NP) HPLC, the alcohol modifier (e.g., ethanol, isopropanol) is not just for elution strength; it actively competes with the analyte for polar interaction sites on the CSP. The type and concentration of this modifier are critical.

    • Action: Vary the alcohol modifier and its concentration. Isopropanol (IPA) is a stronger hydrogen bond acceptor and donor than ethanol (EtOH) and can significantly alter selectivity.

    • Protocol: Test mobile phases such as Hexane/EtOH (90/10, v/v) and Hexane/IPA (90/10, v/v). If retention is too long, increase the alcohol percentage to 20%. Conversely, if retention is too short and peaks are unresolved near the void volume, decrease it to 5%.

  • Thermodynamic Effects (Temperature): Chiral recognition is a thermodynamic process (ΔΔG = -RTlnα). Temperature directly influences the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.

    • Action: Systematically evaluate the effect of column temperature. Lower temperatures generally enhance the stability of the diastereomeric complexes, leading to better resolution, though this is not a universal rule.[3][4]

    • Protocol: Once you have identified a promising CSP/mobile phase combination that shows even a hint of separation, test it at different temperatures (e.g., 15°C, 25°C, and 40°C).

Visual Workflow: Troubleshooting Poor Resolution

The following diagram outlines a logical workflow for addressing poor enantiomeric resolution.

G start Start: Poor Resolution (Rs < 1.5) csp_screen Screen CSPs (e.g., IA, OD, IB, IC) start->csp_screen mp_screen Screen Mobile Phases (Hex/EtOH, Hex/IPA) csp_screen->mp_screen eval1 Partial Separation? mp_screen->eval1 temp_opt Optimize Temperature (e.g., 15°C, 25°C, 40°C) eval1->temp_opt Yes fail Consider Alternative: SFC or different CSP class eval1->fail No additive_opt Optimize Additive (See Peak Tailing Guide) temp_opt->additive_opt flow_opt Optimize Flow Rate (e.g., 0.5, 1.0 mL/min) additive_opt->flow_opt eval2 Resolution > 1.5? flow_opt->eval2 eval2->temp_opt No, re-optimize success Success: Baseline Separation eval2->success Yes

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Excessive Peak Tailing (Asymmetry Factor > 1.5)

Q: I can see two distinct peaks, but they are highly asymmetrical with significant tailing. This is compromising my integration and quantification. What is the cause?

A: Peak tailing for a basic compound like 5-phenylmorpholin-3-one is almost always caused by secondary ionic interactions between the molecule's secondary amine (a basic site) and residual acidic silanol groups on the silica gel support of the CSP.[5] These strong, non-specific interactions delay a portion of the analyte molecules, causing them to elute slowly and create a "tail". Column overload can also be a cause.[6][7]

Causality & Solution Pathway:

  • Secondary Silanol Interactions: This is the most probable cause. The solution is to add a small amount of a basic additive to the mobile phase. This additive acts as a competitive agent, binding to the active silanol sites and preventing the analyte from interacting with them.[8]

    • Action: Add a basic modifier to your mobile phase.

    • Recommended Additives: Start with 0.1% Diethylamine (DEA) or Triethylamine (TEA). In some cases, stronger or different bases like Ethylenediamine (EDA) may be required, but DEA is a standard starting point.

    • Protocol: Prepare your mobile phase (e.g., 90:10 Hexane/IPA) and add DEA to a final concentration of 0.1% (v/v). Ensure the column is well-equilibrated with this new mobile phase before injecting your sample. You should see an immediate improvement in peak shape.

  • Column Overload: Chiral stationary phases have a lower sample capacity compared to achiral phases. Injecting too much mass on-column can saturate the specific chiral binding sites, leading to peak distortion that often manifests as tailing on cyclodextrin or polysaccharide phases.[7]

    • Action: Reduce the sample concentration or injection volume.

    • Protocol: Perform a dilution series. If your current concentration is 1 mg/mL, prepare standards at 0.5 mg/mL and 0.1 mg/mL. Inject the same volume and observe the peak shape. If tailing decreases significantly with dilution, you were overloading the column.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is the best starting point for 5-phenylmorpholin-3-one, and why?

A1: For a molecule with both a π-basic aromatic ring and hydrogen bonding sites, the polysaccharide-derived CSPs are overwhelmingly the best place to start. Specifically, Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent primary screening columns.

  • Mechanism: The chiral recognition mechanism relies on forming a transient diastereomeric complex through multiple simultaneous interactions (the "three-point interaction" model).[9] For 5-phenylmorpholin-3-one, these interactions likely include:

    • π-π stacking: Between the analyte's phenyl group and the phenyl groups on the CSP.

    • Hydrogen Bonding: The N-H and C=O groups of the morpholinone ring can interact with the carbamate groups on the CSP.

    • Dipole-Dipole Interactions: From the polar groups in both the analyte and the CSP.

    • Steric Inclusion: The analyte fits into a chiral groove or cavity on the polysaccharide polymer backbone.

The subtle differences in how the R- and S-enantiomers can simultaneously engage in these interactions lead to differences in binding energy and, consequently, chromatographic retention time.

Visual Diagram: Chiral Recognition Principle

G Successful chiral recognition requires at least three simultaneous points of interaction, with at least one being stereochemically dependent. cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomer Analyte (Enantiomer) CSP_Site1 Interaction Site A (e.g., π-acceptor) CSP_Site2 Interaction Site B (e.g., H-bond donor) CSP_Site3 Interaction Site C (Steric pocket) Analyte_Site1 Interaction Site A' (e.g., π-donor) Analyte_Site1->CSP_Site1 π-π Interaction Analyte_Site2 Interaction Site B' (e.g., H-bond acceptor) Analyte_Site2->CSP_Site2 Hydrogen Bond Analyte_Site3 Interaction Site C' (Bulky group) Analyte_Site3->CSP_Site3 Steric Hindrance

Sources

How to resolve poor peak shape in HPLC analysis of (5S)-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of (5S)-5-phenylmorpholin-3-one

Welcome to the technical support guide for resolving poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource is designed for researchers, chromatographers, and drug development professionals who may encounter challenges in achieving symmetrical, sharp, and reproducible peaks for this compound.

The unique structure of this compound, which contains a secondary amine within a morpholine ring, makes it a basic compound. This characteristic is the primary driver of many common chromatographic issues, particularly peak tailing. This guide provides a logical, question-and-answer-based approach to systematically troubleshoot and resolve these problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant peak tailing for this compound. What is the most likely cause?

Answer: Peak tailing is the most common issue for basic compounds like this compound and is almost always caused by secondary-site interactions .

  • Causality: Standard reversed-phase HPLC columns use a silica backbone. Even with advanced manufacturing, some residual silanol groups (Si-OH) remain on the silica surface. At mobile phase pH values above approximately 3.5-4.5, these silanols become deprotonated (Si-O⁻), creating negatively charged sites. The basic secondary amine in your analyte becomes protonated (positively charged) and can interact strongly with these anionic silanol sites via an ion-exchange mechanism. This secondary interaction is stronger than the desired hydrophobic (reversed-phase) interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[1]

To confirm this is the issue, observe if other neutral compounds in your sample exhibit good peak shape while only the basic analyte tails.

cluster_column Silica Particle Surface Analyte This compound (Protonated, Basic) Silanol Deprotonated Silanol Site (Si-O⁻) (Anionic, Acidic) Analyte->Silanol Undesired Ionic Interaction (Peak Tailing) C18 C18 Stationary Phase (Hydrophobic) Analyte->C18 Desired Hydrophobic Interaction (Good Peak Shape)

Caption: Mechanism of Peak Tailing for Basic Compounds.

Q2: How can I use the mobile phase to eliminate peak tailing?

Answer: Manipulating the mobile phase is the most powerful tool to improve peak shape for ionizable compounds. The strategy is to control the ionization state of both the analyte and the column's residual silanols.

Option 1: Suppress Silanol Ionization (Low pH)

The most effective approach is to lower the mobile phase pH. By operating at a pH of 3.0 or below, the vast majority of silanol groups will be in their neutral (Si-OH) form, eliminating the primary cause of the strong ionic secondary interaction.

  • Why it works: The pKa of the parent morpholine compound is approximately 8.3-8.5.[2][3][4] The phenylmorpholinone structure will be similar. At a pH of 3.0, the analyte's secondary amine will be fully protonated (BH⁺), but the silanols will be neutral, preventing the ion-exchange mechanism that causes tailing.

Option 2: Use a Competitive Base (Mobile Phase Additive)

If you cannot operate at a low pH, adding a small concentration of another basic compound, like triethylamine (TEA), can improve peak shape.

  • Why it works: TEA acts as a competitive base. It is small and will preferentially interact with the active silanol sites, effectively "masking" them from your larger analyte. This reduces the opportunity for secondary interactions. A typical starting concentration is 0.1% TEA. Note that TEA has a high UV cutoff and can be problematic for mass spectrometry.

Option 3: Ensure Adequate Buffer Strength

Using a buffer is critical for maintaining a stable pH. A poorly buffered mobile phase can lead to pH shifts as the sample is introduced, causing peak distortion.[5][6]

  • Best Practice: Use a buffer concentration of 10-25 mM.[7] Ensure the target mobile phase pH is within +/- 1 pH unit of the buffer's pKa for maximum buffering capacity.[7]

Buffer Useful pH Range UV Cutoff (nm) MS Compatibility
Phosphate2.1 - 3.1, 6.2 - 8.2~200No (non-volatile)
Formate2.8 - 4.8~210Yes
Acetate3.8 - 5.8~210Yes
TFA (Additive)~2.0~210Yes (can cause ion suppression)
Data compiled from multiple sources.[6][7][8]
  • Select an Appropriate Buffer: For low pH work, choose a phosphate or formate buffer. Let's select formic acid to prepare a buffer at pH 3.0.

  • Prepare Aqueous Phase: Prepare a 10 mM solution of ammonium formate in HPLC-grade water.

  • Adjust pH: While stirring, slowly add 0.1% formic acid to the ammonium formate solution until the pH meter reads 3.0. Crucially, always adjust the pH of the aqueous portion of the mobile phase before mixing with the organic solvent. [9]

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic).

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly using sonication or vacuum degassing.

  • Equilibrate System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q3: My peak is fronting (a "shark fin" shape). What causes this and how do I fix it?

Answer: Peak fronting is most commonly caused by column overload or sample solvent incompatibility .[10]

  • Mass Overload: You have injected too much analyte mass onto the column. The stationary phase becomes saturated at the peak's center, forcing excess molecules to travel faster, appearing at the front of the peak.

  • Volume Overload / Solvent Incompatibility: Your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase. For reversed-phase, this means a solvent with a higher percentage of organic solvent. This strong solvent carries the analyte band down the column too quickly at the beginning of the injection, causing distortion.

  • Check for Mass Overload:

    • Prepare a 1:10 dilution of your current sample using the same solvent.

    • Inject the diluted sample.

    • If the peak shape becomes symmetrical, the original problem was mass overload. You should either continue working with the diluted sample or reduce your injection volume.

  • Check for Solvent Incompatibility:

    • If dilution does not fix the fronting, the sample solvent is likely the issue.

    • Prepare a new sample by dissolving your compound directly in the initial mobile phase composition.

    • Inject this new sample.

    • If the peak shape is now symmetrical, you have confirmed a solvent mismatch. Always try to dissolve your sample in the mobile phase or a weaker solvent.

Q4: What if my peak is broad or split into two?

Answer: These issues often have overlapping causes, frequently related to pH, the column itself, or extra-column effects.

Broad Peaks:

  • Column Degradation: The column may be losing its stationary phase or a void may have formed at the inlet. This is more likely with older columns or those used outside their recommended pH range. Try replacing the column. Using a guard column can extend the life of your analytical column.[11]

  • Extra-Column Volume: This refers to all the volume in the system outside of the column (tubing, fittings, injector, detector cell).[12] Excessive volume allows the peak to spread out (diffuse) before and after passing through the column.

    • Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the lengths as short as possible, especially between the column and the detector.[13][14] Ensure all fittings are properly seated to avoid dead volume.[12]

Split Peaks:

  • Mobile Phase pH is too close to Analyte pKa: If the mobile phase pH is very close to the analyte's pKa (~8.4), the compound will exist as a mixture of its protonated (charged) and neutral forms. These two forms have different retention times, which can appear as a split or heavily distorted peak.

    • Solution: As described in Q2, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa (e.g., pH < 6.4 or pH > 10.4, column permitting).

  • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample to flow unevenly onto the stationary phase.

    • Solution: Try back-flushing the column (disconnect from the detector and reverse the flow direction). If this doesn't work, the column may need to be replaced. Always filter your samples to prevent this.

start Poor Peak Shape Observed tailing Is the peak Tailing? start->tailing fronting Is the peak Fronting? tailing->fronting No sol_tail1 Adjust Mobile Phase pH (Target pH < 3) tailing->sol_tail1 Yes split_broad Is the peak Split or Broad? fronting->split_broad No sol_front1 Dilute Sample or Reduce Injection Volume fronting->sol_front1 Yes sol_split1 Check Mobile Phase pH (Ensure pH is not near pKa) split_broad->sol_split1 Yes end_node Peak Shape Improved split_broad->end_node No (Consult further) sol_tail2 Use High-Purity, End-Capped Column sol_tail1->sol_tail2 sol_tail2->end_node sol_front2 Dissolve Sample in Mobile Phase sol_front1->sol_front2 sol_front2->end_node sol_split2 Check for Column Clog (Backflush or Replace) sol_split1->sol_split2 sol_broad1 Minimize Extra-Column Volume (Check Tubing/Fittings) sol_split2->sol_broad1 sol_broad2 Replace Column (Possible Void/Degradation) sol_broad1->sol_broad2 sol_broad2->end_node

Caption: General Troubleshooting Flowchart for Peak Shape Issues.

Q5: Which type of HPLC column is best for this compound?

Answer: Given the compound's basic and polar nature, column selection is critical.

  • High-Purity, End-Capped C18: This is a good starting point. Modern columns are made with high-purity silica (Type B) which has fewer metal impurities and acidic silanols. "End-capping" is a process that chemically treats the surface to cover most of the remaining silanols, further reducing the chance of secondary interactions.[15]

  • Polar-Embedded Phase: Columns with a polar group (e.g., amide or carbamate) embedded into the C18 alkyl chain offer an alternative selectivity. These phases can help "shield" the analyte from residual silanols and often provide excellent peak shape for basic compounds without needing mobile phase additives like TEA.[16][17]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If the compound is too polar and has poor retention on a reversed-phase column even with 100% aqueous mobile phase, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase to retain and separate polar compounds.[18][19]

For initial method development, a modern, robust, end-capped C18 or a polar-embedded C18 column is highly recommended.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • uHPLCs. (2024, December 6). Dead Volume in Chromatography and How to Fix It? Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • Stoll, D. R., & Hupp, J. M. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC North America, 38(1), 26-32. Retrieved from [Link]

  • Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Retrieved from [Link]

  • ResearchGate. (2025, August 10). HPLC troubleshooting experiment: Extra-column dead volume. Retrieved from [Link]

  • HPLC Experts. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]

  • Taylor, D. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC Europe, 26(11), 636-642. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from [Link]

  • Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of (5S)-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (5S)-5-phenylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the low aqueous solubility of this compound. Here, we provide structured troubleshooting guides and frequently asked questions (FAQs) to facilitate seamless experimental workflows. Our approach is rooted in foundational physicochemical principles to not only offer solutions but also to explain the science behind them.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy.

  • Molecular Formula: C₁₀H₁₁NO₂[1][2]

  • Molecular Weight: Approximately 177.20 g/mol [1][2][3]

  • Appearance: Solid[1][2]

  • Structure: The molecule contains a phenyl group, which is nonpolar, and a morpholinone ring, which contains polar functional groups (an ether and an amide). The presence of the phenyl ring is a key contributor to its low water solubility.

Q2: Why is my this compound sample not dissolving in my aqueous buffer?

A2: This is a common and expected issue. The phenomenon, often called "crashing out," occurs because this compound is a poorly water-soluble, or hydrophobic, compound.[4] When you transfer it from a concentrated stock solution (usually in a highly soluble organic solvent like DMSO) into an aqueous environment (like PBS or cell culture media), the concentration of the compound exceeds its solubility limit in water, causing it to precipitate.[4][5]

Q3: What are the first-line strategies I should try to dissolve this compound for my experiments?

A3: For initial experiments, the most direct approaches are often the best.

  • Prepare a High-Concentration Stock in an Organic Solvent: Dimethyl sulfoxide (DMSO) is a standard choice for creating high-concentration stock solutions (e.g., 10-50 mM).[4][6] Ensure the compound is fully dissolved in the organic solvent before any dilution.

  • Optimize the Dilution Process: When diluting the stock into your aqueous buffer, add the stock solution dropwise into the vortexing or rapidly stirring buffer.[4] This rapid dispersion prevents localized high concentrations that trigger immediate precipitation.[4]

  • Use a Co-solvent System: Maintain a small percentage of the organic solvent (e.g., 0.1% to 1% DMSO) in the final aqueous solution.[7][8] This can be sufficient to keep the compound in solution at low micromolar concentrations. Always run a vehicle control in your experiments to account for any effects of the co-solvent.

In-Depth Troubleshooting & Protocols

Issue 1: My compound precipitates over time or after a freeze-thaw cycle, even at low concentrations.

Cause: This indicates that your solution is likely supersaturated and thermodynamically unstable.[5] Small changes in temperature (like freezing and thawing) or the presence of nucleation sites can cause the compound to crystallize out of solution.[5] Water absorption by DMSO stock solutions can exacerbate this issue.[5]

Solutions & Protocols:

  • Protocol 1: Fresh is Best. Prepare working solutions fresh for each experiment from your organic stock. Avoid storing diluted aqueous solutions for extended periods.[4]

  • Protocol 2: pH Adjustment. For compounds with ionizable groups, altering the pH of the aqueous buffer can dramatically increase solubility.[6][9][10] Although the morpholinone structure is complex, the nitrogen atom may be protonated at acidic pH.

  • Principle: This method increases the solubility of ionizable compounds by converting them into a charged, more water-soluble salt form.[9][11][]

  • Determine Ionization Potential: Based on its structure, this compound contains a secondary amine within the morpholine ring that could be weakly basic. Therefore, decreasing the pH may enhance solubility.

  • Experimental Steps:

    • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and a control at 7.4).

    • Prepare a concentrated stock solution of the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.

    • Add the stock solution dropwise to each buffer while stirring to achieve the desired final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours).

    • Validation: Use a spectrophotometer to measure the turbidity or quantify the dissolved compound in the supernatant after centrifugation to determine the optimal pH.

  • Considerations: Ensure the selected pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Issue 2: I need a higher final concentration than co-solvents alone can achieve without causing cellular toxicity.

Cause: The required concentration of your compound in the aqueous phase is well above its intrinsic solubility, and the necessary percentage of co-solvent (e.g., >1% DMSO) is detrimental to your biological model.

Solution: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[13][14][16][17]

  • Principle: The cyclodextrin acts as a carrier molecule, shielding the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility.[13][14]

  • Selecting a Cyclodextrin:

    • Beta-cyclodextrins (β-CD) are commonly used.

    • Chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher aqueous solubility and are often preferred.[14]

  • Experimental Steps:

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-20% w/v in your desired buffer).

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Alternatively, dissolve the compound in a minimal volume of a volatile organic solvent (e.g., ethanol), add it to the HP-β-CD solution, and then remove the organic solvent via evaporation or under a stream of nitrogen.

    • Stir or sonicate the mixture at room temperature or with gentle warming (e.g., 37-40°C) for several hours to facilitate complex formation.

    • Filter the final solution through a 0.22 µm filter to remove any undissolved compound.

  • Validation: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the solubility enhancement.

Summary of Solubilization Strategies

Method Principle Pros Cons Best For
Co-solvency Reduces the polarity of the aqueous solvent system.[6][18][19]Simple, fast, and effective for low concentrations.[6]Potential for solvent toxicity in biological assays; precipitation upon further dilution.[7]Initial screening; low concentration in vitro assays.
pH Adjustment Ionizes the compound, increasing its affinity for water.[9][]Can produce a significant increase in solubility; simple to implement.[]Only works for ionizable compounds; the required pH may not be compatible with the experiment.[9]Experiments where buffer pH can be modified without affecting the system.
Cyclodextrins Encapsulates the hydrophobic molecule in a water-soluble carrier.[13][14]High solubility enhancement; low toxicity of carriers like HP-β-CD.[14][17]More complex preparation; potential for the cyclodextrin to interfere with compound-target interactions.Higher concentration needs; in vivo studies; reducing co-solvent toxicity.

Visual Workflow Guides

Decision Tree for Solubility Enhancement

This diagram outlines a logical progression for selecting the appropriate solubilization method.

SolubilityDecisionTree start Start: Compound fails to dissolve in aqueous buffer stock_sol Prepare 10-50 mM stock in 100% DMSO? start->stock_sol dilution Dilute stock into vigorously stirring aqueous buffer. Final DMSO < 0.5% stock_sol->dilution check1 Is compound soluble and stable? dilution->check1 success Proceed with Experiment (Include vehicle control) check1->success Yes co_solvent Increase final DMSO concentration (e.g., up to 1%). check1->co_solvent No check2 Is this concentration toxic to my system? co_solvent->check2 check2->success No, it's safe ph_adjust Attempt pH Adjustment (Test range pH 4-9) check2->ph_adjust Yes, it's toxic check3 Is compound soluble at a compatible pH? ph_adjust->check3 check3->success Yes cyclodextrin Use Cyclodextrin (HP-β-CD) Encapsulation check3->cyclodextrin No cyclodextrin->success

Caption: A step-by-step decision-making workflow for troubleshooting solubility.

Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule enhances the solubility of a hydrophobic compound.

CyclodextrinMechanism cluster_before Before Encapsulation cluster_after After Encapsulation compound (5S)-5-phenyl- morpholin-3-one (Hydrophobic) insoluble Precipitation compound->insoluble cd_complex Inclusion Complex water Aqueous Solution (Polar) insoluble->water soluble Soluble cd_complex->soluble cd_outer Hydrophilic Exterior compound_inner Hydrophobic Guest water2 Aqueous Solution (Polar) soluble->water2 cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) label_process Complexation cluster_after cluster_after cluster_before cluster_before

Caption: Model of a cyclodextrin forming a soluble inclusion complex.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 6, 2026, from [Link]

  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024, February 16). ResearchGate. Retrieved January 6, 2026, from [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2014, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Methods of solubility enhancements. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved January 6, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved January 6, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • PH adjustment: Significance and symbolism. (2024, December 7). Retrieved January 6, 2026, from [Link]

  • Cosolvent. (n.d.). Retrieved January 6, 2026, from [Link]

  • Various techniques for solubility enhancement: An overview. (2015, December 14). The Pharma Innovation. Retrieved January 6, 2026, from [Link]

  • solubility enhancement -by pH change & complexation. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2024, December 23). Retrieved January 6, 2026, from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. Retrieved January 6, 2026, from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved January 6, 2026, from [Link]

Sources

Minimizing side reactions in the synthesis of N-phenyl morpholine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Phenyl Morpholine Compounds

Welcome to the technical support center for the synthesis of N-phenyl morpholine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-aryl morpholine synthesis, focusing on the practical mitigation of common side reactions. We will delve into the mechanistic rationale behind experimental choices to empower you with robust, reproducible methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes for creating N-phenyl morpholine compounds?

The most prevalent methods for forming the C-N bond between an aryl group and morpholine are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and, in specific cases, reductive amination.[1][2]

  • Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to older methods. It involves the cross-coupling of an aryl halide (or triflate) with morpholine using a palladium catalyst and a suitable phosphine ligand.[1][3]

  • Ullmann Condensation: A classical method that uses a copper catalyst, often requiring higher temperatures and more stoichiometric amounts of the metal.[2][4] While effective, the harsh conditions can limit its applicability for sensitive substrates.[2][5] Modern protocols with specialized ligands have improved its scope and mildness.[6]

  • Reductive Amination: This method is typically used for synthesizing N-alkyl morpholines but can be adapted for N-arylation if starting from a suitable cyclohexanone derivative, which is less common. Challenges can arise from the lower nucleophilicity of morpholine compared to other amines.[7][8][9]

Q2: What are the most common side reactions that reduce yield and purity in N-phenyl morpholine synthesis?

Regardless of the primary method, several key side reactions can compromise the success of your synthesis:

  • Over-arylation (Diarylation): Particularly in Buchwald-Hartwig and Ullmann reactions, the N-phenyl morpholine product can react with a second molecule of the aryl halide. This is more prevalent with highly reactive aryl halides.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, consuming starting material without forming the desired product. This can occur via β-hydride elimination from a palladium(II)-amido intermediate.[10]

  • Catalyst Decomposition/Inactivation: The catalyst can be poisoned by impurities or degrade under the reaction conditions, leading to stalled or incomplete reactions.[11]

  • Morpholine Ring Opening: Under strongly basic or high-temperature conditions, the morpholine ring can undergo cleavage, leading to undesired byproducts.[12][13][14]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem/solution format, focusing on the Buchwald-Hartwig amination as it is the most widely applied method.

Problem 1: My product is contaminated with a high molecular weight byproduct, likely from double arylation.

Root Cause Analysis: This side reaction occurs when the N-phenyl morpholine product, which is a diarylamine, successfully competes with the starting morpholine to react with the palladium catalyst and another equivalent of aryl halide.

Solutions & Scientific Rationale:

  • Optimize Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective.[15] The steric bulk around the palladium center physically hinders the approach of the already bulky N-phenyl morpholine product, thus favoring the reaction with the smaller, more accessible morpholine starting material.[1][16]

  • Control Stoichiometry:

    • Use a slight excess of morpholine (1.1-1.5 equivalents): Le Châtelier's principle dictates that increasing the concentration of one reactant (morpholine) will drive the reaction toward the desired mono-arylated product.

    • Slow addition of the aryl halide: Maintaining a low instantaneous concentration of the aryl halide minimizes the opportunity for the product to encounter an activated catalyst-halide complex before the more abundant morpholine does.

  • Adjust Reaction Temperature: Lowering the temperature can often increase selectivity. While this may slow the primary reaction rate, it disproportionately slows the rate of the less favorable diarylation side reaction. Typical temperatures range from 80-130 °C; a systematic decrease by 10-20 °C can reveal an optimal window.[15]

Problem 2: The reaction has stalled, and my primary byproduct is the dehalogenated arene (e.g., benzene from bromobenzene).

Root Cause Analysis: Hydrodehalogenation is often a result of a competing pathway in the catalytic cycle known as β-hydride elimination.[10] It can also be exacerbated by catalyst inactivation or the presence of moisture.

Solutions & Scientific Rationale:

  • Rigorous Inert Atmosphere: Oxygen and moisture can degrade both the phosphine ligands and the palladium catalyst. Ensure solvents are anhydrous and the reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintained under an inert atmosphere (Argon or Nitrogen).[17]

  • Select the Right Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, especially for sensitive substrates, though they may require higher temperatures.[3][15]

  • Ligand Selection to Favor Reductive Elimination: The final step of the desired catalytic cycle is reductive elimination to form the C-N bond.[18] Ligands must be carefully chosen to promote this step over the competing β-hydride elimination. Less electron-rich biaryl phosphine ligands can sometimes accelerate the rate of C–N reductive elimination.[10] This represents a fine balance, as electron-rich ligands are often needed for the initial oxidative addition step.

Problem 3: I am observing unexpected, polar byproducts and my mass balance is poor.

Root Cause Analysis: This may indicate the degradation of the morpholine ring itself. The ether linkage in morpholine can be susceptible to cleavage under harsh basic or thermal conditions, leading to ring-opened amino alcohol derivatives.[12][13][14]

Solutions & Scientific Rationale:

  • Screen Milder Bases: If ring opening is suspected, switch from very strong bases like sodium tert-butoxide to milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[15] These bases are often strong enough to facilitate the reaction without promoting degradation of the heterocyclic ring.

  • Minimize Reaction Temperature and Time: High temperatures accelerate all reaction rates, including decomposition pathways. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged heating once the starting material is consumed.

  • Solvent Choice: Ensure the chosen solvent (e.g., toluene, dioxane, THF) fully solubilizes all reactants.[15] Poor solubility can lead to localized high concentrations and overheating, potentially causing degradation.

Data Summary & Condition Screening

When optimizing your reaction, a systematic approach is key. The following table provides a starting point for screening conditions to minimize diarylation.

Parameter Condition A (High Selectivity) Condition B (Standard) Rationale for Choice A
Ligand BrettPhos or a bulky Josiphos-type ligand[1]XPhosIncreased steric bulk around the Pd center hinders the approach of the N-phenyl morpholine product, suppressing diarylation.
Base K₃PO₄NaOtBuA milder base can reduce the rate of competing side reactions, including potential morpholine degradation.[15]
Solvent Toluene or Dioxane[15]TolueneBoth are standard; ensure reactants are fully soluble.
Temperature 80-100 °C[15]110 °CLower temperatures often favor the desired mono-arylation pathway over the higher activation energy diarylation.
Stoichiometry 1.2 eq. Morpholine / 1.0 eq. Aryl Halide1.1 eq. Morpholine / 1.0 eq. Aryl HalideA slightly higher excess of morpholine further pushes the equilibrium towards the desired product.

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common issues in N-phenyl morpholine synthesis.

TroubleshootingWorkflow Start Start Synthesis CheckYield Reaction Complete: Check Yield & Purity (LCMS/NMR) Start->CheckYield GoodResult High Yield & Purity (>95%) CheckYield->GoodResult Success Problem Low Yield or Impure Product CheckYield->Problem ImpurityType Identify Major Impurity Problem->ImpurityType Diarylation Diarylation Product (High MW) ImpurityType->Diarylation High MW Impurity Dehalogenation Dehalogenated Arene ImpurityType->Dehalogenation Starting Material MW Degradation Unidentified Polar Byproducts ImpurityType->Degradation Other SolveDiarylation Solution: 1. Use Bulky Ligand 2. Lower Temperature 3. Slow Aryl Halide Addition Diarylation->SolveDiarylation SolveDehalogenation Solution: 1. Ensure Inert Atmosphere 2. Screen Ligands/Bases 3. Check for Moisture Dehalogenation->SolveDehalogenation SolveDegradation Solution: 1. Use Milder Base (K3PO4) 2. Lower Temperature 3. Minimize Reaction Time Degradation->SolveDegradation BuchwaldHartwigCycle cluster_cycle Desired Catalytic Cycle cluster_side_reaction Diarylation Side Reaction Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Morpholine, Base SideCoord Product Coordination & Deprotonation OxAdd->SideCoord + N-Phenyl Morpholine, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 + N-Phenyl Morpholine SideElim Reductive Elimination SideCoord->SideElim SideElim->Pd0 DiarylationProduct Diarylation Byproduct SideElim->DiarylationProduct

Caption: Catalytic cycle showing the diarylation side pathway.

Validated Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Morpholine

This protocol incorporates best practices to minimize side reactions.

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene or dioxane (0.5-1.0 M concentration with respect to the aryl halide) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Degassing (Optional but Recommended): For sensitive reactions, subject the sealed reaction mixture to three freeze-pump-thaw cycles. [17]5. Reaction: Heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-phenyl morpholine.

References

  • Technical Support Center: Optimization of N-arylation of 2-(Oxan-2-yl)morpholine. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]

  • Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. (2012). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). ACS Publications. Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). ResearchGate. Retrieved from [Link]

  • Representative morpholine ring formation reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. (2012). ACS Publications. Retrieved from [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). RSC Publishing. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved from [Link]

  • Challenging reductive amination. (2017). Reddit. Retrieved from [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. (2011). ACS Publications. Retrieved from [Link]

  • Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer. (2020). PMC - NIH. Retrieved from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved from [Link]

  • N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. (2019). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (2024). CyberLeninka. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ullmann condensation. (2024). In Wikipedia. Retrieved from [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (2015). PMC - NIH. Retrieved from [Link]

  • Iron‐Catalyzed Chemoselective C−N Coupling Reaction: A Protecting‐Group‐Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Retrieved from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2021). PMC - NIH. Retrieved from [Link]

  • Ullmann reaction. (2017). Slideshare. Retrieved from [Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). PMC - NIH. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved from [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (2023). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for Enantiomeric Separation of Chiral Azole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral separations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantiomeric separation of chiral azole compounds. Azole-based compounds are a cornerstone in pharmaceuticals, particularly as antifungal agents, and their chirality plays a crucial role in their pharmacological activity.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered during mobile phase optimization for HPLC and SFC, helping you achieve robust and reliable enantiomeric separations.

The Central Role of the Mobile Phase in Chiral Recognition

Achieving a successful chiral separation is a delicate interplay between the chiral stationary phase (CSP), the analyte, and the mobile phase. The mobile phase is not merely a carrier; it actively participates in the chiral recognition mechanism.[3] Its components can influence the conformation of both the analyte and the chiral selector, affecting the stability of the transient diastereomeric complexes that enable separation.[3][4] The choice of solvent, modifiers, and additives can dramatically alter selectivity, resolution, and even the elution order of enantiomers.[5]

This guide will walk you through a logical, troubleshooting-oriented approach to mobile phase optimization, moving from foundational questions to specific, complex scenarios.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any separation of my azole enantiomers. Where do I start?

This is a common starting point. When faced with a complete lack of resolution (Rs < 0.4), the issue often lies with one of two fundamental factors: an inappropriate Chiral Stationary Phase (CSP) or a highly suboptimal mobile phase.

Answer:

Your initial strategy should be a systematic screening process. Azole compounds have been successfully separated on various CSPs, with polysaccharide-based phases (cellulose and amylose derivatives) being particularly effective.[1][6][7][8]

Step-by-Step Initial Screening Protocol:

  • CSP Selection: If you haven't already, select a small, diverse set of CSPs. A good starting point for azoles includes columns based on:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3-chloro-5-methylphenylcarbamate)[7]

    • Macrocyclic glycopeptides[6][9][10]

  • Mobile Phase Mode Screening: For each selected column, test three primary mobile phase modes.[9][10][11] This broad approach is crucial as the optimal mode is highly dependent on the specific azole structure and the CSP.

    • Normal Phase (NP): Use a nonpolar solvent like hexane or heptane with a small amount of an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) Heptane:Isopropanol.

    • Reversed Phase (RP): Use a polar mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and a polar organic solvent like methanol or acetonitrile. Start with 50:50 (v/v) Acetonitrile:Water (with 0.1% formic acid or ammonium acetate).

    • Polar Organic (PO): This mode uses a mixture of polar organic solvents, such as acetonitrile and methanol. A 50:50 (v/v) Acetonitrile:Methanol mix is a common starting point.

  • Evaluate: Run your racemic azole standard under these initial conditions. Look for any hint of peak splitting, shouldering, or broadening. Even a slight distortion from a perfect Gaussian peak can indicate that separation is possible with further optimization.[5]

This initial screening will quickly identify the most promising CSP/mobile phase mode combination to pursue for fine-tuning.

Q2: I have partial separation (peak shoulder or low resolution), but I can't get baseline resolution. What is the next step?

Answer:

Partial separation is an excellent starting point. It indicates that the chosen CSP is capable of chiral recognition for your analyte. Now, the focus shifts to systematically optimizing the mobile phase composition to enhance the differences in interaction energy between the enantiomers and the CSP.

The primary lever for optimization is the organic modifier concentration . The type and percentage of the modifier directly impact retention and selectivity.

Optimization Workflow for Partial Resolution:

G

Detailed Protocol: Modifier Optimization

  • Identify the Modifier: In Normal Phase, this is your alcohol (isopropanol, ethanol). In Reversed Phase, it's your organic solvent (acetonitrile, methanol).

  • Systematic Variation: Adjust the percentage of the organic modifier in small, systematic increments.

    • For Normal Phase, vary the alcohol percentage in 2% increments (e.g., 90:10, 88:12, 86:14 Heptane:IPA).

    • For Reversed Phase, vary the organic solvent in 5% increments (e.g., 50:50, 55:45, 60:40 ACN:Water).

  • Monitor Key Parameters: For each condition, inject the standard and record the retention factor (k'), selectivity (α), and resolution (Rs).

  • Plot the Data: Create a simple plot of Rs vs. % Modifier. This will visually indicate the optimal concentration or show the trend, guiding your next steps.

Often, a "sweet spot" exists where resolution is maximized. Moving too far in either direction (too strong or too weak a mobile phase) can lead to a loss of selectivity.

Troubleshooting Specific Issues

Problem 1: My peaks are tailing, affecting resolution and quantification.

Peak tailing in chiral chromatography is often caused by unwanted secondary interactions between the analyte and the stationary phase. For azole compounds, which often contain basic nitrogen atoms, interactions with acidic residual silanols on the silica support can be a common cause.

Solution: Use Mobile Phase Additives

Additives are small amounts of an acid or base added to the mobile phase to suppress these undesirable interactions.[5]

Additive TypeFor Analyte TypeMechanism of ActionTypical ConcentrationExample
Basic Basic Compounds (most azoles)The additive (e.g., DEA) competes with the basic analyte for interaction with acidic silanol groups on the CSP surface, masking them and improving peak shape.0.1% - 0.5% (v/v)Diethylamine (DEA), Triethylamine (TEA), Ethanolamine (ETA)
Acidic Acidic CompoundsThe additive (e.g., TFA) protonates residual basic sites on the CSP and ensures the acidic analyte remains in a single, neutral form, preventing ionic interactions.0.1% - 0.5% (v/v)Trifluoroacetic Acid (TFA), Acetic Acid (AA), Formic Acid (FA)

Experimental Protocol: Additive Screening

  • Prepare Stock Solutions: Prepare your mobile phase (e.g., 85:15 Heptane:IPA).

  • Add the Additive: To this mobile phase, add 0.1% of a suitable additive. For a basic azole, start with 0.1% DEA.

  • Equilibrate Thoroughly: Flush the column with at least 20-30 column volumes of the new mobile phase. Additives can have "memory effects," so ensuring the column is fully equilibrated is critical.[12]

  • Inject and Analyze: Inject your sample and compare the peak asymmetry and resolution to the run without the additive.

  • Optimize Concentration: If peak shape improves, you can test slightly higher or lower concentrations (e.g., 0.05% or 0.2%) to find the optimal level that improves shape without sacrificing selectivity.

Problem 2: The resolution of my azole enantiomers is highly sensitive to temperature changes.

Answer:

Temperature is a critical but complex parameter in chiral separations.[5] Enantioselective interactions are often enthalpically driven, meaning that lower temperatures can enhance the stability of the transient diastereomeric complexes, leading to better resolution. However, this is not a universal rule.

Causality:

  • Lower Temperature (e.g., 10-25°C): Generally increases chiral selectivity (α) by strengthening subtle intermolecular forces like hydrogen bonding and dipole-dipole interactions that are responsible for chiral recognition.[5] This often leads to higher resolution but also results in longer retention times and broader peaks due to slower mass transfer.

  • Higher Temperature (e.g., 30-50°C): Can improve column efficiency (N) by reducing mobile phase viscosity, leading to sharper peaks.[5] In some cases, a change in temperature can alter the conformation of the chiral selector, paradoxically improving resolution or even reversing the elution order of the enantiomers.[5]

Troubleshooting & Optimization Strategy:

  • Control the Environment: First, ensure your column is in a thermostatted compartment to eliminate ambient temperature fluctuations as a source of variability.

  • Systematic Study: Perform a temperature study by analyzing your sample at a range of temperatures (e.g., 15°C, 25°C, 35°C, 45°C) while keeping the mobile phase constant.

  • Analyze the van't Hoff Plot: For a deeper understanding, you can create a van't Hoff plot (ln(α) vs. 1/T). The slope of this plot reveals the thermodynamic driving forces behind the separation. A linear plot indicates a consistent separation mechanism across the temperature range.

  • Select the Optimum: Choose the temperature that provides the best balance of resolution (Rs > 1.5), analysis time, and peak shape. For many azole separations, a temperature between 20°C and 30°C is a good starting point.[9]

Problem 3: I changed to a new bottle of solvent (same grade) and my separation failed.

Answer:

This frustrating issue often points to trace impurities or differences between solvent lots, to which chiral separations can be exquisitely sensitive.

Causality & Troubleshooting Steps:

  • Water Content (Normal Phase): In normal phase mode, trace amounts of water can dramatically affect the hydration state of the silica surface and, consequently, the retention and selectivity.[12]

    • Action: Try the old solvent lot if available to confirm the issue. If not, prepare a fresh mobile phase using a brand new, unopened bottle of HPLC-grade or, preferably, anhydrous solvent. Always prepare fresh mobile phase daily.[5]

  • "Additive Memory Effect": If the column was previously used with a mobile phase containing an acidic or basic additive, trace amounts can remain adsorbed to the stationary phase and affect subsequent separations, even after extensive flushing.[12]

    • Action: If you suspect a memory effect, a more rigorous column regeneration is needed. Consult the column manufacturer's guidelines. A generic approach for polysaccharide columns is to flush with a strong, miscible solvent like isopropanol or ethanol to strip away strongly adsorbed molecules.

  • System Contamination: The source of the problem may not be the solvent itself but contamination within the HPLC system (e.g., tubing, pump seals).

    • Action: Run a blank gradient with no injection. If ghost peaks appear, the mobile phase or system is the source.[5] Systematically clean and flush the HPLC system as per the manufacturer's protocol.[13]

Logical Troubleshooting Flow for Separation Failure:

G

References

  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem Technical Support.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • Kannappan, V. (2022).
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 213.
  • Wikipedia.
  • Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC - NIH.
  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PubMed.
  • Cirilli, R., et al. (2004). Studies on stereoselective separations of the "azole" antifungal drugs ketoconazole and itraconazole using HPLC and SFC on silica-based polysaccharides.
  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • Lab-Training. (2023).
  • Vashakidze, A., et al. (2025).
  • Vashakidze, A., et al. (2025).
  • P.J.Baugh. (2020). Trouble with chiral separations.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.

Sources

Technical Support Center: Refinement of Cyclization Reaction Using Sulfuric Acid for Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of morpholine via the sulfuric acid-mediated cyclization of diethanolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of synthesizing morpholine from diethanolamine using sulfuric acid?

The synthesis of morpholine from diethanolamine is a classic example of an acid-catalyzed dehydration reaction. Concentrated sulfuric acid serves two primary roles: it protonates the hydroxyl groups of diethanolamine, converting them into good leaving groups (water), and it acts as a powerful dehydrating agent, sequestering the water produced and driving the equilibrium towards the cyclized product.[1][2] The reaction involves the intramolecular nucleophilic attack of the amine on one of the protonated and activated alcohol groups, leading to the formation of the morpholine ring.

Q2: Why is concentrated sulfuric acid the preferred reagent for this reaction?

Concentrated sulfuric acid is a strong, non-nucleophilic acid with a high boiling point, making it suitable for the high temperatures required for this cyclization.[1][2] Its dehydrating properties are crucial for achieving good yields by shifting the reaction equilibrium to favor product formation.[3] While other strong acids can be used, sulfuric acid's efficacy and cost-effectiveness have made it a traditional choice. However, it is known to cause charring and side reactions if not used under carefully controlled conditions.[2] The use of oleum (fuming sulfuric acid) has been reported to increase reaction rates and yields due to its enhanced dehydrating capacity.[4]

Q3: What are the major side reactions and byproducts I should be aware of?

The primary challenge in this synthesis is minimizing the formation of byproducts. Given the harsh reaction conditions (high temperature and strong acid), several side reactions can occur:

  • Charring/Polymerization: Overheating or prolonged reaction times can lead to the decomposition and polymerization of diethanolamine, resulting in a dark, tarry reaction mixture.[1]

  • Oxidation: Concentrated sulfuric acid is a strong oxidizing agent, especially at high temperatures. It can oxidize the starting material, leading to the formation of carbon dioxide and sulfur dioxide.[2]

  • Incomplete Cyclization: If the reaction temperature is too low or the reaction time is insufficient, you may isolate unreacted diethanolamine or partially reacted intermediates.[5]

Q4: What are the typical yields for this laboratory-scale synthesis?

For a laboratory-scale synthesis, yields can range from 35-50%.[3] Industrial processes, particularly those using oleum, have reported yields as high as 90-95%.[3] Achieving higher yields in a lab setting is challenging and requires careful control of reaction parameters.

Troubleshooting Guide

Problem 1: Low or No Yield of Morpholine

Q: My reaction resulted in a very low yield, or I couldn't isolate any product. What went wrong?

A: Low yields are a common issue and can stem from several factors. Let's break down the potential causes:

  • Inadequate Temperature Control: This reaction is highly temperature-sensitive. The optimal temperature range is typically between 180-210°C.[1] A temperature drop of just 10-15°C can significantly reduce the yield.[1] Conversely, exceeding this range can lead to charring and product degradation.[1]

    • Solution: Use a calibrated high-temperature thermometer and a reliable heating mantle with a stirrer to ensure uniform and stable heating.

  • Insufficient Reaction Time: The dehydration process is slow. A reaction time of at least 15 hours is often necessary for complete cyclization.[1]

    • Solution: Ensure the reaction is heated for the recommended duration. Consider taking aliquots (if feasible and safe) to monitor the reaction progress by a suitable analytical method.

  • Improper Acid Concentration or Ratio: The concentration and amount of sulfuric acid are critical. Using diluted acid or an insufficient molar ratio will result in incomplete protonation and dehydration.[1] A molar ratio of approximately 1.8 moles of sulfuric acid to 1 mole of diethanolamine is often cited.[6]

    • Solution: Use fresh, concentrated sulfuric acid (95-98%). Carefully calculate and measure the required amount. The addition of diethanolamine to the acid should be done slowly and with cooling, as the initial reaction is highly exothermic.[3]

  • Inefficient Product Isolation: Morpholine is highly soluble in water, which can lead to significant losses during the work-up.[5][7] The crude product is morpholine sulfate, which needs to be neutralized to the free base before distillation.[4]

    • Solution: After neutralizing the acidic reaction mixture with a strong base like NaOH to a highly alkaline pH (e.g., pH 11), perform a steam distillation to isolate the morpholine.[4][8] Subsequent fractional distillation of the aqueous distillate is necessary for purification.

Problem 2: The Reaction Mixture Turned Black and Tarry

Q: My reaction mixture became a black, viscous tar. Is the product lost?

A: A dark, tarry mixture is indicative of charring, a common issue when heating organic compounds with concentrated sulfuric acid.[2] This is caused by excessive heat or localized overheating. While some product might be salvageable, the yield will be significantly compromised.

  • Cause: The temperature likely exceeded the optimal range, or the stirring was inefficient, leading to hot spots in the reaction flask.

  • Solution:

    • For the current batch, you can attempt to proceed with the work-up (neutralization and distillation), but expect a low yield.

    • For future attempts, ensure uniform heating by using a sand bath or a well-stirred heating mantle. Do not heat the flask directly on the mantle's surface. Maintain the temperature strictly within the recommended range.[1]

Problem 3: Difficulties in Purifying the Final Product

Q: I've completed the reaction and neutralization, but I'm struggling to get pure morpholine. What are the best practices for purification?

A: Purifying morpholine requires careful attention due to its physical properties.

  • Issue: Morpholine is Hygroscopic: Morpholine readily absorbs moisture from the air, which can affect its purity and the accuracy of yield calculations.[1]

    • Solution: After distillation, the product should be dried using a suitable drying agent like potassium hydroxide (KOH) pellets and then redistilled.[1] Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) if high purity is required.

  • Issue: Inefficient Distillation: The initial distillate after neutralization will be an aqueous solution of morpholine.[7] Simple distillation may not be sufficient to separate morpholine from water effectively.

    • Solution: Perform a fractional distillation to separate the lower-boiling morpholine (B.P. ~129°C) from water. Ensure your distillation setup is efficient, with a well-packed fractionating column.

Workflow for Troubleshooting Morpholine Synthesis

G Start Low Yield or Reaction Failure Temp Check Temperature Control (180-210°C?) Start->Temp Time Check Reaction Time (≥15 hours?) Start->Time Acid Check H2SO4 Concentration & Ratio Start->Acid Workup Review Work-up Procedure Start->Workup Charring Reaction Charred? Start->Charring Purification Purification Issues? Start->Purification SolutionTemp Solution: Use Calibrated Thermometer, Ensure Uniform Heating Temp->SolutionTemp SolutionTime Solution: Increase Reaction Time, Monitor Progress Time->SolutionTime SolutionAcid Solution: Use Conc. H2SO4, Verify Stoichiometry Acid->SolutionAcid SolutionWorkup Solution: Ensure Complete Neutralization, Use Steam Distillation Workup->SolutionWorkup SolutionCharring Solution: Reduce Temperature, Improve Stirring Charring->SolutionCharring SolutionPurification Solution: Use Fractional Distillation, Dry with KOH Purification->SolutionPurification

Caption: Logical workflow for troubleshooting morpholine synthesis.

Experimental Protocols

Safety First: Handling Concentrated Sulfuric Acid

Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[9][10] It also reacts violently with water in a highly exothermic manner.[11] Always adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[10][12]

  • Ventilation: All manipulations involving concentrated sulfuric acid must be performed in a certified chemical fume hood.[9]

  • Handling: Always add acid to water or other reagents slowly and with constant stirring and cooling. Never add water to concentrated sulfuric acid. [11]

  • Spill Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek medical attention.[10][11] Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

Protocol: Synthesis of Morpholine from Diethanolamine

This protocol is a generalized procedure based on common laboratory practices.[3][8]

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer reaching into the reaction mixture, and a condenser. Place the flask in a heating mantle on a stirrer plate.

  • Charging Reagents: In the fume hood, carefully charge the flask with concentrated sulfuric acid (1.8 mol equivalent). Begin stirring and cool the flask in an ice bath.

  • Addition of Diethanolamine: Slowly add diethanolamine (1.0 mol equivalent) dropwise to the cooled, stirring sulfuric acid. The reaction is highly exothermic; maintain the temperature below 60°C during the addition.[8]

  • Cyclization: Once the addition is complete, remove the ice bath. Heat the reaction mixture to 185-195°C and maintain this temperature for at least 15 hours.[1][8]

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to below 60°C.[8] Slowly and carefully add a 50% aqueous solution of sodium hydroxide (NaOH) with external cooling until the mixture is strongly alkaline (pH > 11).[8] A large amount of sodium sulfate will precipitate.[13]

  • Isolation: Filter the cooled, neutralized slurry to remove the sodium sulfate precipitate. The filter cake should be washed with a small amount of a suitable organic solvent to recover any trapped product.

  • Distillation: Transfer the filtrate to a distillation apparatus. Perform a steam distillation or a direct fractional distillation to isolate the crude morpholine as an aqueous solution.[4][7] Collect the fraction boiling up to 130°C.[8]

  • Purification: Dry the crude morpholine distillate over solid KOH pellets, filter, and then perform a final fractional distillation. Collect the pure morpholine fraction at approximately 129°C.

Reaction Mechanism Visualization

G cluster_0 Step 1: Protonation cluster_1 Step 2: Second Protonation cluster_2 Step 3: Intramolecular Cyclization (SN2) cluster_3 Step 4: Deprotonation Diethanolamine Diethanolamine H2SO4 + H₂SO₄ Protonated_Alcohol_1 First Protonation HSO4- - HSO₄⁻ Protonated_Alcohol_2 Second Protonation H2SO4_2 + H₂SO₄ H2SO4->Protonated_Alcohol_1 H⁺ HSO4-_2 - HSO₄⁻ Cyclized_Intermediate Protonated Morpholine Protonated_Alcohol_2->Cyclized_Intermediate H2SO4_2->Protonated_Alcohol_2 H⁺ H2O_1 - H₂O H2O_2 + H₂O Morpholine Morpholine H3O+ + H₃O⁺ H2O_2->Morpholine

Caption: Simplified mechanism of morpholine formation.

Data Summary

ParameterRecommended Range/ValueRationale & Notes
Reaction Temperature 180 - 210 °COptimal range for dehydration; lower temperatures lead to incomplete reaction, higher temperatures cause charring.[1]
Reaction Time ≥ 15 hoursEnsures the slow dehydration reaction proceeds to completion.[1]
Diethanolamine:H₂SO₄ 1 : 1.8 (molar ratio)Sufficient acid is required to act as both catalyst and dehydrating agent.
Neutralization pH > 11Ensures the morpholine sulfate salt is fully converted to the free base for distillation.[8]
Morpholine Boiling Point ~129 °CTarget temperature for collecting the pure product during fractional distillation.

References

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Feng, Y., Klee, D., Keul, H., & Höcker, H. (2000). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Macromolecular Chemistry and Physics, 201(18), 2670-2676. Retrieved from [Link]

  • Simple Lab. (2024, January 29). Comprehensive Guide to Sulfuric Acid: Uses, Handling, Safety, and Buying Tips. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Sulfuric Acid. Retrieved from [Link]

  • Falkovich, B. (2024, March 2). What are the safety precautions for handling small amounts of sulfuric acid? Quora. Retrieved from [Link]

  • Wilson, A. N. (1957). U.S. Patent No. 2,777,846. U.S. Patent and Trademark Office.
  • Henan Haofei Chemical Co.,Ltd. (2018, April 12). Morpholine production method. Retrieved from [Link]

  • Laemmle, G. J. (1957). U.S. Patent No. 2,776,972. U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Dickson, J. T. (1964). U.S. Patent No. 3,151,112. U.S. Patent and Trademark Office.
  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ORGANIC SYNTHESIS OF MORPHOLINE. Retrieved from [Link]

  • CN102489282B. Dewatering catalyst and application thereof in preparing morpholine. Google Patents.
  • ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine using dehydration diethanolamine? Retrieved from [Link]

  • Dissertation. (n.d.). The Study on the Preparation of Morpholine. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Morpholine Stabilized on Nano Silica Sulfuric Acid: A Reusable Catalyst for the Synthesis of Two Important Derivatives (Thio) Barbituric Acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethanolamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Chemguide. (n.d.). Dehydration of alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Enhancing (5S)-5-phenylmorpholin-3-one Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and practical guidance for enhancing the chemical purity of (5S)-5-phenylmorpholin-3-one from a baseline of 95% to greater than 98%. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and detailed protocols necessary to achieve your desired purity specifications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a 95% pure sample of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:

  • Diastereomers: The corresponding (5R)-enantiomer can be a significant impurity if the synthesis is not perfectly stereoselective.

  • Starting materials: Unreacted precursors from the synthesis.

  • Reaction byproducts: Molecules formed from side reactions during the synthesis.

  • Residual solvents: Solvents used in the synthesis or initial purification steps.

Q2: What is the first purification technique I should consider?

A2: For crystalline solids like this compound, recrystallization is often the most effective and economical first-line purification method.[1] It relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Q3: How do I select the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration). A general rule of thumb is to select a solvent with a similar functional group to the compound being purified.[2] For morpholine derivatives, solvents like ethanol, ethyl acetate, or mixtures involving hexanes are often good starting points.[2][3]

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, often due to a low melting point or the presence of significant impurities.[4][5] To resolve this, try the following:

  • Reheat the solution and add more of the "good" solvent (the one in which the compound is more soluble) to fully dissolve the oil.[4][5]

  • Allow the solution to cool more slowly to encourage crystal nucleation over oil formation.[4]

Q5: What analytical techniques are best for confirming the purity of this compound?

A5: To accurately assess purity, especially when dealing with chiral compounds, a combination of methods is recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity and separating diastereomers.[][7][8] Polysaccharide-based chiral stationary phases are particularly effective for a wide range of compounds.[9][10]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful technique for determining the absolute purity of a compound by comparing the integral of a specific proton signal of the analyte to that of a known internal standard.[11][12][13][14] It is a non-destructive method that can provide highly accurate results.[12]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Problem 1: Recrystallization fails to improve purity.
  • Possible Cause: The impurities have very similar solubility profiles to the desired compound.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a wider range of solvents or solvent mixtures. A systematic approach to solvent selection can be beneficial.[15]

    • Consider a different purification technique: If recrystallization is ineffective, column chromatography is the next logical step.

Problem 2: Column chromatography yields are low or separation is poor.
  • Possible Cause: Improper choice of stationary phase, mobile phase, or column loading.

  • Troubleshooting Steps:

    • Stationary Phase Selection: For a polar compound like this compound, normal-phase chromatography on silica gel is a common choice.[16][17] However, if the compound is unstable on silica, other options like alumina or deactivated silica can be used.[18]

    • Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (Rf values between 0.2 and 0.4 for the desired compound).[19][20] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation of complex mixtures.[21]

    • Proper Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent to achieve a narrow band and better separation.[19]

Problem 3: Chiral HPLC analysis shows persistent enantiomeric impurity.
  • Possible Cause: The impurity is the (5R)-enantiomer, which cannot be removed by achiral purification methods.

  • Troubleshooting Steps:

    • Chiral Resolution: This is necessary to separate enantiomers. Techniques include:

      • Preparative Chiral HPLC: This is a direct and effective method for separating enantiomers on a larger scale.[9]

      • Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by recrystallization due to their different physical properties.[22] The desired enantiomer can then be recovered by removing the chiral auxiliary.

Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20 mg of the 95% pure this compound. Add a potential solvent (e.g., ethanol, ethyl acetate, or a mixture) dropwise at room temperature until the solid just dissolves.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the impure compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Slow cooling is crucial to prevent the trapping of impurities within the crystal lattice.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (if using flash chromatography) to begin elution.[20]

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation
EthanolHighModerateGood
Ethyl Acetate/Hexane (1:1)ModerateLowExcellent
TolueneLowVery LowPoor

Visualizations

Purification_Workflow start 95% Pure this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Analysis (HPLC/qNMR) recrystallization->purity_check1 pass1 >98% Pure Product purity_check1->pass1 Purity >98% fail1 <98% Purity purity_check1->fail1 Purity <98% column_chromatography Column Chromatography fail1->column_chromatography purity_check2 Purity Analysis (Chiral HPLC) column_chromatography->purity_check2 pass2 >98% Pure Product purity_check2->pass2 Purity >98% fail2 Enantiomeric Impurity Present purity_check2->fail2 Purity <98% chiral_resolution Chiral Resolution (Preparative HPLC or Diastereomeric Salt Formation) fail2->chiral_resolution final_product >98% Enantiopure Product chiral_resolution->final_product

Caption: Purification workflow for this compound.

Sources

Validation & Comparative

A Comparative Analysis of (5S)-5-phenylmorpholin-3-one and its (R)-enantiomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the stereochemical identity of a chiral molecule is of paramount importance. Enantiomers, non-superimposable mirror images of each other, frequently exhibit distinct pharmacological and toxicological profiles due to their differential interactions with the chiral environment of biological systems, such as receptors and enzymes.[1][2] This guide provides a comprehensive comparison of (5S)-5-phenylmorpholin-3-one and its corresponding (R)-enantiomer, offering insights into their anticipated pharmacological activities, and detailing experimental protocols for their synthesis and chiral separation.

Introduction to 5-phenylmorpholin-3-one Enantiomers

This compound and (R)-5-phenylmorpholin-3-one are chiral heterocyclic compounds belonging to the morpholine class. The presence of a stereocenter at the 5-position of the morpholinone ring gives rise to these two enantiomeric forms. While structurally similar, the spatial arrangement of the phenyl group is distinct for each enantiomer, a feature that is critical in determining their interaction with biological targets. Based on the pharmacology of structurally related compounds, such as phenmetrazine and its analogs, it is anticipated that the primary mechanism of action for these enantiomers involves the inhibition of monoamine transporters.[3][4]

Comparative Pharmacological Activity: An Evidence-Based Postulation

Direct comparative studies on the pharmacological activity of the individual enantiomers of 5-phenylmorpholin-3-one are not extensively available in the public domain. However, by examining data from closely related phenylmorpholine derivatives, we can construct a well-informed hypothesis regarding their likely activities. For instance, studies on phenmetrazine and its analogs have consistently demonstrated that stereochemistry plays a crucial role in their potency as monoamine reuptake inhibitors.[5][6] Specifically, the (+)-enantiomer of phenmetrazine is significantly more potent as a dopamine and norepinephrine releaser than the (-)-enantiomer.[5] Similarly, for 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the (S,S)-enantiomers exhibit greater potency for dopamine (DAT) and norepinephrine (NET) transporter inhibition compared to their (R,R)-counterparts.[4]

Based on these precedents, it is reasonable to postulate that the (S)-enantiomer of 5-phenylmorpholin-3-one is the more pharmacologically active of the two, likely exhibiting greater potency as an inhibitor of DAT and NET. The (R)-enantiomer is expected to be less active at these transporters.

Table 1: Postulated Comparative In Vitro Activity of 5-phenylmorpholin-3-one Enantiomers at Monoamine Transporters
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound150250>10,000
(R)-5-phenylmorpholin-3-one12001800>10,000

Disclaimer: The values presented in this table are hypothetical and extrapolated from data on structurally related compounds for illustrative purposes.[3][4][5] They are intended to guide experimental design and should be confirmed through direct empirical testing.

The anticipated selectivity for DAT and NET over the serotonin transporter (SERT) aligns with the pharmacological profile of many phenmetrazine-like stimulants.[3] This profile suggests potential applications in research areas targeting dopaminergic and noradrenergic pathways.

Proposed Mechanism of Action

The proposed mechanism of action for the more active (S)-enantiomer of 5-phenylmorpholin-3-one is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters. This action would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Packaging DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters DA_NE_Released DA & NE Vesicle->DA_NE_Released Release DA_NE_Released->DAT_NET Reuptake Receptors Postsynaptic Receptors DA_NE_Released->Receptors Binding S_Enantiomer (S)-5-phenylmorpholin-3-one S_Enantiomer->DAT_NET Inhibition Start Racemic 5-phenylmorpholin-3-one Sample Preparation HPLC HPLC System with Chiral Stationary Phase Start->HPLC Separation Elution with Mobile Phase (e.g., Hexane:Isopropanol) HPLC->Separation Detection UV Detector (254 nm) Separation->Detection Output Chromatogram with Separated Enantiomer Peaks Detection->Output Analysis Quantification of (S) and (R) Enantiomers Output->Analysis

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Phenylmorpholinone Analogues as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of CNS-active compounds, the morpholine scaffold represents a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including a flexible conformation and a favorable lipophilic-hydrophilic balance, make it an ideal building block for agents targeting the central nervous system.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (5S)-5-phenylmorpholin-3-one analogues, a class of compounds with significant potential as monoamine reuptake inhibitors. By dissecting the causal relationships between structural modifications and biological activity, we aim to provide a scientifically rigorous and practically insightful resource for the rational design of next-generation therapeutics.

The core of our analysis will revolve around a closely related series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which serve as an excellent surrogate for understanding the SAR of the broader phenylmorpholinone class.[1] These compounds have been systematically evaluated for their ability to inhibit the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), providing a rich dataset from which to derive critical SAR insights.

The Phenylmorpholinone Core: A Privileged Scaffold

The phenylmorpholinone scaffold is a versatile platform for engaging with monoamine transporters. The phenyl ring provides a key hydrophobic interaction point within the transporter binding pocket, while the morpholinone core, with its heteroatoms, can engage in crucial hydrogen bonding and polar interactions. The stereochemistry at the 5-position is critical for potent activity, with the (S)-enantiomer generally exhibiting higher affinity for monoamine transporters.[1]

Deciphering the Structure-Activity Relationship

The biological activity of phenylmorpholinone analogues is exquisitely sensitive to substitutions on both the phenyl ring and the morpholine core. By systematically modifying these positions, we can fine-tune the potency and selectivity of these compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Phenyl Ring Substitutions: Modulating Potency and Selectivity

Substitutions on the phenyl ring have a profound impact on the inhibitory activity of these analogues. Halogenation, in particular, has been shown to be a fruitful strategy for enhancing potency.

For instance, replacing a chloro group with a fluoro group at the para-position of the phenyl ring leads to a significant increase in potency for both DAT and NET inhibition, while concurrently decreasing SERT inhibition. This suggests that the electronic properties and size of the substituent at this position are critical determinants of transporter selectivity. A bromo-substitution also enhances DAT inhibitory potency, albeit with less impact on NET and SERT activity compared to the fluoro-analogue.[1]

Morpholine Core Modifications: Fine-Tuning Activity

Modifications to the morpholine ring itself, including N-alkylation and substitution at the 3-position, offer another avenue for optimizing the pharmacological profile of these compounds.

N-alkylation with small alkyl groups such as ethyl and propyl can lead to a notable increase in potency at the α3β4 nicotinic acetylcholine receptor (nAChR), a secondary target for some of these analogues, while having a more modest effect on monoamine transporter inhibition.[1]

More dramatically, extending the alkyl chain at the 3-position of the morpholine ring from a methyl to an ethyl or propyl group results in a substantial boost in both DAT and NET inhibitory potency.[1] This highlights the importance of steric bulk and hydrophobic interactions in this region of the binding pocket for achieving high-affinity binding.

Comparative Analysis of Phenylmorpholinone Analogues

To provide a clear and quantitative comparison of the effects of these structural modifications, the following table summarizes the in vitro biological data for a series of key analogues. The data presented are IC50 values, which represent the concentration of the compound required to inhibit 50% of the monoamine uptake activity.

CompoundPhenyl Ring Substitution3-Position SubstitutionN-SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
(S,S)-5a 4-ClCH₃H220100390
(S,S)-5b 4-FCH₃H59314700
(S,S)-5c 4-BrCH₃H4493360
5d 4-ClCH₃CH₃230120280
5e 4-ClCH₃C₂H₅14038290
5f 4-ClCH₃C₃H₇11014190
5g 4-ClC₂H₅H23191800
5h 4-ClC₃H₇H69300

Data extracted from Carroll et al. (2012).[1]

Experimental Protocols for Biological Evaluation

The cornerstone of any robust SAR study is the use of validated and reliable experimental protocols. The following section details the standard in vitro assays used to determine the monoamine reuptake inhibitory activity of the phenylmorpholinone analogues discussed in this guide.

Monoamine Reuptake Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.

  • Compound Incubation: The cell suspension is incubated with various concentrations of the test compound for a predetermined period at room temperature.

  • Radioligand Addition: A fixed concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radioligand to be washed away.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Visualizing Key Relationships

To better illustrate the core concepts discussed in this guide, the following diagrams provide a visual representation of the phenylmorpholinone scaffold and the general workflow for evaluating monoamine reuptake inhibitors.

SAR_Overview cluster_scaffold Core Phenylmorpholinone Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound Phenyl Phenyl Ring Substitutions Scaffold->Phenyl Influence Morpholine Morpholine Core Modifications Scaffold->Morpholine Influence DAT DAT Inhibition Phenyl->DAT NET NET Inhibition Phenyl->NET SERT SERT Inhibition Phenyl->SERT Morpholine->DAT Morpholine->NET Morpholine->SERT

Caption: Key structural modification sites on the phenylmorpholinone scaffold.

Experimental_Workflow start Start: Test Compound cell_prep Prepare Transfected HEK293 Cells (DAT, NET, or SERT) start->cell_prep incubation Incubate Cells with Test Compound cell_prep->incubation radiolabel Add Radiolabeled Monoamine incubation->radiolabel filtration Terminate Uptake by Filtration radiolabel->filtration quantify Quantify Radioactivity filtration->quantify analysis Calculate IC50 Value quantify->analysis

Caption: Workflow for monoamine reuptake inhibition assays.

Conclusion

The structure-activity relationship of this compound analogues is a compelling example of how subtle molecular modifications can translate into significant changes in biological activity. The data clearly indicate that substitutions on the phenyl ring and the morpholine core are critical for determining both the potency and selectivity of these compounds as monoamine reuptake inhibitors. This guide provides a foundational understanding of these relationships, offering a rational basis for the design of novel CNS-active agents with tailored pharmacological profiles. As research in this area continues, a deeper understanding of the molecular interactions governing ligand binding to monoamine transporters will undoubtedly emerge, further empowering the development of more effective and safer therapeutics for a range of neurological and psychiatric disorders.

References

  • Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(15), 6449–6462. [Link]

  • Substituted phenylmorpholine. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Fenmetramide. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Zhu, J., & Nicklaus, M. C. (2005). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 7(5), 643-653. [Link]

  • Paudel, K. S., et al. (2021). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. ACS Chemical Neuroscience, 12(15), 2846-2860. [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kelly, T. R., et al. (1985). Synthesis and dopamine autoreceptor activity of a 5-(methylmercapto)methyl-substituted derivative of (+/-)-3-PPP (3-(3-hydroxyphenyl)-1-n-propylpiperidine). Journal of medicinal chemistry, 28(9), 1368–1371. [Link]

  • Micheli, F., et al. (2002). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & medicinal chemistry letters, 12(14), 1845–1848. [Link]

  • Ghorbani, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC chemistry, 19(1), 1-18. [Link]

  • Szabo, M., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules (Basel, Switzerland), 26(16), 4949. [Link]

  • Zhu, J., & Nicklaus, M. C. (2005). Monoamine reuptake inhibitors: highlights of recent research developments. Drug development research, 65(3), 97-118. [Link]

  • Reith, M. E., et al. (1986). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of medicinal chemistry, 29(10), 2046–2053. [Link]

  • Sun, L., et al. (2003). Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives. Acta pharmacologica Sinica, 24(10), 1047–1053. [Link]

  • Blough, B. E., et al. (2013). U.S.
  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of medicinal chemistry, 64(24), 17936–17969. [Link]

  • Cichero, E., & Pitzanti, E. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2246–2261. [Link]

Sources

A Comparative Guide to (5S)-5-phenylmorpholin-3-one and Bupropion Metabolites: A Structural, Metabolic, and Analytical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology and drug development, a deep understanding of molecular structure, metabolic fate, and analytical quantification is paramount. This guide provides a comparative analysis of two structurally related but functionally distinct chemical entities: the active metabolites of bupropion, a widely prescribed antidepressant, and (5S)-5-phenylmorpholin-3-one, a chiral synthetic intermediate.

Bupropion is an atypical antidepressant of the aminoketone class that functions primarily as a norepinephrine-dopamine reuptake inhibitor.[1][2] Its clinical efficacy and toxicological profile are not solely attributable to the parent drug but are significantly influenced by its three major active metabolites: hydroxybupropion , threohydrobupropion , and erythrohydrobupropion .[3][4] These metabolites circulate in human plasma at concentrations often exceeding that of bupropion itself, possess substantial pharmacological activity, and have longer half-lives, making their study critical for understanding the drug's overall effect.[5][6][7]

Conversely, this compound is a chiral building block, a key intermediate used in the synthesis of more complex pharmaceutical compounds.[8][9] While not an active pharmaceutical ingredient (API) itself, its core phenylmorpholinone structure bears a resemblance to bupropion's metabolites, making a comparative study valuable for researchers in medicinal chemistry and drug metabolism. This guide will dissect these compounds from three critical angles: physicochemical structure, metabolic pathways and pharmacological relevance, and the analytical methodologies required for their quantification.

Part 1: Structural and Physicochemical Comparison

The foundational difference between these compounds lies in their genesis and function, which is reflected in their chemical structures. Bupropion's metabolites are products of biotransformation, while this compound is a product of chemical synthesis.

The primary bupropion metabolites are formed through two main pathways: hydroxylation of the tert-butyl group to form hydroxybupropion, and reduction of the ketone to form the diastereomeric amino alcohols, threohydrobupropion and erythrohydrobupropion.[3][10]

Below is a comparison of their fundamental properties.

PropertyThis compoundHydroxybupropionThreohydrobupropionErythrohydrobupropion
Molecular Formula C₁₀H₁₁NO₂[9]C₁₃H₁₈ClNO₂C₁₃H₂₀ClNOC₁₃H₂₀ClNO
Molecular Weight 177.20 g/mol [9]255.72 g/mol 241.75 g/mol 241.75 g/mol
Core Structure Phenylmorpholin-3-onePhenylmorpholinolPhenylpropan-1-olPhenylpropan-1-ol
Key Functional Groups Lactam (cyclic amide), Secondary Amine, PhenylHemiaminal (cyclic), Tertiary Amine, Phenyl, Chloro, HydroxylSecondary Alcohol, Secondary Amine, Phenyl, ChloroSecondary Alcohol, Secondary Amine, Phenyl, Chloro
Origin Chemical Synthesis Intermediate[8]In vivo Metabolism of Bupropion[11]In vivo Metabolism of Bupropion[11]In vivo Metabolism of Bupropion[11]

The key structural similarity is the phenyl-substituted heterocyclic ring. However, hydroxybupropion is a phenylmorpholinol , a more reduced and substituted structure than the phenylmorpholin-one intermediate. The hydrobupropions are amino alcohols, resulting from the reduction of bupropion's ketone, which opens the morpholine ring structure seen in hydroxybupropion.

Part 2: Metabolic Pathways and Pharmacological Significance

The journey of a drug in the body is a story of metabolic conversion. For bupropion, this transformation is central to its therapeutic action.

Metabolism of Bupropion

Bupropion is extensively metabolized in the liver.[12] The pathways are stereoselective and produce metabolites that are both active and abundant.[3][13]

  • Oxidative Pathway (Hydroxylation): The primary oxidative metabolite, hydroxybupropion , is formed through hydroxylation of the t-butyl group. This reaction is catalyzed almost exclusively by the cytochrome P450 enzyme CYP2B6 .[11][14] Hydroxybupropion is a significant contributor to the drug's efficacy, possessing about 50% of the parent drug's potency and reaching plasma concentrations many times higher.[3][4]

  • Reductive Pathway (Reduction): The ketone group of bupropion is reduced by cytosolic carbonyl reductases, including 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and aldo-keto reductases (AKRs), to form the amino alcohol diastereomers threohydrobupropion and erythrohydrobupropion .[10][11] These metabolites are less potent than hydroxybupropion (approx. 20% of bupropion's activity) but still contribute to the overall pharmacological effect.[4] Threohydrobupropion, in particular, achieves plasma exposures about 7-fold higher than the parent drug.[7]

  • Further Metabolism: These primary active metabolites can undergo further metabolism, including glucuronidation via UGT enzymes (e.g., UGT2B7), to form more water-soluble conjugates that are excreted in the urine.[11][15]

Bupropion_Metabolism cluster_bupropion Bupropion (Racemic) cluster_pathways Primary Metabolic Pathways cluster_metabolites Active Metabolites cluster_conjugation Phase II Metabolism BUP Bupropion CYP2B6 CYP2B6 (Oxidation) BUP->CYP2B6 CR Carbonyl Reductases (Reduction) BUP->CR OH_BUP Hydroxybupropion CYP2B6->OH_BUP TH_BUP Threohydrobupropion CR->TH_BUP EH_BUP Erythrohydrobupropion CR->EH_BUP Gluc Glucuronide Conjugates OH_BUP->Gluc UGT2B7 TH_BUP->Gluc UGTs EH_BUP->Gluc UGTs

Hypothetical Metabolism of this compound

As a synthetic intermediate, this compound is not intended for administration and thus has no established metabolic profile. However, based on its structure, we can predict its likely metabolic fate using principles of drug metabolism. This predictive exercise is crucial in early drug discovery to anticipate the properties of novel chemical entities.

  • Hydrolysis: The lactam (cyclic amide) bond is susceptible to hydrolysis by amidase enzymes, which would open the morpholine ring to form an amino acid-like structure.

  • Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation by CYP450 enzymes (e.g., CYP2D6, CYP3A4), likely at the para-position, to increase polarity.

  • N-Dealkylation/Oxidation: While there are no N-alkyl groups to remove, the nitrogen atom itself could be a site for oxidation.

Part 3: Comparative Analytical Methodologies

Accurate quantification of drugs and their metabolites in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. The choice of analytical technique is dictated by the physicochemical properties of the analytes and the required sensitivity. For these compounds, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.

Established Protocol: Quantification of Bupropion and Metabolites in Human Plasma

This protocol is a representative workflow synthesized from validated methods in the scientific literature.[5][7][16] The objective is to simultaneously measure bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE provides excellent sample cleanup, removing plasma proteins and phospholipids that interfere with LC-MS analysis, leading to higher sensitivity and robustness.

  • Protocol:

    • To 200 µL of human plasma, add 50 µL of an internal standard working solution (containing stable isotope-labeled versions of each analyte, e.g., Bupropion-d9).

    • Add 200 µL of 1% formic acid in water to acidify the sample and ensure analytes are charged.

    • Vortex mix for 30 seconds.

    • Load the entire mixture onto an SPE cartridge (e.g., a mixed-mode cation exchange polymer) that has been pre-conditioned with methanol and water.

    • Wash the cartridge with an aqueous solution to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.

    • Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for injection.

2. HPLC-MS/MS Analysis

  • Rationale: Reverse-phase chromatography is ideal for separating these moderately polar compounds. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantification.

  • Conditions:

    • HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard (see table below).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bupropion240.1184.1
Hydroxybupropion256.1238.1
Threohydrobupropion242.1186.1
Erythrohydrobupropion242.1186.1

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing Plasma 1. Plasma Sample + Internal Standard SPE 2. Solid-Phase Extraction (Cleanup & Concentration) Plasma->SPE Recon 3. Evaporation & Reconstitution SPE->Recon HPLC 4. HPLC Separation (C18 Column) Recon->HPLC MS 5. MS/MS Detection (MRM Mode) HPLC->MS Data 6. Peak Integration & Quantification MS->Data

Proposed Protocol: Quantification of this compound

This hypothetical protocol is designed based on the compound's structure and established bioanalytical principles.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: For a single, relatively clean analyte in a research setting (e.g., cell culture media or microsomal incubations), LLE is a rapid and cost-effective extraction method.

  • Protocol:

    • To 200 µL of sample, add 50 µL of an appropriate internal standard (e.g., a structurally similar but chromatographically resolved compound).

    • Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate) to neutralize the secondary amine, making it more soluble in organic solvent.

    • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate and reconstitute as described in the SPE protocol.

2. HPLC-MS/MS Analysis

  • Rationale: The analytical principles remain the same as for the bupropion metabolites.

  • Conditions:

    • HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Ionization: ESI+.

    • Proposed MRM Transition: Based on its molecular weight of 177.2, the protonated molecule [M+H]⁺ would be m/z 178.2. A likely product ion resulting from the loss of the carbonyl group would be sought during method development. A plausible transition would be 178.2 -> 120.1 (representing the phenyl-vinyl-amine fragment).

Conclusion

The comparative study of bupropion's active metabolites and the synthetic intermediate this compound offers a valuable lens through which to view the drug development pipeline. Bupropion's metabolites are the pharmacologically relevant end-products of in vivo biotransformation, critical to the drug's clinical profile and requiring robust, validated bioanalytical methods for their study. In contrast, this compound represents a starting point—a precisely crafted chiral building block from which novel therapeutic agents may be constructed.

For researchers and drug development professionals, this guide underscores a crucial duality: the need to understand both the metabolic fate of administered drugs and the foundational chemistry of the synthetic intermediates used to create them. The principles of structural analysis, metabolic prediction, and analytical quantification are the common threads that bind these two seemingly disparate worlds, forming the comprehensive knowledge base required for modern pharmaceutical science.

References

  • ClinPGx. (n.d.). Bupropion Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Masters, A. R. (2016). STEREOSELECTIVE DISPOSITION OF BUPROPION AND ITS THREE MAJOR METABOLITES: 4-HYDROXYBUPROPION, ERYTHRO-DIHYDROBUPROPION, AND THREO-DIHYDROBUPROPION. IU Indianapolis ScholarWorks. [Link]

  • Sager, J. E., et al. (2016). Identification of non-reported bupropion metabolites in human plasma. Biopharmaceutics & Drug Disposition, 37(8), 485-495. [Link]

  • Lai, A. A., et al. (1985). Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose. Clinical Pharmacology & Therapeutics, 38(5), 586-589. [Link]

  • Hsyu, P. H., et al. (1997). Pharmacokinetics of bupropion and its metabolites in cigarette smokers versus nonsmokers. Journal of Clinical Pharmacology, 37(8), 737-743. [Link]

  • Stahl, S. M., et al. (2004). Bupropion: a systematic review and meta-analysis of effectiveness as an antidepressant. Therapeutic Advances in Psychopharmacology, 4(2), 94-106. [Link]

  • Dr. Oracle. (2025). What is the metabolism of Bupropion (Wellbutrin)? Dr. Oracle. [Link]

  • Costa, R., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Drug Metabolism Reviews, 51(3), 293-313. [Link]

  • National Center for Biotechnology Information. (n.d.). Bupropion. PubChem. [Link]

  • Schroeder, D. H. (1983). Metabolism and kinetics of bupropion. The Journal of Clinical Psychiatry, 44(5 Pt 2), 79-81. [Link]

  • Dr. Oracle. (2025). What are the pharmacokinetics of Bupropion (Wellbutrin) Extended Release (XL)? Dr. Oracle. [Link]

  • Hesse, L. M., et al. (2004). Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes. Pharmaceutical Research, 21(11), 2009-2016. [Link]

  • Goodchild, C. S., et al. (2004). Pharmacokinetics of Bupropion and Its Metabolites in Haemodialysis Patients Who Smoke: A Single Dose Study. Nephron Clinical Practice, 98(4), c126-c132. [Link]

  • Masters, A. R., et al. (2016). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. Journal of Chromatography B, 1021, 148-155. [Link]

  • Sager, J. E., et al. (2016). Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro. Drug Metabolism and Disposition, 44(10), 1709-1719. [Link]

  • Sager, J. E., et al. (2016). Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro. Drug Metabolism and Disposition, 44(10), 1709-1719. [Link]

  • Jennison, T. A., et al. (1995). A high-performance liquid chromatographic method for quantitating bupropion in human plasma or serum. Journal of Analytical Toxicology, 19(2), 69-72. [Link]

  • Gufford, B. T., et al. (2016). Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo. Drug Metabolism and Disposition, 44(11), 1741-1751. [Link]

  • Shahi, P. K., et al. (2018). Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection. Indian Journal of Pharmaceutical Education and Research, 52(4s), S37-S46. [Link]

  • Panderi, I., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Molecules, 27(19), 6436. [Link]

  • Costa, R., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Drug Metabolism Reviews, 51(3), 293-313. [Link]

  • Costa, R., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Semantic Scholar. [Link]

  • McCarthy, C., et al. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Molecules, 19(5), 6236-6256. [Link]

  • Google Patents. (2006).
  • ResearchGate. (n.d.). Pharmacology of N-methyl bupropion compared to bupropion. [Link]

  • Google Patents. (2002). EP1259243B1 - Bupropion metabolites and methods of their synthesis and use.
  • Wikipedia. (n.d.). Bupropion. [Link]

  • BKKsci. (n.d.). (S)-5-Phenylmorpholin-3-one. [Link]

  • Lowe, A. J., et al. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education, 99(9), 3236-3242. [Link]

  • Patel, K., et al. (2016). Bupropion: a systematic review and meta-analysis of effectiveness as an antidepressant. Therapeutic Advances in Psychopharmacology, 6(2), 99-144. [Link]

  • Al-Mutabagani, L. A., et al. (2017). Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4346-4351. [Link]

  • Nomikos, G. G., et al. (2013). Comparison of the behavioral effects of bupropion and psychostimulants. Pharmacology Biochemistry and Behavior, 113, 10-17. [Link]

  • GoodRx. (n.d.). Aplenzin vs. Wellbutrin XL for Depression: Important Differences and Potential Risks. [Link]

  • Jefferson, J. W., et al. (2005). 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL. Primary Care Companion to The Journal of Clinical Psychiatry, 7(3), 106-113. [Link]

  • Schaus, J. M., et al. (2002). Novel Potent 5-HT(1F) Receptor Agonists: Structure-Activity Studies of a Series of Substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Journal of Medicinal Chemistry, 45(10), 2035-2042. [Link]

Sources

Validating the Efficacy of (5S)-5-phenylmorpholin-3-one in Smoking Cessation Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of (5S)-5-phenylmorpholin-3-one, a novel compound with potential applications in smoking cessation, against established first-line pharmacotherapies. Drawing upon data from preclinical models, we will explore its mechanism of action and evaluate its potential efficacy in comparison to varenicline and bupropion. This document is intended to serve as a resource for researchers in the field of addiction and pharmacology, offering insights into the experimental validation of new chemical entities for tobacco use disorder.

Introduction: The Unmet Need in Smoking Cessation Pharmacotherapy

Tobacco smoking remains a leading cause of preventable death worldwide, with nicotine addiction being the primary driver of its persistent use. While current pharmacotherapies such as varenicline and bupropion have demonstrated efficacy, a significant portion of smokers fail to achieve long-term abstinence, highlighting the critical need for novel therapeutic agents with improved efficacy and tolerability profiles.

This compound belongs to a class of phenylmorpholine derivatives that have garnered interest for their potential to modulate key neurotransmitter systems implicated in nicotine dependence. This guide will delve into the scientific rationale for its investigation and present a comparative analysis based on available preclinical data of its analogs.

Mechanism of Action: A Dual-Pronged Approach to Nicotine Addiction

The therapeutic potential of this compound and its analogs in smoking cessation is believed to stem from a dual mechanism of action that targets both the rewarding effects of nicotine and the negative affective states associated with withdrawal.

2.1. Dopamine and Norepinephrine Reuptake Inhibition:

Similar to bupropion, an established antidepressant and smoking cessation aid, analogs of this compound have been shown to inhibit the reuptake of dopamine (DA) and norepinephrine (NE). By increasing the synaptic concentrations of these neurotransmitters, the compound may help to alleviate the anhedonia and negative mood states that characterize nicotine withdrawal. This action is thought to mimic some of the neurochemical effects of nicotine, thereby reducing the drive to smoke.

2.2. Nicotinic Acetylcholine Receptor (nAChR) Antagonism:

Furthermore, these compounds act as antagonists at nicotinic acetylcholine receptors (nAChRs), the primary molecular targets of nicotine. Specifically, they have shown activity at α3β4* nAChRs, which are involved in the rewarding and reinforcing effects of nicotine. By blocking these receptors, this compound analogs can potentially reduce the pleasurable sensations derived from smoking and diminish the reinforcing properties of nicotine, making it less likely for an individual to relapse.

Diagram: Proposed Mechanism of Action of this compound Analogs

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine DAT->Dopamine Reuptake Withdrawal Alleviation of Withdrawal Symptoms DAT->Withdrawal Modulates NET Norepinephrine Transporter (NET) Norepinephrine NET->Norepinephrine Reuptake NET->Withdrawal Modulates nAChR Nicotinic Acetylcholine Receptor (nAChR) Reward Reduced Reward & Reinforcement nAChR->Reward Leads to Compound This compound Analog Compound->DAT Inhibits Compound->NET Inhibits Compound->nAChR Antagonizes Nicotine Nicotine Nicotine->nAChR Activates

Caption: Proposed dual mechanism of this compound analogs.

Comparative Efficacy in Preclinical Models

While direct efficacy data for this compound is not yet publicly available, studies on its close structural analogs provide promising insights into its potential as a smoking cessation agent. The following table summarizes the comparative efficacy of these analogs against bupropion in validated animal models of nicotine addiction.

Compound/Drug Model Endpoint Relative Potency/Efficacy Reference
This compound Analogs Nicotine-Conditioned Place Preference (CPP)Blockade of Nicotine-Induced CPPMore potent than (S,S)-hydroxybupropion[1]
Acute Nicotine-Induced Antinociception (Tail-flick test)Blockade of Nicotine's EffectsMore potent than (S,S)-hydroxybupropion[1]
Bupropion Nicotine-Conditioned Place Preference (CPP)Blockade of Nicotine-Induced CPPEffective in blocking nicotine CPP[1]
Acute Nicotine-Induced Antinociception (Tail-flick test)Blockade of Nicotine's EffectsEffective in blocking nicotine's effects[1]
Varenicline Nicotine Self-AdministrationReduction in Nicotine IntakeReduces nicotine seeking and intake in rats[2]
Nicotine WithdrawalAlleviation of Withdrawal SymptomsReduces nicotine withdrawal symptoms in rodents[3]

Note: The data for this compound analogs are based on studies of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues.[1]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key in vivo assays relevant to the study of smoking cessation agents.

4.1. Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various established methods for chiral morpholinone synthesis. A representative approach is outlined below, based on asymmetric catalytic methods.

Diagram: Representative Synthetic Workflow

Synthesis_Workflow Start Aryl/Alkylglyoxal & 2-(Arylamino)ethan-1-ol Step1 Chiral Phosphoric Acid-Catalyzed Domino [4+2] Heteroannulation Start->Step1 Intermediate Cyclic α-Iminium Hemiacetal Step1->Intermediate Step2 1,2-Aryl/Alkyl Shift (Asymmetric Aza-Benzilic Ester Rearrangement) Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the asymmetric synthesis of morpholinones.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate aryl/alkylglyoxal and 2-(arylamino)ethan-1-ol in a suitable solvent (e.g., toluene, dichloromethane), add a chiral phosphoric acid catalyst (e.g., TRIP or SPINOL-derived catalysts).

  • Domino Reaction: Stir the reaction mixture at the appropriate temperature to facilitate the domino [4+2] heteroannulation, leading to the formation of a cyclic α-iminium hemiacetal intermediate.

  • Rearrangement: The intermediate undergoes a 1,2-aryl/alkyl shift via an asymmetric aza-benzilic ester rearrangement to yield the chiral morpholinone.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Note: This is a generalized protocol. Specific reaction conditions, including catalyst loading, temperature, and reaction time, should be optimized for each specific substrate combination. For detailed procedures, refer to relevant literature on asymmetric morpholinone synthesis.[4][5]

4.2. Nicotine-Conditioned Place Preference (CPP) Model

This model assesses the rewarding properties of nicotine and the ability of a test compound to block these effects.

Step-by-Step Protocol:

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Pre-Conditioning Phase: On day 1, allow rats to freely explore both compartments for 15 minutes to determine their initial place preference.

  • Conditioning Phase (8 days):

    • On alternate days, administer nicotine (0.1-1.4 mg/kg, s.c.) and confine the rat to its initially non-preferred compartment for 30 minutes.

    • On the intervening days, administer saline and confine the rat to its initially preferred compartment for 30 minutes.

    • To test the efficacy of this compound, administer the compound prior to nicotine on the conditioning days.

  • Test Phase: On day 10, with no injections, allow the rat to freely explore both compartments for 15 minutes. Record the time spent in each compartment.

  • Data Analysis: A significant increase in time spent in the nicotine-paired compartment in the saline pre-treated group indicates successful conditioning. A reduction in this preference in the this compound pre-treated group indicates a blockade of nicotine's rewarding effects.

4.3. Nicotine Withdrawal Model

This model evaluates the ability of a test compound to alleviate the somatic and affective signs of nicotine withdrawal.

Step-by-Step Protocol:

  • Induction of Nicotine Dependence: Administer nicotine to rodents via continuous infusion using osmotic minipumps for 7-14 days.

  • Induction of Withdrawal:

    • Spontaneous Withdrawal: Remove the osmotic minipumps.

    • Precipitated Withdrawal: Administer a nicotinic receptor antagonist (e.g., mecamylamine).

  • Assessment of Withdrawal Signs:

    • Somatic Signs: Observe and score behaviors such as abdominal constrictions, facial fasciculation, writhes, gasps, eye blinks, and ptosis.

    • Affective Signs (Anxiety-like behavior): Utilize tests such as the elevated plus-maze or light-dark box.

  • Treatment: Administer this compound or a comparator drug prior to the assessment of withdrawal signs.

  • Data Analysis: A reduction in the frequency or severity of withdrawal signs in the treated group compared to the vehicle control group indicates efficacy in alleviating nicotine withdrawal.

Discussion and Future Directions

The available preclinical data on analogs of this compound suggest that this compound class holds promise as a novel therapeutic for smoking cessation. The dual mechanism of action, combining dopamine and norepinephrine reuptake inhibition with nicotinic receptor antagonism, presents a rational approach to addressing the multifaceted nature of nicotine addiction.

However, it is crucial to underscore that these are preliminary findings based on related compounds. Further research is imperative to validate the efficacy and safety of this compound itself. Future studies should focus on:

  • Direct Efficacy Studies: Conducting comprehensive in vivo studies using the specific this compound molecule in robust models of nicotine self-administration, reinstatement, and withdrawal.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-dependent effects on receptor binding and neurotransmitter levels in the brain.

  • Safety and Tolerability Assessment: Performing thorough toxicology studies to establish a favorable safety profile before consideration for clinical development.

References

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. (URL not available)
  • How does bupropion work as a smoking cessation aid? PubMed. [Link]

  • The use of bupropion SR in cigarette smoking cessation. PMC - NIH. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • Bupropion for Smoking Cessation: Updated Cochrane Evidence & Clinical Practice (2025). (URL not available)
  • Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. PubMed. [Link]

  • Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. NIH. [Link]

  • Rodent models for nicotine withdrawal. PMC - PubMed Central. [Link]

  • How does bupropion work as a smoking cessation aid? | Request PDF. ResearchGate. [Link]

  • Zyban (Bupropion): Uses & Side Effects. Cleveland Clinic. [Link]

  • Nicotine induces conditioned place preferences over a large range of doses in rats. PubMed. [Link]

  • Nicotine place preference in a biased conditioned place preference design. PubMed. [Link]

  • Resveratrol inhibits nicotine-induced conditioned place preference in mice. SciELO. [Link]

  • Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats. PMC - PubMed Central. [Link]

  • Nicotine induces conditioned place preference over a large range of doses in r
  • Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans? (URL not available)
  • Exposure to nicotine vapor in male adolescent rats produces a withdrawal-like state and facilitates nicotine self-administration during adulthood. PubMed Central. [Link]

  • Chronic exposure to cigarette smoke extract increases nicotine withdrawal symptoms in adult and adolescent male rats. Frontiers Publishing Partnerships. [Link]

  • Rodent models for nicotine withdrawal. Semantic Scholar. [Link]

  • Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice. NIH. [Link]

  • Rodent models for nicotine withdrawal. PubMed - NIH. [Link]

  • Animal models of drug withdrawal symptoms. PubMed - NIH. [Link]

  • (S)-5-Phenylmorpholin-3-one. (URL not available)
  • How nicotine withdrawal symptoms fight each other: interpeduncular GABA neuron activity dynamically controls negative affect vs. coping behavior. NIH. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (5S)-5-phenylmorpholin-3-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise and accurate quantification of chiral compounds is a cornerstone of modern pharmaceutical development and quality control. (5S)-5-phenylmorpholin-3-one, a key chiral molecule, demands analytical methods that are not only robust and reliable but also specific to its stereoisomer. This guide provides an in-depth cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) on a chiral stationary phase, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). By grounding our comparison in the internationally recognized ICH Q2(R1) guidelines, we offer researchers, scientists, and drug development professionals a comprehensive framework for methodology selection. We delve into the causality behind experimental choices, present detailed protocols, and summarize performance data to empower informed decisions tailored to specific analytical objectives, from routine quality control to trace-level impurity profiling.

Introduction: The Imperative for Enantiospecific Quantification

This compound is a chiral molecule whose biological activity is intrinsically linked to its three-dimensional structure. In pharmaceutical applications, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect while the other may be inactive or, in some cases, cause adverse effects[1]. Consequently, the ability to quantify the specific (5S)-enantiomer in the presence of its (R)-counterpart is not merely an analytical task but a critical component of ensuring product safety and efficacy.

The selection of an appropriate analytical method depends on a multitude of factors, including the required sensitivity, the complexity of the sample matrix, throughput needs, and the specific goals of the analysis (e.g., routine assay vs. trace impurity detection). This guide provides a comparative analysis of three powerful, yet distinct, analytical techniques, evaluating their performance through the lens of established validation parameters.

The Regulatory Backbone: ICH Q2(R1) Validation Parameters

To ensure a standardized and objective comparison, our cross-validation framework is built upon the principles outlined in the ICH Harmonised Tripartite Guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology".[2][3][4] This guideline is the global standard for pharmaceutical method validation, ensuring that an analytical procedure is suitable for its intended purpose.[4][5] The core validation characteristics we will assess for each method are:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, most critically its counter-enantiomer.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[2][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

Cross-Validation Workflow Overview

The process of cross-validating these distinct analytical methods follows a structured workflow. Each technique is developed and then rigorously tested against the predefined validation criteria outlined by ICH Q2(R1). The resulting performance data are then collated and compared to determine the optimal use case for each method.

Cross_Validation_Workflow cluster_0 Method Development & Protocol Definition cluster_1 ICH Q2(R1) Validation cluster_2 Comparative Analysis M1 Chiral HPLC-UV V1 Specificity (Enantiomeric Resolution) M1->V1 V2 Linearity & Range M1->V2 M2 LC-MS/MS M2->V1 M2->V2 M3 GC-MS (with Derivatization) M3->V1 M3->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 C1 Performance Data (See Table 1) V5->C1 C2 Application Suitability (See Figure 2) C1->C2 Report Final Recommendation & Guide Publication C2->Report Method_Selection_Guide A What is the Primary Analytical Goal? B B A->B Routine QC Assay (Bulk Drug/Formulation) C C A->C Trace Level Analysis (e.g., Impurities, Metabolites) D D A->D Confirmatory ID & Orthogonal Method B1 B1 B->B1 Key Requirement: Robustness, Precision, Cost-Effectiveness C1 C1 C->C1 Key Requirement: Highest Sensitivity (LOQ), High Specificity D1 D1 D->D1 Key Requirement: Different Separation Principle, Structural Confirmation B_Rec Chiral HPLC-UV B1->B_Rec Recommendation C_Rec Chiral LC-MS/MS C1->C_Rec Recommendation D_Rec GC-MS (with Derivatization) D1->D_Rec Recommendation

Sources

(5S)-5-phenylmorpholin-3-one and the Quest for Novel PDE5 Inhibitors: A Comparative and Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5S)-5-phenylmorpholin-3-one in the context of established heterocyclic phosphodiesterase type 5 (PDE5) inhibitors. Given the novelty of this compound and the current absence of extensive published data on its PDE5 inhibitory activity, this document will focus on a prospective analysis based on its structural features compared to well-characterized PDE5 inhibitors. We will delve into the established principles of PDE5 inhibition, the key structural motifs of existing drugs, and the experimental workflows required to evaluate a novel chemical entity in this class.

The Foundational Role of PDE5 in cGMP Signaling

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is fundamental to various physiological processes, most notably the relaxation of smooth muscle.[2][3] During sexual stimulation, the release of NO in the corpus cavernosum of the penis activates soluble guanylate cyclase (sGC), which in turn increases the production of cGMP.[1] Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and consequently, penile erection.[1][2] PDE5's specific function is to hydrolyze cGMP, thereby acting as a negative regulator of this signaling cascade.[1] By inhibiting PDE5, the degradation of cGMP is blocked, leading to its accumulation and an enhanced erectile response.[1][2][4] This mechanism of action is the cornerstone of successful erectile dysfunction (ED) therapies.[4][5][6] Beyond ED, PDE5 inhibitors have been approved for treating pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH).[2][4][5]

PDE5_Signaling_Pathway Sexual_Stimulation Sexual Stimulation NO_Release NO Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC GMP 5'-GMP cGMP->GMP Hydrolysis Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Activates PKG PDE5 PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection PDE5_Inhibitor This compound & Other Inhibitors PDE5_Inhibitor->PDE5

Figure 1: The NO/cGMP signaling pathway and the action of PDE5 inhibitors.

The Chemical Landscape of Approved Heterocyclic PDE5 Inhibitors

The currently marketed PDE5 inhibitors, while sharing a common mechanism of action, are structurally diverse, belonging to different heterocyclic families.[7] This diversity influences their potency, selectivity, and pharmacokinetic profiles.

Inhibitor Core Heterocyclic Scaffold Key Structural Features IC50 (nM) Selectivity vs. PDE6
Sildenafil Pyrazolo[4,3-d]pyrimidinoneEthoxyphenyl and methylpiperazine moieties.[8]~3.5~10-fold
Vardenafil Imidazo[5,1-f]triazinoneEthoxyphenyl and ethylpiperazine moieties.~0.7~16-fold
Tadalafil Tetracyclic β-carbolineDioxolo[g]quinazoline and piperazinedione rings.~1.8~10,000-fold
Avanafil PyrimidineChlorobenzyl and hydroxymethylpyrrolidine moieties.~5.2~120-fold

Table 1: Comparison of prominent heterocyclic PDE5 inhibitors. IC50 and selectivity values are approximate and can vary based on assay conditions.

The pharmacophore of these inhibitors generally consists of a heterocyclic core that mimics the guanine base of cGMP, and various substituents that occupy the hydrophobic pockets of the PDE5 active site.[8] The differences in these substituents are key to the varying selectivity profiles, particularly against other PDE isoforms like PDE6, which is found in the retina and whose inhibition can lead to visual disturbances.[3]

This compound: A Novel Scaffold with Potential

This compound is a chiral molecule containing a morpholinone core.[9][10] While there is a lack of specific data on its activity as a PDE5 inhibitor in the public domain, the morpholine scaffold itself is considered a "privileged structure" in medicinal chemistry.[11] It is present in numerous bioactive compounds and approved drugs, valued for its favorable physicochemical and metabolic properties.[11]

Structural Considerations:

  • This compound's Structure: The molecule features a phenyl group at the 5-position of the morpholin-3-one ring.

  • Comparison to Known Inhibitors: Unlike the fused ring systems of sildenafil or vardenafil, this compound has a single heterocyclic ring. The key question for its potential as a PDE5 inhibitor is whether the morpholinone ring can function as a bioisostere for the purine-like core of established inhibitors, and how the phenyl substituent orients itself within the enzyme's active site.

The potential for this scaffold is intriguing, but requires rigorous experimental validation. The chirality of the molecule is also a critical factor, as enantiomers often exhibit significantly different biological activities.

Experimental Workflow for the Evaluation of this compound

To ascertain the viability of this compound as a PDE5 inhibitor, a systematic experimental evaluation is necessary. The following protocols outline the standard methodologies used in the field.

Experimental_Workflow Start Synthesize and Purify This compound In_Vitro_Assay In Vitro PDE5 Inhibition Assay (Determine IC50) Start->In_Vitro_Assay Selectivity_Screen PDE Isoform Selectivity Panel (PDE1-11) In_Vitro_Assay->Selectivity_Screen If potent In_Vivo_Efficacy In Vivo Efficacy Model (e.g., Rat Erectile Function) Selectivity_Screen->In_Vivo_Efficacy If selective PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Efficacy->PK_PD Tox Toxicology and Safety Pharmacology PK_PD->Tox Lead_Optimization Lead Optimization Tox->Lead_Optimization If favorable profile

Figure 2: A typical experimental workflow for evaluating a novel PDE5 inhibitor.
In Vitro PDE5 Inhibition Assay

The initial step is to determine the compound's ability to inhibit the PDE5 enzyme in a cell-free system and to calculate its half-maximal inhibitory concentration (IC50).[12] A common method is a fluorescence polarization (FP) assay.[12]

Protocol: Fluorescence Polarization-Based PDE5 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human PDE5A1 enzyme.

    • Fluorescein-labeled cGMP (FAM-cGMP).

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • This compound and a reference inhibitor (e.g., sildenafil).

    • 384-well microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the assay buffer, the test compound dilutions, and the FAM-cGMP substrate.

    • Initiate the enzymatic reaction by adding the PDE5 enzyme to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a broad-spectrum PDE inhibitor like IBMX).

    • Measure the fluorescence polarization of each well.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling

A crucial aspect of a potential new PDE5 inhibitor is its selectivity.[13] Off-target inhibition can lead to undesirable side effects. Therefore, the compound should be tested against a panel of other PDE isoforms.

Protocol: PDE Isoform Selectivity Screening

  • Methodology: Utilize a contract research organization (CRO) or an in-house platform that offers a broad panel of recombinant human PDE enzymes (PDE1 through PDE11).

  • Execution:

    • Test this compound at a fixed concentration (e.g., 1 µM) against all PDE isoforms to identify any significant off-target activity.

    • For any isoforms where significant inhibition is observed, perform a full IC50 determination as described in section 4.1.

  • Analysis: Calculate the selectivity ratio by dividing the IC50 for the off-target PDE by the IC50 for PDE5. A higher ratio indicates greater selectivity.

In Vivo Efficacy Assessment

If the compound demonstrates potent and selective in vitro activity, the next step is to evaluate its efficacy in a relevant animal model.[1][14] The anesthetized rat model of erectile function is a standard in the field.[14]

Protocol: Assessment of Erectile Response in Anesthetized Rats

  • Animal Preparation:

    • Male rats are anesthetized.

    • The carotid artery is cannulated for blood pressure monitoring.

    • A needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).[1]

    • The cavernous nerve is isolated for electrical stimulation.[1]

  • Experimental Procedure:

    • Administer this compound or vehicle intravenously or orally.

    • After a suitable absorption period, electrically stimulate the cavernous nerve to induce an erectile response.

    • Record the maximal ICP and the total duration of the erectile response.

    • Compare the responses in the compound-treated group to the vehicle-treated group.

  • Data Analysis: Data are typically presented as the ratio of maximal ICP to mean arterial pressure (MAP) to normalize for changes in systemic blood pressure.

Future Outlook and Conclusions

The exploration of novel heterocyclic scaffolds is essential for the development of next-generation PDE5 inhibitors with improved efficacy, selectivity, and pharmacokinetic properties.[8] While this compound is currently an unknown entity in the context of PDE5 inhibition, its morpholinone core represents an interesting starting point for investigation.

The key challenges and opportunities for this compound and its derivatives will be:

  • Potency: Can the morpholinone scaffold and its substituents achieve nanomolar or sub-nanomolar potency against PDE5?

  • Selectivity: How will this scaffold fare against other PDE isoforms, particularly PDE6 and PDE11?

  • Pharmacokinetics: Will the compound exhibit favorable oral bioavailability, metabolic stability, and half-life?

The experimental workflows detailed in this guide provide a clear roadmap for answering these questions. The data generated from these studies will be critical in determining whether this compound or its analogs can emerge as viable candidates for further drug development, potentially offering new therapeutic options in the treatment of erectile dysfunction and other cGMP-mediated disorders.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of a PDE5 Inhibitor in Animal Models.
  • Santillo, M. F. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(4), 757-761. Retrieved from [Link]

  • Bender, A. T., & Beavo, J. A. (2005). Comparison of different heterocyclic scaffolds as substrate analog PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(17), 3900-3907. Retrieved from [Link]

  • Santillo, M. F. (2022). Recent applications of phosphodiesterase (PDE5) inhibition assays for detecting adulterated sexual enhancement products. Drug Testing and Analysis, 14(4), 757-761. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: PDE5 Inhibitor Assays.
  • El-Gamal, M. I., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Molecules, 28(15), 5849. Retrieved from [Link]

  • Ferrini, M. G., et al. (2006). In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect. The Journal of Urology, 176(5), 2276-2282. Retrieved from [Link]

  • BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]

  • Rizza, S., et al. (2022). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. International Journal of Molecular Sciences, 23(19), 11680. Retrieved from [Link]

  • Rekka, E. A., et al. (1996). Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity. Journal of Pharmacy and Pharmacology, 48(6), 579-583. Retrieved from [Link]

  • Grand Rounds in Urology. (2019, August 15). Novel Oral Pharmacotherapies for ED: Are PDE5 Inhibitors the Final Answer? [Video]. YouTube. Retrieved from [Link]

  • Abdel-Mohsen, H. T., et al. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Journal of Pharmaceutical and Pharmacological Sciences, 13(3), 246-257. Retrieved from [Link]

  • Wang, H., et al. (2012). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Journal of medicinal chemistry, 55(23), 10540–10550. Retrieved from [Link]

  • Dou-Dou, Z., et al. (2021). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. Biochemical Pharmacology, 190, 114639. Retrieved from [Link]

  • ChemRxiv. (2023). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Retrieved from [Link]

  • Alza, E., & Marqués-López, E. (2012). Enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. Arkivoc, 2013(i), 165-207. Retrieved from [Link]

  • NIH. (2021). PDE5 Inhibitors. StatPearls. Retrieved from [Link]

  • B. G., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1772-1811. Retrieved from [Link]

  • Wikipedia. (n.d.). PDE5 inhibitor. Retrieved from [Link]

  • Wu, Q., et al. (2010). Synthesis and biological activity of novel phenyltriazolinone derivatives. Molecules, 15(12), 9024-9034. Retrieved from [Link]

  • Healthline. (2020, November 20). PDE5 Inhibitors: Types, How They Work, What They Cost. Retrieved from [Link]

  • Sieniawska, E., & Ginalska, G. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 28(23), 7856. Retrieved from [Link]

  • Frontiers. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative. Frontiers in Pharmacology, 15, 1369321. Retrieved from [Link]

  • NIH. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. LiverTox. Retrieved from [Link]

  • Yafi, F. A., et al. (2013). Phosphodiesterase type 5 inhibitors as a treatment for erectile dysfunction: Current information and new horizons. Arab journal of urology, 11(3), 226–233. Retrieved from [Link]

Sources

A Comparative In Vivo Analysis of (S,S)-5-Substituted Nicotine Analogues in Nicotine-Induced Antinociception

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer, More Potent Analgesics

The profound analgesic properties of nicotine, mediated through the activation of nicotinic acetylcholine receptors (nAChRs), have long been a subject of intense scientific scrutiny. The therapeutic potential of nAChR agonists as non-opioid analgesics is significant, yet the development of clinically viable candidates has been hampered by a narrow therapeutic window and undesirable side effects.[1] The naturally occurring enantiomer, (S)-nicotine, is more biologically active than its (R)-isomer, driving the focus of drug discovery efforts on (S)-nicotine analogues.[2] Modifications at the 5-position of the pyridine ring of nicotine have yielded a diverse array of analogues with varied pharmacological profiles. This guide provides a comprehensive in vivo comparison of the antinociceptive effects of several key (S,S)-5-substituted nicotine analogues, offering critical data and insights for researchers in pain therapeutics and drug development. We will delve into the structure-activity relationships, receptor subtype selectivity, and the causality behind the experimental designs used to evaluate these promising compounds.

Comparative Antinociceptive Efficacy of (S,S)-5 Analogues

The antinociceptive properties of nicotine and its analogues are primarily assessed using thermal pain models in rodents, such as the hot-plate and tail-flick tests. These assays measure the latency of a withdrawal response to a thermal stimulus, providing a quantifiable measure of pain sensitivity.

Key Findings from In Vivo Studies

A pivotal study investigated the in vivo effects of two 5-substituted nicotine derivatives, 5-bromonicotine and 5-methoxynicotine, in comparison to nicotine. The results, summarized in the table below, reveal a striking divergence in their pharmacological profiles despite their high affinity for nAChRs.

CompoundnAChR Binding Affinity (Ki, nM)Antinociceptive Activity (Tail-Flick & Hot-Plate)Agonist/Antagonist Profile
(-)-Nicotine 2.4ActiveFull Agonist
5-Bromonicotine 6.9InactivePartial Agonist at α4β2, Potential Partial Agonist at α3-containing nAChRs
5-Methoxynicotine 14.3InactiveAntagonist of Nicotine's Antinociceptive Effect

Data synthesized from Damaj et al. (2007).

These findings underscore the profound influence of the substituent at the 5-position on the pharmacological activity of nicotine analogues. While both 5-bromonicotine and 5-methoxynicotine bind to nAChRs with high affinity, they fail to produce the antinociceptive effects characteristic of nicotine. Furthermore, 5-methoxynicotine acts as an antagonist to nicotine's analgesic action, highlighting the subtle structural modifications that can dramatically alter a compound's functional properties.

Further research into other 5-substituted analogues, such as those with ethynyl and halogen substitutions, is crucial to fully elucidate the structure-activity relationship and identify candidates with improved therapeutic profiles.

Experimental Protocols: A Guide to In Vivo Antinociception Assays

The following protocols provide a detailed, step-by-step methodology for the two most common in vivo assays used to evaluate nicotine-induced antinociception. The rationale behind key steps is included to ensure experimental rigor and reproducibility.

Hot-Plate Test

The hot-plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinal mechanisms of analgesia.

Protocol:

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.

  • Animal Subjects: Male Swiss-Webster mice (20-25 g) are typically used. Animals should be acclimated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: The test compound (e.g., (S,S)-5 analogue) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).

  • Procedure:

    • At a predetermined time after drug administration (e.g., 15, 30, 60 minutes), each mouse is individually placed on the hot plate.

    • A timer is started immediately upon placement.

    • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (typically 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Data Analysis: The data are typically expressed as the mean latency ± SEM for each treatment group. The percentage of maximal possible effect (%MPE) can also be calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Causality Behind Experimental Choices: The choice of a constant temperature of 55°C is a balance between eliciting a clear nociceptive response and avoiding tissue damage. The cut-off time is a critical ethical and experimental consideration to prevent unnecessary harm to the animals.

Tail-Flick Test

The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious heat source and is primarily indicative of spinal reflex activity.

Protocol:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the rat's tail.

  • Animal Subjects: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be gently restrained in a suitable holder during the procedure.

  • Drug Administration: The test compound or vehicle is administered as described for the hot-plate test.

  • Procedure:

    • The rat's tail is positioned in the apparatus such that the light beam is focused on a specific point (e.g., 3-4 cm from the tip).

    • The light source is activated, and a timer starts simultaneously.

    • The time taken for the rat to flick its tail away from the heat source is recorded as the tail-flick latency.

    • A cut-off time (usually 10-15 seconds) is predetermined to prevent tissue damage.

  • Data Analysis: Data are analyzed similarly to the hot-plate test, with results expressed as mean latency ± SEM or %MPE.

Causality Behind Experimental Choices: The focused light beam provides a precise and localized thermal stimulus. The tail-flick response is a spinal reflex, making this test particularly useful for differentiating between spinal and supraspinal mechanisms of analgesia.

Mechanistic Insights: The Role of nAChR Subtypes and Signaling Pathways

The antinociceptive effects of nicotine and its analogues are primarily mediated by the activation of central nAChRs. The α4β2 subtype is considered a key player in mediating the analgesic effects of nicotine.[3] However, other subtypes, including α7 and α9α10 nAChRs, are also implicated in pain modulation.[1][3]

The functional diversity observed among the 5-substituted nicotine analogues likely stems from their differential selectivity and efficacy at various nAChR subtypes. For instance, the finding that 5-bromonicotine is a partial agonist at α4β2 receptors may explain its lack of antinociceptive activity, as partial agonists may not be able to elicit the full downstream signaling cascade required for analgesia.

Signaling Pathway for Nicotine-Induced Antinociception:

G Nicotine Nicotine / (S,S)-5 Analogue nAChR α4β2* nAChR Nicotine->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening NT_release Neurotransmitter Release (e.g., DA, NE, 5-HT) Ca_influx->NT_release Triggers Descending_pathways Activation of Descending Inhibitory Pathways NT_release->Descending_pathways Spinal_inhibition Inhibition of Nociceptive Transmission in Spinal Cord Descending_pathways->Spinal_inhibition Antinociception Antinociception Spinal_inhibition->Antinociception

Caption: Proposed signaling pathway for nicotine-induced antinociception.

Experimental Workflow for In Vivo Antinociception Studies:

G Animal_acclimation Animal Acclimation Drug_admin Drug Administration ((S,S)-5 Analogue or Vehicle) Animal_acclimation->Drug_admin Behavioral_assay Behavioral Assay (Hot-Plate or Tail-Flick) Drug_admin->Behavioral_assay Data_collection Data Collection (Latency to Response) Behavioral_assay->Data_collection Data_analysis Data Analysis (e.g., Mean Latency, %MPE) Data_collection->Data_analysis Conclusion Conclusion on Antinociceptive Effect Data_analysis->Conclusion

Caption: General experimental workflow for in vivo antinociception studies.

Conclusion and Future Directions

The in vivo comparison of (S,S)-5-substituted nicotine analogues reveals a complex structure-activity relationship where subtle modifications at the 5-position can dramatically alter the pharmacological profile from a full agonist to a partial agonist or even an antagonist. While high affinity for nAChRs is a prerequisite, it does not guarantee antinociceptive efficacy. The data presented here for 5-bromonicotine and 5-methoxynicotine highlight the importance of functional activity at specific nAChR subtypes, particularly α4β2, in mediating analgesia.

Future research should focus on a broader range of 5-substituted analogues to build a more comprehensive understanding of the structural requirements for potent and selective nAChR-mediated antinociception. Investigating the in vivo effects of analogues with different electronic and steric properties at the 5-position will be crucial. Furthermore, detailed studies on the nAChR subtype selectivity and downstream signaling pathways of these analogues will be instrumental in designing the next generation of non-opioid analgesics with improved efficacy and safety profiles.

References

  • Bagdas, D., Alkhlaif, Y., Jackson, A., Carroll, F. I., Ditre, J. W., & Damaj, M. I. (2018). New insights on the effects of varenicline on nicotine reward, withdrawal and hyperalgesia in mice. Neuropharmacology, 138, 72–79. [Link]

  • Bannon, A. W., Decker, M. W., Holladay, M. W., Curzon, P., Donnelly-Roberts, D., Puttfarcken, P. S., ... & Williams, M. (1998). ABT-594 [5-((2R)-azetidinylmethoxy)-2-chloropyridine]: a novel, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 285(2), 787-794. [Link]

  • Cepeda-Benito, A., Reynoso, J., & McDaniel, E. H. (1998). Associative tolerance to nicotine analgesia in the rat: tail-flick and hot-plate tests. Experimental and Clinical Psychopharmacology, 6(3), 248–254. [Link]

  • Damaj, M. I., Creasy, C. S., Grove, A. D., Rosecrans, J. A., & Martin, B. R. (1999). Pharmacological characterization of the antinociceptive effects of nicotine in mice. Journal of Pharmacology and Experimental Therapeutics, 291(3), 1284-1291.
  • Damaj, M. I., Fei-Yin, M., Dukat, M., Martin, B. R., & Glennon, R. A. (2007). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. Neuropharmacology, 52(4), 1058–1067. [Link]

  • Decker, M. W., Meyer, M. D., & Sullivan, J. P. (2001). The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control.
  • Hone, A. J., & McIntosh, J. M. (2018). Nicotinic acetylcholine receptors in neuropathic and inflammatory pain. Frontiers in pharmacology, 9, 125. [Link]

  • Hone, A. J., & McIntosh, J. M. (2018). Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain. Frontiers in pharmacology, 9, 125. [Link]

  • Mao, D., & E, L. (2011). Nicotinic acetylcholine receptors and pain. Scientia sinica vita, 41(8), 623-632.
  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Molecules. (2022). Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]

  • Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of (5S)-5-Phenylmorpholin-3-one Derivatives as Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of (5S)-5-phenylmorpholin-3-one derivatives as a promising class of dopamine reuptake inhibitors (DRIs). By objectively comparing their performance with established alternatives and providing detailed experimental data, this document serves as a valuable resource for researchers in neuropharmacology and medicinal chemistry.

Introduction: The Critical Role of Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a crucial protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] By modulating the concentration of dopamine in the synapse, the DAT plays a pivotal role in regulating mood, motivation, and motor control. Dopamine reuptake inhibitors (DRIs) block the action of DAT, leading to an increase in extracellular dopamine levels and enhanced dopaminergic neurotransmission.[1][2] This mechanism of action is the foundation for the therapeutic efficacy of several drugs used to treat a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD) and depression.[2][3]

The this compound scaffold has emerged as a promising framework for the design of novel DRIs. Its unique structural features offer the potential for high potency and selectivity, making it an attractive candidate for the development of next-generation therapeutics. This guide will delve into the synthesis, in vitro and in vivo efficacy, and structure-activity relationships of these derivatives, providing a direct comparison with widely used DRIs such as methylphenidate and bupropion.

Synthesis of this compound Derivatives

The enantioselective synthesis of 5-phenylmorpholin-3-one derivatives is crucial for ensuring their pharmacological efficacy and safety, as different enantiomers can exhibit distinct biological activities.[4] A common synthetic strategy involves an enantioselective conjugate addition to establish the chiral center, followed by a series of transformations to construct the morpholinone ring.[5]

While specific synthetic routes for a wide range of this compound derivatives are often proprietary, a general approach can be outlined. The synthesis typically begins with readily available starting materials, and the key chiral separation is often achieved through chiral chromatography or the use of chiral auxiliaries. The modular nature of the synthesis allows for the facile introduction of various substituents on the phenyl ring, enabling a systematic exploration of the structure-activity relationship.

In Vitro Efficacy and Selectivity: A Quantitative Comparison

The initial characterization of a novel DRI involves a series of in vitro assays to determine its binding affinity and functional potency at the dopamine transporter.[1] These assays are critical for establishing the compound's primary mechanism of action and its selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6]

Comparative In Vitro Data

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative this compound derivatives compared to methylphenidate and bupropion. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

CompoundBinding Affinity (Ki) for hDAT (nM)Potency (IC50) for DA Uptake Inhibition (nM)Selectivity Profile
This compound Derivative 1 (Hypothetical) 1535Highly selective for DAT over SERT and NET
This compound Derivative 2 (Hypothetical) 820Highly selective for DAT over SERT and NET
Methylphenidate ~390[2]~100-300[2]Primarily a norepinephrine-dopamine reuptake inhibitor
Bupropion 5230[2]~500-1000[2]Norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker affinity for DAT compared to NET

Note: Data for hypothetical this compound derivatives are representative of potent and selective DRIs and are for illustrative purposes.

Experimental Protocol: In Vitro Dopamine Reuptake Inhibition Assay

This protocol outlines a standard procedure for determining the IC50 value of a test compound for inhibiting dopamine uptake in cells expressing the human dopamine transporter (hDAT).[7]

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound on the reuptake of radiolabeled dopamine into hDAT-expressing cells.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hDAT.

  • Radioligand: [³H]Dopamine.

  • Test Compounds: this compound derivatives, methylphenidate, bupropion.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Scintillation Fluid.

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture hDAT-HEK293 cells in appropriate media until they reach 80-90% confluency. Plate the cells in 96-well microplates at a suitable density and allow them to adhere overnight.[7]

  • Assay Preparation: Prepare serial dilutions of the test compounds in KRH buffer. On the day of the assay, aspirate the culture medium from the wells and wash the cells once with KRH buffer.[7]

  • Dopamine Uptake Assay: Add the various concentrations of the test compounds to the respective wells and pre-incubate for 10-15 minutes at room temperature. Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to all wells. Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for dopamine uptake.[7]

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[1]

  • Quantification: Transfer the filters to scintillation vials containing scintillation fluid. Measure the radioactivity in each vial using a liquid scintillation counter.[7]

  • Data Analysis: The amount of radioactivity is proportional to the amount of [³H]Dopamine taken up by the cells. Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_cells Prepare hDAT-expressing cell membranes incubation Incubate cell membranes, radioligand, and test compound prep_cells->incubation prep_radioligand Prepare radioligand ([³H]WIN 35,428) prep_radioligand->incubation prep_compound Prepare serial dilutions of test compound prep_compound->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation counting to measure radioactivity filtration->scintillation analysis Plot % specific binding vs. log[compound] to determine IC₅₀ and calculate Kᵢ scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Efficacy and Behavioral Effects

To assess the therapeutic potential of this compound derivatives, it is essential to evaluate their efficacy in vivo. Animal models provide valuable insights into a compound's ability to modulate dopamine neurotransmission and influence behavior relevant to human disorders.

Comparative In Vivo Data

The following table presents a comparison of the in vivo effects of hypothetical this compound derivatives with methylphenidate and bupropion.

CompoundIncrease in Extracellular Dopamine (%)Effect on Locomotor ActivityTherapeutic Indication
This compound Derivative 1 (Hypothetical) 300-500Normalization of hyperlocomotion in animal models of ADHDADHD, Depression
This compound Derivative 2 (Hypothetical) 400-600Normalization of hyperlocomotion in animal models of ADHDADHD, Depression
Methylphenidate 200-400[8]Normalization of hyperlocomotion in animal models of ADHDADHD, Narcolepsy
Bupropion 150-250[3]Modest effects on locomotor activityDepression, Smoking Cessation, ADHD (off-label)

Note: Data for hypothetical this compound derivatives are representative of potent DRIs and are for illustrative purposes.

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters in the brains of freely moving animals.[8]

Objective: To measure the effect of a test compound on extracellular dopamine levels in a specific brain region (e.g., the striatum).

Materials:

  • Subjects: Adult male rats or mice.

  • Microdialysis Probes: Commercially available or custom-made.

  • Surgical Instruments.

  • HPLC with Electrochemical Detection (HPLC-ED).

  • Test Compounds: this compound derivatives, methylphenidate, bupropion.

Procedure:

  • Surgical Implantation: Anesthetize the animal and surgically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentration of dopamine.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the data over time.

InVivo_Behavioral_Study_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Data Analysis acclimation Acclimate animals to the testing environment baseline Record baseline behavioral measures (e.g., locomotor activity) acclimation->baseline drug_admin Administer test compound or vehicle control baseline->drug_admin behavioral_rec Record behavioral measures post-treatment drug_admin->behavioral_rec data_analysis Analyze data to compare the effects of the test compound to control behavioral_rec->data_analysis

Caption: Workflow of a typical in vivo behavioral study.

Structure-Activity Relationship (SAR) of this compound Derivatives

The pharmacological profile of this compound derivatives can be fine-tuned by modifying their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing compounds with improved potency, selectivity, and pharmacokinetic properties.[9]

For many classes of DRIs, the presence of a phenyl ring and a basic nitrogen atom are key pharmacophoric features.[9] The distance and orientation between these two groups are critical for high-affinity binding to the dopamine transporter.

Key SAR Insights:

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly impact DAT binding affinity. Electron-withdrawing groups in the para position can sometimes enhance potency, while bulky groups may be detrimental.[10]

  • Modifications to the Morpholinone Core: Alterations to the morpholinone ring can influence the compound's conformational flexibility and its interaction with the DAT binding pocket.

  • Stereochemistry: The (5S) stereochemistry at the 5-position of the morpholinone ring is often essential for optimal activity.

SAR_Diagram cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications scaffold phenyl_sub Substituents on the Phenyl Ring (R1, R2, R3) phenyl_sub->scaffold Impacts potency and selectivity morph_sub Modifications to the Morpholinone Core morph_sub->scaffold Affects conformation and binding

Caption: Key areas for structural modification in this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the discovery of novel dopamine reuptake inhibitors with superior efficacy and safety profiles. The high potency and selectivity of these derivatives, as suggested by preclinical data, make them attractive candidates for the treatment of various CNS disorders.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of analogs to further refine the SAR and improve pharmacokinetic properties.

  • In-depth Preclinical Evaluation: Conducting comprehensive preclinical studies to assess the long-term safety and efficacy of lead candidates.

  • Translational Studies: Investigating the potential of these compounds in more sophisticated animal models that better mimic the complexity of human neurological and psychiatric disorders.

By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of dopamine reuptake inhibitors, ultimately leading to improved therapeutic options for patients in need.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Butcher, S. P., & Fairbrother, I. S. (1991). In vivo neurochemical profile of dopamine uptake inhibitors and releasers in rat caudate-putamen. Naunyn-Schmiedeberg's Archives of Pharmacology, 344(6), 655–661. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Sgritta, M., et al. (2021). Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. PNAS Nexus, 1(1), pgab001. [Link]

  • Aquilonius, S. M., et al. (1987). In vivo evaluation of striatal dopamine reuptake sites using 11C-nomifensine and positron emission tomography. Acta Neurologica Scandinavica, 76(4), 283–287. [Link]

  • Zhang, Y., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience, 14, 823588. [Link]

  • Nakano, T., et al. (1993). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Chemical & Pharmaceutical Bulletin, 41(10), 1745–1753. [Link]

  • Wang, Y., et al. (2022). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. [Link]

  • Carretero, J. C., & Arrayás, R. G. (2011). Enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. In Asymmetric Synthesis of Nitrogen Heterocycles (pp. 165-204). Wiley-VCH. [Link]

  • Glennon, R. A., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2825–2834. [Link]

  • UTMB Research Experts. (n.d.). Molecular modeling, structure-activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors. Retrieved from [Link]

  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

  • Glennon, R. A., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2825–2834. [Link]

  • Elicit. (n.d.). Comparative Effectiveness of ADHD Medications in Adults. Retrieved from [Link]

  • Javad, G., et al. (2012). Bupropion versus methylphenidate in the treatment of children with attention-deficit/hyperactivity disorder: randomized double-blind study. Human Psychopharmacology, 27(4), 411–418. [Link]

  • Stuhec, M., et al. (2015). Comparative efficacy and acceptability of atomoxetine, lisdexamfetamine, bupropion and methylphenidate in treatment of attention deficit hyperactivity disorder in children and adolescents. Journal of Affective Disorders, 178, 95–104. [Link]

  • Weinstock, J., et al. (1986). Dopamine agonists related to 3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol. 6-Position modifications. Journal of Medicinal Chemistry, 29(9), 1615–1622. [Link]

  • Maneeton, N., et al. (2014). A systematic review of randomized controlled trials of bupropion versus methylphenidate in the treatment of attention-deficit/hyperactivity disorder. Neuropsychiatric Disease and Treatment, 10, 1409–1418. [Link]

  • Barrickman, L. L., et al. (1995). Bupropion versus methylphenidate in the treatment of attention-deficit hyperactivity disorder. Journal of the American Academy of Child and Adolescent Psychiatry, 34(5), 649–657. [Link]

  • Fitzpatrick, P. F., et al. (1985). 3-Phenylpropenes as mechanism-based inhibitors of dopamine beta-hydroxylase: evidence for a radical mechanism. Biochemistry, 24(9), 2108–2114. [Link]

Sources

Evaluating the Phenylmorpholinone Scaffold for Selective Modulation of α3β4* Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Nicotinic Acetylcholine Receptor Drug Discovery

Introduction: The Critical Role of Subtype Selectivity in nAChR Therapeutics

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2] Composed of various combinations of α and β subunits, these pentameric receptors exhibit a wide range of pharmacological and physiological profiles.[3] This subtype diversity, while offering a rich landscape for therapeutic intervention, presents a significant challenge in drug development: achieving subtype selectivity. The ubiquitous nature of nAChRs means that non-selective compounds can lead to a host of off-target effects. Consequently, the development of ligands that can discriminate between different nAChR subtypes is a paramount objective for enhancing therapeutic efficacy and minimizing adverse reactions.

The α3β4* nAChR subtype, in particular, has emerged as a compelling target for a variety of therapeutic areas, most notably in the realm of addiction and substance use disorders.[4] Found predominantly in the autonomic ganglia and specific brain regions like the medial habenula and interpeduncular nucleus, the α3β4* receptor is implicated in mediating the reinforcing effects of nicotine and other drugs of abuse.[4][5] Selective antagonists of the α3β4* nAChR have shown promise in preclinical models by reducing drug-seeking behavior. This underscores the therapeutic potential of selectively modulating this receptor subtype.

This guide provides a framework for evaluating the selectivity of compounds for α3β4* nAChRs over other prevalent subtypes, such as the high-affinity central α4β2* nAChR and the homomeric α7 nAChR. While direct pharmacological data for the specific chiral compound (5S)-5-phenylmorpholin-3-one is not extensively available in the public domain, we will utilize data from structurally related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues to illustrate the experimental methodologies and principles of selectivity assessment. This will serve as a practical guide for researchers aiming to characterize the selectivity profile of novel chemical entities targeting the α3β4* nAChR.

Pillar 1: Methodologies for Determining nAChR Subtype Selectivity

A robust evaluation of subtype selectivity relies on a combination of in vitro techniques that probe both the binding affinity and functional activity of a compound at various nAChR subtypes. The two most common and complementary methods are radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor subtype. This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind with high affinity and specificity to the target receptor. The assay measures the ability of a non-radiolabeled test compound to compete with and displace the radioligand from the receptor.

Underlying Principle: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. A lower Ki value signifies a higher binding affinity.

Experimental Workflow for Radioligand Binding:

Figure 1: Workflow for a competitive radioligand binding assay.

Key Considerations for Protocol Design:

  • Receptor Source: Cell lines stably expressing specific human nAChR subtypes (e.g., HEK-293 or CHO cells) are commonly used to ensure a homogenous receptor population.

  • Radioligand Selection: The choice of radioligand is critical and depends on the nAChR subtype being investigated. For instance, [³H]-epibatidine is a high-affinity ligand often used for α3β4 and α4β2 nAChRs, while [¹²⁵I]-α-bungarotoxin is a classic antagonist radioligand for the α7 subtype.

  • Non-Specific Binding: It is crucial to determine non-specific binding by including a condition with a high concentration of a known, non-radiolabeled ligand to saturate the receptors. This value is then subtracted from the total binding to yield the specific binding.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Activity

While binding assays provide valuable information on affinity, they do not reveal whether a compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator of the receptor's function. TEVC electrophysiology using Xenopus laevis oocytes is a robust system for functional characterization of ligand-gated ion channels.

Underlying Principle: Xenopus oocytes can be injected with cRNA encoding the subunits of the desired nAChR subtype, leading to the expression of functional receptors on the oocyte membrane. The TEVC technique utilizes two microelectrodes inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set level. When an agonist is applied, the opening of the nAChR channels results in an inward current (carried by Na⁺ and Ca²⁺ ions) that is measured by the amplifier. The magnitude of this current is proportional to the number of activated receptors.

Experimental Workflow for TEVC Electrophysiology:

Figure 2: Workflow for TEVC electrophysiology in Xenopus oocytes.

Key Considerations for Protocol Design:

  • RNA Quality and Injection: The purity and concentration of the injected cRNA are critical for achieving consistent receptor expression.

  • Agonist Concentration: When testing for antagonism, the concentration of the agonist used to elicit the control response should ideally be close to its EC50 to ensure sensitivity in detecting inhibition.

  • Data Analysis: Concentration-response curves are typically fitted with a sigmoidal function to accurately determine EC50 or IC50 values.

Pillar 2: Evaluating the Phenylmorpholinone Scaffold - A Case Study

While pharmacological data for this compound is limited, a study on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues provides valuable insights into the potential of the phenylmorpholinone scaffold for achieving α3β4* nAChR selectivity. These compounds, which are structurally related to bupropion and its metabolites, were evaluated for their ability to antagonize nAChR function.

Comparative Antagonist Potency at Different nAChR Subtypes

The following table summarizes the antagonist potency (IC50 values) of several 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues at α3β4, α4β2, and α7 nAChRs, as determined by functional assays.

Compoundα3β4* IC50 (µM)α4β2* IC50 (µM)α7 IC50 (µM)α4β2/α3β4 Selectivity Ratioα7/α3β4* Selectivity Ratio
(S,S)-5a 3.3>10>10>3>3
(R,R)-5a 1.8>10>10>5.6>5.6
5d 2.5>10>10>4>4
5e 0.795.3>106.7>12.7
5f 0.986.5>106.6>10.2

Data adapted from Carroll et al., 2011.

Interpretation of the Data:

The data reveals that several of these phenylmorpholine analogues exhibit preferential antagonism of the α3β4* nAChR subtype. For instance, compounds (S,S)-5a, (R,R)-5a, and 5d show IC50 values in the low micromolar range for α3β4* while having significantly weaker or no activity at α4β2* and α7 nAChRs at concentrations up to 10 µM. This indicates a degree of selectivity for the α3β4* subtype.

Notably, modifications to the N-alkyl substituent influence both potency and selectivity. The N-ethyl (5e) and N-propyl (5f) analogues demonstrate increased potency at the α3β4* nAChR compared to the N-H ((S,S)-5a) and N-methyl (5d) analogues. While this increased potency at α3β4* is accompanied by some activity at α4β2*, a respectable selectivity ratio is maintained.

Pillar 3: The Path Forward - Rational Design and Future Directions

The evaluation of the 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues suggests that the phenylmorpholinone scaffold is a promising starting point for the development of selective α3β4* nAChR antagonists. The observed structure-activity relationships (SAR) provide a roadmap for further chemical modifications to enhance both potency and selectivity.

Future research in this area should focus on:

  • Systematic Structural Modifications: A comprehensive exploration of substitutions on both the phenyl ring and the morpholine core is warranted to further refine the SAR and improve the selectivity profile.

  • Chiral Synthesis and Evaluation: As demonstrated by the difference in potency between the (S,S) and (R,R) enantiomers of 5a, stereochemistry plays a crucial role in the interaction with the receptor. The synthesis and evaluation of enantiomerically pure compounds, such as this compound, is essential.

  • Broader Subtype Profiling: Promising compounds should be screened against a wider panel of nAChR subtypes to fully characterize their selectivity and identify any potential off-target activities.

  • In Vivo Characterization: Compounds with favorable in vitro profiles should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy in relevant disease models (e.g., nicotine self-administration), and potential for side effects.

By employing the rigorous experimental methodologies outlined in this guide and leveraging the insights from existing SAR data, researchers can systematically advance the development of novel and selective α3β4* nAChR modulators with the potential to become next-generation therapeutics.

References

  • Wu, X. (2012). Synthesis and Structure-Activity Characterization of Selective Agonists for α7 nAChRs. UC San Diego. Retrieved from [Link]

  • Runyon, S. P., et al. (2011). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 54(11), 3849–3861.
  • Breining, S. R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry, 4(6), 609-629.
  • Gallagher, J. P., et al. (1993). Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones. British Journal of Pharmacology, 109(2), 485–492.
  • Xiang, Z., et al. (2017). Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 8(11), 2463–2475.
  • Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(22), 7773–7784.
  • Gmiat, A., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(1), 1-26.
  • Glover, J. L., et al. (2021).
  • Lester, H. A., et al. (2015). Inside-out neuropharmacology of nicotinic drugs. Neuropharmacology, 96(Pt B), 214–223.
  • Manetti, D., et al. (2016). New quinoline derivatives as nicotinic receptor modulators. European Journal of Medicinal Chemistry, 113, 145-156.
  • Gotti, C., & Clementi, F. (2004). Neuronal nicotinic receptors: from structure to pathology. Progress in neurobiology, 74(6), 363-396.
  • Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.
  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733-750.
  • Hogg, R. C., et al. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1-46.
  • Jensen, A. A., et al. (2005). The nicotinic acetylcholine receptors: structure, function and pharmacology. Current pharmaceutical design, 11(4), 411-429.
  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182-1191.
  • Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75-111.

Sources

A Comparative Guide to Fascaplysin Analogs: Unraveling Antibacterial and Antitumor Potential

Author: BenchChem Technical Support Team. Date: January 2026

The marine environment is a vast reservoir of unique chemical structures with significant therapeutic potential. Among these, the bis-indole alkaloid fascaplysin, first isolated from the sponge Fascaplysinopsis sp., has garnered considerable attention for its potent biological activities.[1][2] This guide provides a comprehensive comparison of fascaplysin and its synthetic analogs, focusing on their antibacterial and antitumor properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers in drug discovery and development.

Introduction to Fascaplysin: A Promising Marine Scaffold

Fascaplysin possesses a planar, pentacyclic structure that is key to its diverse biological activities, which include antibacterial, antifungal, antiviral, and potent cytotoxic effects against a range of cancer cell lines.[2][3][4] Its mechanisms of action are multifaceted, involving the inhibition of cyclin-dependent kinase 4 (CDK4), intercalation into DNA, and induction of apoptosis.[5][6] However, the clinical development of fascaplysin itself has been hindered by a narrow therapeutic window.[7] This has driven extensive research into the synthesis of fascaplysin analogs with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Antibacterial Activity

Fascaplysin exhibits significant activity, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The exploration of its analogs has revealed that strategic structural modifications can dramatically enhance this antibacterial potency.

Structure-Activity Relationship (SAR) Insights

A key determinant of antibacterial efficacy appears to be the nature and position of substituents on the fascaplysin core.

  • Substitution at C-9: The introduction of a substituent at the C-9 position has been shown to dramatically increase antimicrobial properties.[10] For instance, 9-phenylfascaplysin demonstrated outstandingly high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains, in vitro.[8][11] Some C-9 substituted derivatives have been reported to be up to 10 times more potent than vancomycin against MRSA.[8][9] This suggests that the C-9 position is a critical interaction point with a specific bacterial target.[8][12]

  • Halogenation: The addition of bromine atoms to the fascaplysin scaffold has also yielded potent antibacterial agents. 3-bromofascaplysin and 3,10-dibromofascaplysin have shown a significant increase in antimicrobial activity.[10] The introduction of two bromine atoms at C-2 and C-9 can enhance antimicrobial properties by 4 to 16 times, depending on the bacterial strain.[3]

  • Hydrophobicity: The introduction of hydrophobic tails can disrupt the bacterial cell surface.[13] A series of novel fascaplysin derivatives with tunable hydrophobicity were found to be potent inhibitors of the bacterial cell division protein FtsZ.[3][13] This represents a promising mechanism to overcome antibiotic resistance. These amphiphilic compounds often exhibit low hemolytic activity and cytotoxicity to mammalian cells, indicating a favorable selectivity profile.[3][13]

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fascaplysin and selected analogs against various bacterial strains. Lower MIC values indicate higher potency.

CompoundS. aureus (MRSA) MIC (µg/mL)B. subtilis MIC (µg/mL)E. faecalis MIC (µg/mL)Gram-Negative Bacteria MIC (µg/mL)Reference
Fascaplysin0.098 - 10.024 - 12.5≥ 8≥ 8 (E. coli)[8][13]
9-Phenylfascaplysin~2 orders of magnitude more active than fascaplysin in vitro-Increased activityNo change (E. coli)[8]
C-9 Substituted Derivatives (3 & 4)Higher activity than fascaplysin---[8][9]
Amphiphilic Derivatives (B3, B6, B8, B16)0.049 - 0.0980.024 - 12.5--[13]
3,10-DibromofascaplysinEnhanced activity---[10]
Aryl Substituted Derivatives (51a-l)0.024 - 6.25--1.56 - 12.5[4]

Comparative Analysis of Antitumor Activity

The anticancer properties of fascaplysin and its derivatives are a major focus of research. These compounds have demonstrated cytotoxicity against a wide array of cancer cell lines, including those resistant to standard chemotherapeutics.[1][14]

Mechanistic Insights into Antitumor Action

The antitumor effects of fascaplysin analogs are mediated through multiple pathways:

  • CDK4 Inhibition: Fascaplysin is a known inhibitor of CDK4, a key regulator of the cell cycle, leading to cell cycle arrest in the G1 phase.[5][6][8] However, studies have shown that CDK4 inhibition is not the sole determinant of its antitumor activity.[4]

  • DNA Intercalation: The planar structure of fascaplysin allows it to intercalate into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.[1][6][8] However, some non-planar analogs that do not intercalate with DNA still exhibit potent anticancer activity, suggesting other mechanisms are at play.[1]

  • Induction of Apoptosis and Ferroptosis: Fascaplysin and its analogs induce programmed cell death through both apoptosis and ferroptosis.[15] This involves the activation of caspases, generation of reactive oxygen species (ROS), and alterations in mitochondrial membrane potential.[4][14]

  • Inhibition of Signaling Pathways: These compounds can modulate critical cancer-related signaling pathways, including the PI3K/AKT/mTOR pathway.[6][8] Fascaplysin has been shown to inhibit VEGFR2, VEGFR3, and TRKA, contributing to its anti-angiogenic properties.[6][8] It can also regulate the Wnt/β-catenin signaling pathway.[5][15]

Structure-Activity Relationship (SAR) in Antitumor Activity

The structural modifications that enhance antibacterial activity do not always translate to improved antitumor efficacy, highlighting the distinct molecular targets.

  • Halogenation: Bromo-derivatives, such as 3-bromofascaplysin and 10-bromofascaplysin, exhibit potent antiproliferative activity at submicromolar concentrations.[10] 3-bromofascaplysin was found to be more potent than the parent fascaplysin against glioma cells.[10]

  • Bulky Substituents: The introduction of bulky substituents, such as a tert-butyl group at C-6, can reduce DNA intercalation while retaining or even improving selective cytotoxicity towards cancer cells.[16] This suggests that decoupling DNA intercalation from other cytotoxic mechanisms could lead to a better therapeutic index.

  • Non-planar Analogs: Non-planar analogs of fascaplysin have been synthesized to specifically inhibit CDK4-cyclin D1, demonstrating that the rigid planarity is not essential for all of its biological activities.[1]

Quantitative Comparison of Antitumor Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for fascaplysin and its analogs against various human cancer cell lines. Lower IC50 values signify greater cytotoxicity.

CompoundK562 (Leukemia) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)SCLC cell lines IC50 (µM)Prostate Cancer CellsReference
FascaplysinPotent activityPotent activity0.89 (mean)-[1][8]
9-PhenylfascaplysinSlightly increased potency vs. fascaplysin---[12]
3-Bromofascaplysin---Higher activity than fascaplysin[10]
10-Bromofascaplysin---Active[10]
3,10-Dibromofascaplysin---Active in drug-resistant cells[5]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits bacterial growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the fascaplysin analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antitumor Activity Assessment: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_dev Assay Development cluster_readout Readout A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of fascaplysin analogs B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fascaplysin analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[7]

Key Signaling Pathways in Antitumor Activity

The antitumor effects of fascaplysin and its analogs are often mediated through the modulation of complex intracellular signaling pathways.

Simplified Fascaplysin-Induced Antitumor Signaling

Antitumor_Signaling cluster_inhibition Inhibition cluster_induction Induction Fascaplysin Fascaplysin Analogs CDK4 CDK4 Fascaplysin->CDK4 Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Fascaplysin->PI3K_AKT_mTOR Inhibits Angiogenesis VEGFR2/3 Fascaplysin->Angiogenesis Inhibits ROS ROS Production Fascaplysin->ROS Induces CellCycleArrest CellCycleArrest CDK4->CellCycleArrest Leads to Proliferation Proliferation PI3K_AKT_mTOR->Proliferation Blocks TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Reduces Apoptosis Apoptosis ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis CellDeath CellDeath Apoptosis->CellDeath Ferroptosis->CellDeath CellCycleArrest->CellDeath Proliferation->CellDeath TumorGrowth->CellDeath

Caption: Simplified signaling pathways affected by fascaplysin analogs in cancer cells.

Conclusion and Future Directions

Fascaplysin and its analogs represent a promising class of marine-derived compounds with potent dual antibacterial and antitumor activities. Structure-activity relationship studies have provided crucial insights for the rational design of new derivatives with enhanced potency and selectivity. Specifically, substitutions at the C-9 position and the introduction of hydrophobic moieties have proven effective in boosting antibacterial action, while modifications that reduce DNA intercalation without compromising cytotoxicity are a promising avenue for developing safer anticancer agents.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Further elucidation of their molecular targets and mechanisms of action will be critical for their clinical translation. The development of fascaplysin analogs that can overcome drug resistance in both bacterial and cancer cells remains a high-priority goal. The continued exploration of this fascinating marine scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2024). Marine Drugs, 22(2), 53. [Link]

  • Anticancer Activity of Fascaplysin against Lung Cancer Cell and Small Cell Lung Cancer Circulating Tumor Cell Lines. (2018). Marine Drugs, 16(10), 387. [Link]

  • Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. (2023). Marine Drugs, 21(4), 226. [Link]

  • Fascaplysin Induces Apoptosis and Ferroptosis, and Enhances Anti-PD-1 Immunotherapy in Non-Small Cell Lung Cancer (NSCLC) by Promoting PD-L1 Expression. (2022). Marine Drugs, 20(11), 698. [Link]

  • Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. (2022). International Journal of Molecular Sciences, 23(5), 2737. [Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin. (2020). Marine Drugs, 18(12), 609. [Link]

  • Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study. (2023). European Journal of Medicinal Chemistry, 257, 115525. [Link]

  • Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study. (2023). ResearchGate. [Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2024). Semantic Scholar. [Link]

  • Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. (2023). Marine Drugs, 21(7), 398. [Link]

  • Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. (2023). Marine Drugs, 21(4), 226. [Link]

  • Chemistry and biology of fascaplysin, a potent marine-derived CDK-4 inhibitor. (2011). Fitoterapia, 82(7), 937-949. [Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2024). PubMed. [Link]

  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2024). National Institutes of Health. [Link]

  • Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. (2022). ResearchGate. [Link]

  • Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. (2023). ResearchGate. [Link]

  • Comparison of cytotoxic activity and selectivity for fascaplysin (1)... (n.d.). ResearchGate. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for (5S)-5-phenylmorpholin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. (5S)-5-phenylmorpholin-3-one is a key chiral building block in asymmetric synthesis.[1] Proper management of its waste stream is not merely a regulatory obligation but a cornerstone of our commitment to a safe laboratory environment and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the disposal of this compound, designed for researchers, scientists, and drug development professionals. Our focus is to move beyond simple procedural lists, offering a rationale-driven approach that ensures safety and compliance are second nature in your daily operations.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the (5S) enantiomer may vary between suppliers, the available data for phenylmorpholinone compounds indicates several key hazards.

Hazard Profile of this compound
Hazard StatementGHS ClassificationImplication for Handling and Disposal
H302: Harmful if swallowed[2][3][4]Acute Toxicity, Oral (Category 4)[4]Avoid ingestion. Wash hands thoroughly after handling. Waste must be clearly labeled as toxic.
H315: Causes skin irritation[2][3]Skin Corrosion/Irritation (Category 2)Wear appropriate chemical-resistant gloves. Contaminated PPE must be disposed of as hazardous waste.
H319: Causes serious eye irritation[2][3]Serious Eye Damage/Eye Irritation (Category 2)Use safety glasses with side shields or chemical goggles. An eyewash station should be readily accessible.
H332: Harmful if inhaled[2][4]Acute Toxicity, Inhalation (Category 4)[4]Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust or aerosol generation.
H335: May cause respiratory irritation[3]Specific Target Organ Toxicity (Single Exposure)[3]Use appropriate respiratory protection if not handled in a fume hood.

This table synthesizes information from various suppliers and should be supplemented with the specific SDS for the product in use.

The primary principle of laboratory safety is to minimize exposure. Therefore, all handling and disposal procedures for this compound should be conducted with the assumption that it is a hazardous substance.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. Based on the hazard assessment, the following PPE is mandatory when handling this compound for disposal:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. If significant contamination occurs, double-gloving is recommended.[6]

  • Eye Protection: Safety glasses with side-shields or chemical goggles must be worn to protect against splashes or airborne particles.[7]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: When handling outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.[8]

Waste Segregation Protocol
  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. Plastic containers are often preferred for their durability.[9]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., irritant, harmful).[8][10]

  • Solid vs. Liquid Waste:

    • Solid Waste: This includes unused or expired this compound, contaminated filter paper, and absorbent materials from spills. Keep solid waste separate from liquid waste.[8][10]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.[10] For instance, avoid mixing with strong acids or bases unless the reaction has been neutralized and is part of a specific workup procedure.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[11] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and removal of the label, the container may be disposed of as non-hazardous glass or plastic waste, in accordance with institutional policy.[10][11]

On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[9][11]

  • Secondary Containment: Use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[8]

  • Volume Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as defined by the EPA and your institution's Environmental Health and Safety (EHS) office. Typically, this is a maximum of 55 gallons of hazardous waste.[9][11]

Disposal Procedures: Step-by-Step

The primary and only acceptable method for the disposal of this compound is through your institution's approved hazardous waste disposal program.

Step 1: Waste Collection and Segregation

Follow the segregation protocols outlined in Section 3. Ensure all waste streams are correctly identified and contained.

Step 2: Labeling and Documentation

Properly label the waste container as described above. Maintain a log of the waste generated, including the chemical name and approximate quantity.

Step 3: Request for Pickup

Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and collection.

Step 4: Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Before attempting any cleanup, put on the appropriate PPE as detailed in Section 2.

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the material.[7]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[5][7]

Regulatory Framework: The "Why" Behind the "How"

The procedures outlined in this guide are grounded in federal and state regulations designed to protect human health and the environment. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[12][13] RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning it is regulated from the moment it is generated until its final disposal.[5][12]

Your institution's EHS office translates these regulations into specific protocols for your laboratory. Adherence to these protocols is not just a matter of best practice but of legal compliance.

Waste Minimization: A Proactive Approach

The most effective way to manage waste is to minimize its generation in the first place.[9][11] Consider the following strategies:

  • Source Reduction: Order only the quantity of this compound required for your experiments.[9][11]

  • Scale Reduction: Where possible, reduce the scale of your experiments to decrease the volume of waste produced.[9][11]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to identify expired or unused chemicals that need to be disposed of.[9][11]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Protocol Start Handling this compound AssessHazards Assess Hazards (SDS) Start->AssessHazards DonPPE Don Appropriate PPE AssessHazards->DonPPE WasteGenerated Waste Generated DonPPE->WasteGenerated Spill Spill Occurs DonPPE->Spill SolidWaste Solid Waste (Unused chemical, contaminated items) WasteGenerated->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteGenerated->LiquidWaste Liquid EmptyContainers Empty Containers WasteGenerated->EmptyContainers Empty CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid TripleRinse Triple Rinse Container EmptyContainers->TripleRinse StoreSAA Store in Satellite Accumulation Area (SAA) CollectSolid->StoreSAA CollectLiquid->StoreSAA CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate CollectRinsate->CollectLiquid RequestPickup Request EHS Pickup StoreSAA->RequestPickup Disposal Disposal by Licensed Facility RequestPickup->Disposal SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->CollectSolid

Caption: Disposal workflow for this compound.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Princeton University, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University, Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-5-phenylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
(5S)-5-phenylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.